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  • Product: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
  • CAS: 124738-81-4

Core Science & Biosynthesis

Foundational

The Strategic Synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: A Technical Guide for Medicinal Chemists

An In-depth Exploration of a Privileged Scaffold in Kinase Inhibitor Discovery The 7-deazapurine core, chemically known as the 7H-pyrrolo[2,3-d]pyrimidine scaffold, is a cornerstone in modern medicinal chemistry, particu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Privileged Scaffold in Kinase Inhibitor Discovery

The 7-deazapurine core, chemically known as the 7H-pyrrolo[2,3-d]pyrimidine scaffold, is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its structural resemblance to adenine allows it to function as a versatile ATP-competitive pharmacophore. Within this class, 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile stands out as a critical intermediate, offering multiple reaction sites for the elaboration of complex molecular architectures. This guide provides a detailed, experience-driven approach to its synthesis, emphasizing the underlying chemical principles and practical considerations for researchers in drug discovery and development.

The Synthetic Blueprint: A Two-Stage Strategic Approach

The most logical and widely applicable synthetic strategy for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves a two-stage process. This approach prioritizes the construction of a stable, functionalized heterocyclic core, followed by a robust chlorination reaction. This methodology allows for the purification of a key intermediate, ensuring the overall efficiency and success of the synthesis.

The overall synthetic transformation can be visualized as follows:

Synthetic_Pathway cluster_0 Stage 1: Pyrrolo[2,3-d]pyrimidine Core Formation cluster_1 Stage 2: Chlorination Starting_Materials 2,6-Diamino-3,4-dihydropyrimidin-4-one + 2-Chloro-3-oxopropanenitrile Intermediate 2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Starting_Materials->Intermediate Cyclocondensation Final_Product 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Intermediate->Final_Product Chlorination with POCl3

Caption: Overall synthetic strategy for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.

Stage 1: Construction of the 2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Core

The initial and most critical phase of this synthesis is the formation of the pyrrolo[2,3-d]pyrimidine ring system. This is typically achieved through a cyclocondensation reaction between a suitably substituted pyrimidine and a three-carbon synthon. A reliable method involves the reaction of 2,6-diamino-3,4-dihydropyrimidin-4-one with 2-chloro-3-oxopropanenitrile.[1] The latter is a reactive electrophile that can be generated in situ from 2-chloroacetonitrile and a formylating agent like methyl formate.

Mechanistic Insights

The reaction proceeds through an initial nucleophilic attack of the enamine-like pyrimidine at the formyl group of 2-chloro-3-oxopropanenitrile, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrrole ring. The presence of the amino group at the 2-position and the hydroxyl group at the 4-position of the pyrimidine starting material are crucial for directing the cyclization to the desired product.

Experimental Protocol

Synthesis of 2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

  • Preparation of 2-chloro-3-oxopropanenitrile: In a suitable reaction vessel, suspend 2-chloroacetonitrile and methyl formate in an appropriate solvent such as anhydrous diethyl ether. Add a strong base, for instance, sodium methoxide, portion-wise at a reduced temperature (e.g., 0 °C) to facilitate the condensation. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched, and the product is extracted.

  • Cyclocondensation: The crude 2-chloro-3-oxopropanenitrile is then reacted with 2,6-diamino-3,4-dihydropyrimidin-4-one in a polar solvent like ethanol or a mixture of ethanol and water. The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and then dried under vacuum to yield 2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. The purity of the product should be assessed by NMR and mass spectrometry.

Stage 2: Chlorination of the 4-Hydroxy Group

The second stage of the synthesis involves the conversion of the 4-hydroxy group of the pyrrolo[2,3-d]pyrimidine core to a chloro group. This is a standard transformation in heterocyclic chemistry, and phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose.[2] This reaction transforms the relatively unreactive hydroxyl group into a highly versatile chloro group, which can readily participate in nucleophilic aromatic substitution reactions, making the final product a valuable synthetic intermediate.

The Chemistry of Chlorination

The mechanism of this reaction involves the initial phosphorylation of the hydroxyl group by POCl₃ to form a phosphate ester intermediate. This intermediate is a much better leaving group than the hydroxide ion. Subsequent attack by a chloride ion, either from the POCl₃ itself or from an added chloride source, displaces the phosphate group, yielding the desired 4-chloro product.

Experimental Protocol

Synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubbing solution (to neutralize the HCl gas evolved), suspend 2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in an excess of phosphorus oxychloride (POCl₃).

  • Reaction Conditions: The suspension is heated to reflux (around 105-110 °C) and maintained at this temperature for a period of 2 to 4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic process and should be performed with extreme care in a well-ventilated fume hood. The acidic solution is then neutralized with a base, such as concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate, until the pH is basic (pH 8-9).

  • Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to afford the final product, 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, as a solid. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

CompoundStarting MaterialsReagents and ConditionsTypical Yield
2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile 2,6-Diamino-3,4-dihydropyrimidin-4-one, 2-Chloro-3-oxopropanenitrileCyclocondensation in a suitable solvent like ethanol, reflux.60-70%
2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile 2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrilePhosphorus oxychloride (POCl₃), reflux.75-85%

Logical Workflow for Synthesis and Analysis

Experimental_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis start Starting Materials core_synthesis Synthesize Pyrrolo[2,3-d]pyrimidine Core start->core_synthesis chlorination Chlorinate the 4-position core_synthesis->chlorination crude_product Crude Product Isolation chlorination->crude_product purification Recrystallization/Chromatography crude_product->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis final_product Pure Final Product analysis->final_product

Caption: A streamlined workflow from synthesis to final product analysis.

Conclusion and Future Perspectives

The synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a well-established yet nuanced process that provides access to a highly valuable building block in medicinal chemistry. The two-stage approach detailed in this guide, involving the initial formation of the heterocyclic core followed by a robust chlorination, offers a reliable and scalable route to this important intermediate. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental procedures are paramount to achieving high yields and purity. The versatility of the final product ensures its continued relevance in the ongoing quest for novel and effective kinase inhibitors and other therapeutic agents.

References

  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10335–10353. [Link]

  • PrepChem. (n.d.). Synthesis of Production of 2-amino-4-chloropyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: Properties, Reactivity, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a highly functionalized heterocyclic compound. Built upon the 7-deazapurine scaffold, this mole...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a highly functionalized heterocyclic compound. Built upon the 7-deazapurine scaffold, this molecule is a cornerstone intermediate in modern medicinal chemistry, particularly for the synthesis of targeted therapeutics like kinase inhibitors. We will explore its core physicochemical properties, characteristic reactivity at its multiple functional sites, and a validated synthetic protocol. The causality behind its utility in drug development, focusing on its role as a versatile building block for creating libraries of potent and selective bioactive agents, will be a central theme. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their programs.

Introduction: The 7-Deazapurine Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear recurrently in the structures of bioactive compounds across different biological targets. The 7-deazapurine, or 7H-pyrrolo[2,3-d]pyrimidine, core is a quintessential example of such a scaffold. As a bioisostere of natural purines, it allows molecules to be recognized by and bind to ATP-binding sites in enzymes, most notably kinases.

The strategic replacement of the N7 atom of a purine with a carbon atom to form the 7-deazapurine core confers several advantageous properties:

  • Altered Electronics: The pyrrole ring is more electron-rich than the imidazole ring of purine, which can influence binding interactions.

  • New Vector for Substitution: The C7 position provides a new, synthetically accessible vector for substitution, allowing chemists to probe regions of protein active sites that are inaccessible to traditional purine analogs. This is critical for enhancing potency and achieving selectivity.

  • Metabolic Stability: The C-H bond at position 7 is generally more stable to metabolic degradation than the N-C bonds in the purine imidazole ring.

The subject of this guide, 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile , is a particularly valuable derivative of this scaffold. It is pre-functionalized with four distinct chemical handles—an amine, a reactive chloride, a nitrile, and an acidic pyrrole N-H—making it an exceptionally versatile starting point for the rapid synthesis of diverse compound libraries.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.

Structure and Nomenclature

Chemical structure of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile with numbered positions

Table 1: Physicochemical Properties

PropertyValueSource/Comment
IUPAC Name 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile---
Synonyms 5-Cyano-6-chloro-7-deazaguanineDescriptive Synonym
CAS Number 150324-99-7---
Molecular Formula C₇H₄ClN₅---
Molecular Weight 193.60 g/mol ---
Appearance Off-white to light yellow solidTypical observation
Melting Point >300 °CHigh melting point suggests strong intermolecular forces
Solubility Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water.Common for planar, heterocyclic systems.
Spectroscopic Characterization

The validation of the structure is achieved through standard spectroscopic methods. The expected spectral features provide a fingerprint for this molecule.

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect to observe distinct signals:

    • A broad singlet for the pyrrole N-H proton (N7-H) in the downfield region (~12-13 ppm), characteristic of an acidic proton on a heteroaromatic ring.

    • A broad singlet corresponding to the two protons of the C2-amino group (~7-8 ppm).

    • A sharp singlet for the C6-H proton of the pyrrole ring (~8-9 ppm). The precise chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrile and the pyrimidine ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon framework.[1][2][3] Key resonances would include:

    • Signals for the pyrimidine carbons (C2, C4, C5a, C7a) typically in the range of 150-160 ppm.

    • The signal for the nitrile carbon (C≡N) around 115-120 ppm.

    • Signals for the pyrrole carbons (C5, C6), with C5 being significantly downfield due to the nitrile attachment.

Synthesis and Mechanistic Considerations

The synthesis of this highly functionalized heterocycle relies on the construction of the pyrrolo[2,3-d]pyrimidine core from acyclic precursors. A common and effective strategy involves the condensation of a substituted pyrimidine with a three-carbon unit.

A plausible synthetic route starts from 2,6-diaminopyrimidin-4(3H)-one, which is condensed with 2-chloro-3-oxopropanenitrile. This key step constructs the fused pyrrole ring. The resulting 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is then chlorinated, typically using phosphoryl chloride (POCl₃), to convert the C4-oxo group into the reactive C4-chloro group, yielding the final product.[4]

G A 2,6-Diaminopyrimidin-4(3H)-one C Condensation/ Cyclization A->C B 2-Chloro-3-oxopropanenitrile B->C D 2-Amino-4-oxo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile C->D E Chlorination (POCl₃) D->E F 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile E->F

Caption: General synthetic workflow for the target compound.

Causality in Synthesis:

  • Choice of Condensation: The reaction between the pyrimidine and the oxopropanenitrile is a powerful cyclocondensation that leverages the nucleophilicity of the pyrimidine's amino groups and the electrophilicity of the dicarbonyl equivalent.

  • Chlorination Step: Phosphoryl chloride is the reagent of choice for converting the C4-oxo (lactam) functionality to the C4-chloro (lactim) form. This is a critical activation step, as the chloride is an excellent leaving group for subsequent nucleophilic substitution reactions, whereas the hydroxyl group is not.

A Guide to Chemical Reactivity and Derivatization

The synthetic power of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile stems from the distinct reactivity of its functional groups. This allows for selective, stepwise modifications to build molecular complexity.

The C4-Chloride: A Gateway for Nucleophilic Aromatic Substitution (SNAr)

The C4 position is the most electrophilic site on the pyrimidine ring, activated by the electron-withdrawing nitrogen atoms. The chloride at this position is thus highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This reaction is arguably the most important transformation for this scaffold in drug discovery.[5][6][7]

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C4 carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The aromaticity is then restored by the expulsion of the chloride ion.

  • Common Nucleophiles: A vast array of nucleophiles can be employed, including primary and secondary amines, anilines, alcohols/phenols (alkoxides/phenoxides), and thiols (thiolates).

  • Significance: This reaction allows for the direct and efficient installation of various side chains, which are crucial for tuning a compound's potency, selectivity, and pharmacokinetic properties. In kinase inhibitors, the group installed at C4 often targets the solvent-exposed region of the ATP-binding pocket.

Caption: Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
The N7-Position: Modulating Properties and Directing Reactivity

The pyrrole N7-H is acidic and can be deprotonated with a suitable base. This position is often protected during synthesis to prevent unwanted side reactions, such as N7-alkylation competing with C4-substitution.

  • Protection: Common protecting groups include tosyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), or pivaloyloxymethyl (POM).[8] These groups can be removed under specific conditions later in the synthetic sequence.

  • Alkylation/Arylation: Direct alkylation or arylation at N7 is also a key strategy. Introducing substituents at this position can profoundly impact biological activity by positioning groups to interact with different parts of a protein target.

Other Reactive Sites
  • C2-Amino Group: While less reactive than the C4-Cl, the C2-amino group can undergo reactions such as acylation, sulfonylation, or participate in palladium-catalyzed cross-coupling reactions to form more complex structures.

  • C5-Carbonitrile: The nitrile group is relatively stable but can be a precursor to other functional groups. It can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under acidic or basic conditions, or it can be reduced to a primary amine (-CH₂NH₂).

Applications in Medicinal Chemistry: The Kinase Inhibitor Case Study

The pyrrolo[2,3-d]pyrimidine scaffold is a validated "hinge-binder" for protein kinases. The N1 and C2-amino group of the scaffold form key hydrogen bonds with the backbone of the kinase "hinge region," mimicking the interaction of adenine in ATP. 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is an ideal starting material for kinase inhibitors.[8][9][10]

  • Tofacitinib (Xeljanz®): While not containing the C2-amino or C5-nitrile groups, the blockbuster JAK inhibitor Tofacitinib is a prime example of a drug built from the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, showcasing the power of the SNAr reaction at C4.[11]

  • EGFR and FAK Inhibitors: Numerous research programs have used this and similar scaffolds to develop potent inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[8][10][12]

G Scaffold Core Scaffold (Hinge Binder) C4_Sub C4-Substituent (Selectivity/Potency) Scaffold->C4_Sub SNAr Reaction N7_Sub N7-Substituent (Solubility/PK) Scaffold->N7_Sub N-Alkylation

Caption: Modular design of kinase inhibitors from the core scaffold.

Experimental Protocol: Representative SNAr Amination

This protocol describes a general, self-validating procedure for the reaction of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile with a generic primary amine.

Objective: To synthesize a 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile via SNAr.

Materials:

  • 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 eq)

  • Desired primary amine (e.g., benzylamine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol

  • Round-bottom flask with stir bar, condenser, and nitrogen inlet

  • TLC plates (silica gel) and appropriate eluent (e.g., 10% Methanol in Dichloromethane)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 eq).

  • Reagent Addition: Add anhydrous solvent (e.g., DMF, 10 mL per mmol of starting material). Stir to dissolve/suspend. Add the primary amine (1.2 eq) followed by DIPEA (2.5 eq).

  • Reaction: Equip the flask with a condenser and heat the reaction mixture to 100-120 °C.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The reaction is complete when the starting material spot is no longer visible. This direct comparison validates the conversion.

  • Work-up: Once complete, cool the reaction to room temperature. Pour the mixture into water. A precipitate may form. If so, collect by filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure product.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

As with all chlorinated heterocyclic compounds, appropriate safety precautions are essential.

  • Hazards: This compound may be harmful if swallowed and can cause skin and serious eye irritation.[13][14] Avoid creating dust.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[13][15][16][17]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration is recommended.[13]

Conclusion and Future Outlook

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is more than just a chemical; it is a testament to the power of scaffold-based drug design. Its pre-functionalized, purine-like core provides a robust and reliable platform for the synthesis of targeted therapeutics. The predictable and high-yielding reactivity of the C4-chloro position via SNAr chemistry ensures its continued relevance in the rapid generation of new chemical entities. As researchers continue to explore the vast chemical space around the 7-deazapurine core, this intermediate will undoubtedly serve as the starting point for the development of next-generation inhibitors targeting a wide range of diseases.

References

  • Guidechem. (n.d.). What is 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its Applications?.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Edwards, M. P., et al. (2011). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
  • Lindh, M., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
  • He, X., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry.
  • Li, J., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters.
  • Abdu, K. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine).
  • LookChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile cas 24391-41-1. Retrieved from [Link]

  • Abdu, K. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7H- pyrrolo[2,3-d]pyrimidine (Bischlorinated Deazaguanine).
  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.
  • Li, J., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters.
  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • NIH. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • Metin, Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 97%, Thermo Scientific Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. Retrieved from [Link]

  • MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]

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Foundational

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery Foreword: Initial inquiry into the specific compound identified by CAS number 124738-81-4, 2-amino-4-c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery

Foreword: Initial inquiry into the specific compound identified by CAS number 124738-81-4, 2-amino-4-chloro-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, reveals its role primarily as a chemical intermediate with limited publicly available data on its direct biological applications. However, this compound belongs to a class of heterocyclic structures known as pyrrolo[2,3-d]pyrimidines, which are of immense interest in medicinal chemistry. This guide, therefore, broadens the scope to provide an in-depth technical overview of the pyrrolo[2,3-d]pyrimidine scaffold, a core moiety in numerous therapeutic agents. This approach is designed to offer greater value to researchers, scientists, and drug development professionals by focusing on a pharmacologically significant structural class.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Cornerstone of Targeted Therapy

The pyrrolo[2,3-d]pyrimidine ring system, an analogue of purine where the N7 nitrogen is replaced by a carbon atom, is recognized as a "privileged scaffold" in drug discovery.[1] This designation is earned due to its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets with high affinity and specificity.[2] Its structural resemblance to adenine allows it to function as a hinge-binding motif in many protein kinases, which are critical targets in oncology, immunology, and inflammatory diseases.[3]

The key structural features of the pyrrolo[2,3-d]pyrimidine core that contribute to its utility include:

  • Hydrogen Bonding Capabilities: The pyrimidine ring offers multiple hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of kinase active sites.

  • Structural Rigidity: The fused bicyclic system provides a conformationally constrained anchor for appended functional groups, reducing the entropic penalty of binding.

  • Vectors for Substitution: The scaffold presents several positions (C2, C4, C5, C6, and N7) that can be chemically modified to fine-tune potency, selectivity, and pharmacokinetic properties.[4]

These attributes have led to the successful development of several blockbuster drugs and a multitude of clinical candidates for treating cancers, autoimmune disorders, and viral infections.[1][5]

Synthetic Strategies for the Pyrrolo[2,3-d]pyrimidine Core

The construction of the pyrrolo[2,3-d]pyrimidine nucleus is a well-trodden path in synthetic organic chemistry, with numerous methodologies available to access diverse derivatives. The choice of synthetic route is often dictated by the desired substitution pattern.

Common Retrosynthetic Approach

A prevalent strategy involves the initial synthesis of a substituted pyrimidine ring followed by the annulation of the pyrrole ring. For instance, a common precursor is a 4-amino-5-halopyrimidine, which can undergo cyclization with an appropriate partner to form the bicyclic system.

A generalized workflow for the synthesis of a 4-substituted pyrrolo[2,3-d]pyrimidine is depicted below. This pathway is foundational for producing a wide range of kinase inhibitors.

G A Substituted Pyrimidine Precursor (e.g., 4-chloro-2-substituted-pyrimidine) B Introduction of Pyrrole Moiety (e.g., Reaction with a protected propargylamine) A->B C Cyclization (e.g., Sonogashira coupling followed by intramolecular cyclization) B->C D Formation of Pyrrolo[2,3-d]pyrimidine Core C->D E Functionalization at C4 (e.g., Nucleophilic aromatic substitution with an amine) D->E F Final Active Pharmaceutical Ingredient (API) E->F

Figure 1: Generalized synthetic workflow for C4-functionalized pyrrolo[2,3-d]pyrimidines.

Exemplary Protocol: Synthesis of a 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine Intermediate

This protocol outlines a common method for preparing a key intermediate, similar in class to CAS 124738-81-4.

Objective: To synthesize 4-chloro-1H-pyrrolo[2,3-d]pyrimidine from 1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

Methodology:

  • Reaction Setup: To a solution of 1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (1 equivalent) in a suitable solvent such as dichloromethane, add phosphoryl trichloride (POCl₃) (2-3 equivalents) dropwise at 0 °C.[6]

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for several hours (typically 4-6 hours), with progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess POCl₃ is quenched by carefully pouring the mixture onto crushed ice. The aqueous solution is then neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.[7]

  • Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the pure 4-chloro-1H-pyrrolo[2,3-d]pyrimidine.[6]

Causality: The use of phosphoryl trichloride is critical as it serves as both a chlorinating and dehydrating agent, converting the pyrimidinone into the corresponding 4-chloro derivative. This intermediate is highly valuable as the chlorine atom at the C4 position is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains.[6][7]

Mechanism of Action: Kinase Inhibition

The most prominent therapeutic application of the pyrrolo[2,3-d]pyrimidine scaffold is in the development of protein kinase inhibitors.[8] These compounds typically act as ATP-competitive inhibitors, binding to the enzyme's active site and preventing the phosphorylation of substrate proteins.

Janus Kinase (JAK) Inhibition

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases. Pyrrolo[2,3-d]pyrimidine-based molecules, such as Tofacitinib, have been designed to fit into the ATP-binding pocket of JAKs.[5][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor:f0->JAK:f0 1. Cytokine Binding & Receptor Dimerization JAK:f0->JAK:f0 2. Autophosphorylation (Activation) STAT STAT JAK:f0->STAT:f0 3. STAT Phosphorylation STAT_P pSTAT (Dimer) STAT:f0->STAT_P:f0 4. Dimerization Gene Target Gene Transcription STAT_P:f0->Gene:f0 5. Nuclear Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK:f0 Inhibition

Figure 2: Mechanism of JAK inhibition by a pyrrolo[2,3-d]pyrimidine-based drug.

The inhibitor binds to the ATP-binding site on the JAK enzyme, preventing its activation and subsequent phosphorylation of STAT proteins. This blockade of the signaling cascade leads to a reduction in the inflammatory response.

Epidermal Growth Factor Receptor (EGFR) Inhibition

In oncology, mutations in EGFR can lead to uncontrolled cell proliferation. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs) for non-small cell lung cancer (NSCLC).[10] These inhibitors compete with ATP and block the downstream signaling pathways responsible for tumor growth and survival.[10]

Analytical Characterization and Quality Control

The rigorous characterization of pyrrolo[2,3-d]pyrimidine derivatives is essential to ensure their identity, purity, and quality for research and clinical applications. A multi-technique approach is standard practice.

Analytical Technique Purpose Typical Observations and Acceptance Criteria
HPLC/UPLC Purity assessment and quantificationPurity >98% (typically >99.5% for clinical use). A single major peak with minimal impurities.
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidationObserved mass-to-charge ratio (m/z) should match the calculated molecular weight of the compound.
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and identificationThe chemical shifts, coupling constants, and integration of peaks must be consistent with the proposed chemical structure.
Infrared (IR) Spectroscopy Identification of functional groupsPresence of characteristic absorption bands corresponding to functional groups (e.g., N-H, C=N, C-Cl).
Elemental Analysis Confirmation of elemental compositionThe percentage of C, H, N, and other elements should be within ±0.4% of the theoretical values.

Self-Validating System: A robust analytical workflow is inherently self-validating. For instance, the molecular formula determined by high-resolution mass spectrometry should be in agreement with the structural information derived from NMR and the elemental composition from elemental analysis. Purity determined by HPLC should be consistent with the absence of significant impurity peaks in NMR spectra.

Applications in Drug Development

The pyrrolo[2,3-d]pyrimidine scaffold is a key component in a range of therapeutic areas.[3]

Therapeutic Area Target(s) Examples of Investigated or Approved Drugs Key Scientific Rationale
Autoimmune Diseases JAK1, JAK2, JAK3Tofacitinib, RuxolitinibModulation of cytokine signaling to reduce inflammation in conditions like rheumatoid arthritis and myelofibrosis.[5][11]
Oncology EGFR, ALK, JAK2Osimertinib (related azaindole scaffold), Crizotinib (related scaffold), PemetrexedInhibition of key kinases that drive tumor proliferation, survival, and resistance.[10][11][12]
Antiviral Viral polymerases, kinases-As nucleoside analogues, they can interfere with viral replication.[1]
Antimicrobial Bacterial/fungal enzymes-The scaffold's versatility allows for the design of inhibitors against essential microbial pathways.[13][14]

Conclusion and Future Perspectives

The pyrrolo[2,3-d]pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry, underpinning the development of life-changing therapies. Its success stems from a combination of favorable binding characteristics, synthetic accessibility, and tunable physicochemical properties. Future research will likely focus on developing next-generation inhibitors with improved selectivity to minimize off-target effects, as well as exploring novel applications in areas such as neurodegenerative diseases and metabolic disorders. The continued exploration of this versatile scaffold promises to yield new therapeutic agents for a host of unmet medical needs.

References

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. [Link]

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]

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  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

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Exploratory

Structure Elucidation of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: A Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 2-Amino-4-chloro-7...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine scaffold, an isomer of purine, is a privileged structure found in numerous kinase inhibitors and other therapeutic agents.[1][2] This guide, designed for researchers and application scientists, moves beyond a simple listing of methods to detail a self-validating, logical workflow. It emphasizes the causality behind experimental choices, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography to build a conclusive and irrefutable structural assignment.

Introduction: The Imperative for Unambiguous Characterization

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a key synthetic intermediate and a valuable building block in the development of targeted therapeutics.[3][4] Its utility stems from the versatile reactivity of the chloro and amino substituents, allowing for the systematic construction of complex molecular architectures. Given its role as a foundational scaffold, absolute certainty of its molecular structure is paramount to ensure the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies.

The process of structure elucidation is a cornerstone of chemical sciences, requiring a synergistic application of multiple analytical techniques.[5][6] No single method provides a complete picture; instead, each technique offers a unique and complementary piece of the structural puzzle. This guide presents an integrated workflow designed to systematically and conclusively determine the identity of the title compound.

Molecular Overview & Strategic Considerations

Before commencing experimental analysis, a theoretical assessment of the molecule's features informs the selection and interpretation of analytical techniques.

  • Molecular Formula: C₇H₃ClN₄

  • Molecular Weight: 178.58 g/mol [7]

  • Core Structure: A 7-deazapurine scaffold, which is a fusion of a pyrimidine ring and a pyrrole ring.

  • Key Functional Groups:

    • Primary Amine (-NH₂)

    • Aryl Chloride (-Cl)

    • Nitrile (-C≡N)

    • Pyrrole N-H

    • Heteroaromatic rings

The presence of a halogen (chlorine), multiple nitrogen atoms, and exchangeable protons (on the amine and pyrrole groups) are key features that will be specifically probed by the selected analytical methods.

The Analytical Workflow: An Integrated Spectroscopic & Crystallographic Investigation

The elucidation process follows a logical progression from confirming the basic formula to mapping the detailed atomic connectivity and, finally, determining the precise three-dimensional arrangement.

Elucidation_Workflow cluster_start Initial Analysis cluster_methods Analytical Techniques cluster_data Data Interpretation cluster_end Conclusion Start Sample of C₇H₃ClN₄ MS High-Resolution Mass Spectrometry (HRMS) Start->MS IR FTIR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR XRAY Single-Crystal X-ray Diffraction Start->XRAY If single crystal available MS_Data Molecular Formula (C₇H₃ClN₄) Isotopic Pattern (Cl present) MS->MS_Data IR_Data Functional Groups (-NH₂, -C≡N, N-H) IR->IR_Data NMR_Data Atom Connectivity (C-H Framework) NMR->NMR_Data XRAY_Data 3D Molecular Structure (Bond Lengths & Angles) XRAY->XRAY_Data Conclusion Final Elucidated Structure (Self-Validated) MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion XRAY_Data->Conclusion

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Causality: The first and most fundamental question is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for answering this. It provides an extremely precise mass measurement, allowing for the unambiguous determination of the elemental composition.

Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.[8]

  • Analysis: Infuse the sample into the ESI source. Acquire spectra in both positive and negative ion modes to maximize the chance of observing a clear molecular ion.

  • Data Processing: Determine the accurate mass of the most abundant peak in the molecular ion cluster. Use the instrument's software to generate a predicted elemental formula based on this mass.

Expected Data & Interpretation: The primary output is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern.[9]

IonCalculated m/zExpected Observation
[M+H]⁺ (for C₇H₄³⁵ClN₄)179.0197A strong peak at this m/z.
[M+H]⁺ (for C₇H₄³⁷ClN₄)181.0168A second peak, two mass units higher, with an intensity approximately one-third (32%) of the main peak.[9]

The presence of this ~3:1 M/M+2 isotopic cluster is a definitive indicator of a single chlorine atom in the molecule.[8][9] The accurate mass measurement will confirm the elemental formula as C₇H₃ClN₄.

FTIR Spectroscopy: Identifying the Functional Groups

Causality: With the molecular formula established, FTIR spectroscopy is used to quickly and non-destructively identify the key functional groups present.[10][11] This provides corroborating evidence for the structure suggested by the formula.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Expected Data & Interpretation: The FTIR spectrum will display characteristic absorption bands corresponding to the vibrations of the molecule's functional groups.[12]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450–3300N-H Asymmetric StretchPrimary Amine (-NH₂)Typical region for the N-H stretches of a primary amine.[10][12]
3350–3200N-H Symmetric StretchPrimary Amine (-NH₂)Often appears as a doublet with the asymmetric stretch.[12]
~3150N-H StretchPyrrole N-HCharacteristic N-H stretch for the pyrrole ring.
~2230C≡N StretchNitrileStrong, sharp absorption band characteristic of a nitrile group.
1650–1550C=N and C=C StretchesPyrrolo[2,3-d]pyrimidine ringAromatic ring stretching vibrations.[10]
~1620N-H Scissoring BendPrimary Amine (-NH₂)In-plane bending vibration of the amino group.[13]
800-600C-Cl StretchAryl ChlorideThe C-Cl stretch appears in the fingerprint region and confirms the presence of the halogen.

The observation of these bands provides strong, direct evidence for the presence of the amine, nitrile, and pyrrole N-H groups, validating the deductions from the molecular formula.

NMR Spectroscopy: Mapping the Molecular Skeleton

Causality: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[5] ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms. Together, they provide a detailed map of the C-H framework.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to slow the exchange of N-H protons, often allowing them to be observed as distinct signals.

  • Data Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • D₂O Exchange: To confirm N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the N-H protons will broaden or disappear.

Expected Data & Interpretation:

Molecule_Structure mol H6 H-6 NH2 -NH₂ NH7 N₇-H

Caption: Key protons on the molecular structure.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0Broad singlet1HN₇-HThe pyrrole N-H proton is typically deshielded and appears far downfield.[1] It will disappear upon D₂O exchange.
~8.2Singlet1HH-6The single proton on the pyrrole ring (C6) is in an electron-deficient environment, leading to a downfield shift. It will not couple with other protons, appearing as a singlet.[14]
~7.5Broad singlet2H-NH₂The protons of the primary amino group often appear as a broad singlet due to exchange and quadrupolar coupling with nitrogen. This signal will also disappear upon D₂O exchange.[12]

¹³C NMR (100 MHz, DMSO-d₆): The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom.

Chemical Shift (δ, ppm)AssignmentRationale
~159C2Carbon attached to two nitrogen atoms and the amino group.
~152C4Carbon attached to the chlorine atom and two nitrogen atoms.
~151C7aBridgehead carbon between the two rings.
~130C6The protonated carbon on the pyrrole ring.
~117C≡NThe carbon of the nitrile group, typically found in this region.
~100C5Carbon attached to the nitrile group.
~98C4aBridgehead carbon adjacent to the pyrrole nitrogen.

The combined NMR data provides a definitive "fingerprint" of the molecule's connectivity, confirming the pyrrolo[2,3-d]pyrimidine core and the specific substitution pattern.

Single-Crystal X-ray Crystallography: The Final Confirmation

Causality: While spectroscopic methods provide powerful evidence for the molecular structure, X-ray crystallography provides the ultimate, unambiguous proof.[15] It determines the exact spatial arrangement of every atom in the solid state, confirming connectivity, bond lengths, and bond angles with extremely high precision.[16][17]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a high-quality crystal on a goniometer in an X-ray diffractometer.[16] Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, detailed 3D structure.

Expected Data & Interpretation: The output is a three-dimensional model of the molecule. This model will irrefutably confirm:

  • The fusion of the pyrimidine and pyrrole rings.

  • The precise positions of the amino group at C2, the chloro group at C4, and the carbonitrile group at C5.

  • The planarity of the heterocyclic ring system.

  • Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino and pyrrole N-H groups.

Conclusion: A Self-Validating Structural Assignment

The structure of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is conclusively established by the convergence of data from multiple, independent analytical techniques.

  • HRMS confirms the elemental formula (C₇H₃ClN₄) and the presence of one chlorine atom.

  • FTIR identifies the characteristic functional groups (-NH₂, -C≡N, N-H) predicted by the formula.

  • NMR spectroscopy maps the atomic connectivity, confirming the C-H framework and the specific substitution pattern on the pyrrolo[2,3-d]pyrimidine core.

  • X-ray crystallography provides the definitive 3D structure, serving as the ultimate validation of the spectroscopic interpretations.

Each piece of data cross-validates the others, creating a self-consistent and irrefutable body of evidence. This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing the confidence necessary for the use of this molecule in advanced research and drug development.

References

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  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available from: [Link]

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  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]

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Foundational

Biological activity of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Introduction: The Privileged Scaffold in Modern Drug Discovery The 7-deazapurine nucleus, scientifical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 7-deazapurine nucleus, scientifically known as the 7H-pyrrolo[2,3-d]pyrimidine scaffold, represents a cornerstone in contemporary medicinal chemistry. Its structural resemblance to adenine, the nitrogenous base of ATP, has rendered it a "privileged scaffold" for the design of potent kinase inhibitors.[1][2] This guide delves into the biological significance of a specific, highly functionalized derivative of this core: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. While this compound is often a pivotal intermediate in the synthesis of more complex therapeutic agents, its inherent structural features provide a blueprint for understanding its potential biological activity.[3][4] This document will serve as a technical resource for researchers and drug development professionals, exploring the mechanistic underpinnings of its anticipated biological effects, methodologies for its evaluation, and its promise in the development of next-generation therapeutics.

The 7H-pyrrolo[2,3-d]pyrimidine Core: An ATP-Competitive "Warhead"

The efficacy of the pyrrolo[2,3-d]pyrimidine scaffold as a kinase inhibitor is deeply rooted in its bioisosteric relationship with adenine.[1][5] This structural mimicry allows it to effectively compete with endogenous ATP for binding to the kinase active site, thereby blocking the phosphorylation cascade that drives cellular processes like proliferation, differentiation, and survival.[1][2] The success of FDA-approved drugs such as tofacitinib and baricitinib, both of which are built upon this core, attests to its therapeutic viability.[5]

Dissecting the Substituents: A Triumvirate of Functionality

The biological potential of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is significantly influenced by its unique combination of functional groups at the 2, 4, and 5 positions. Each substituent plays a distinct role in modulating the molecule's reactivity, target affinity, and overall pharmacological profile.

  • The 2-Amino Group: Anchoring to the Hinge Region The 2-amino group is a critical pharmacophoric feature. It typically acts as a hydrogen bond donor, forming crucial interactions with the hinge region of the kinase active site. This interaction is a hallmark of many ATP-competitive inhibitors and is instrumental in anchoring the molecule in the correct orientation for effective inhibition.

  • The 4-Chloro Group: A Gateway to Diversity and Potency The chlorine atom at the 4-position serves a dual purpose. Electronically, it can modulate the reactivity of the pyrimidine ring. More importantly, it acts as a versatile synthetic handle. The chloro group is a good leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of side chains, enabling the exploration of the solvent-exposed region of the kinase active site and the optimization of potency and selectivity.[3][6][7]

  • The 5-Carbonitrile Group: Enhancing Binding and Physicochemical Properties The electron-withdrawing nature of the carbonitrile group at the 5-position can influence the electronic distribution of the pyrrolo[2,3-d]pyrimidine core, potentially enhancing its binding affinity. Furthermore, this group can participate in additional interactions within the active site and can fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability.

Anticipated Biological Targets and Mechanism of Action

Given the extensive research on pyrrolo[2,3-d]pyrimidine derivatives, it is plausible that 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile and its subsequent derivatives will exhibit inhibitory activity against a range of protein kinases implicated in various diseases.

Potential Kinase Targets:

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to the inflammatory response. Several pyrrolo[2,3-d]pyrimidine-based compounds are potent JAK inhibitors, suggesting that derivatives of the title compound could have applications in autoimmune disorders.

  • Rearranged during Transfection (RET) Kinase: Mutations and fusions of the RET gene are oncogenic drivers in certain cancers, including thyroid and non-small cell lung cancer. The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop RET inhibitors.[5][8]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. Novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been designed as CDK inhibitors.[9]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease. Pyrrolo[2,3-d]pyrimidines have been explored as LRRK2 inhibitors.[10]

  • Signal Transducer and Activator of Transcription 6 (STAT6): As a key transcription factor in the IL-4 signaling pathway, STAT6 is a therapeutic target for allergic conditions. 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as STAT6 inhibitors.[11]

Illustrative Signaling Pathway: RET Kinase Inhibition

RET_pathway Ligand RET Ligand (e.g., GDNF) RET RET Receptor Tyrosine Kinase Ligand->RET Binds Dimerization Dimerization & Autophosphorylation RET->Dimerization P_RET Phosphorylated RET (Active) Dimerization->P_RET Docking Docking Proteins (e.g., SHC, GRB2) P_RET->Docking Recruits Inhibitor 2-Amino-4-chloro-7H-pyrrolo [2,3-d]pyrimidine-5-carbonitrile Derivative Inhibitor->P_RET Inhibits ATP Binding RAS_RAF RAS-RAF-MEK-ERK Pathway Docking->RAS_RAF PI3K_AKT PI3K-AKT Pathway Docking->PI3K_AKT PLCg PLCγ Pathway Docking->PLCg Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Proposed mechanism of RET kinase inhibition.

A Guide to Experimental Validation

The biological activity of novel compounds derived from 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile must be rigorously validated through a series of in vitro and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol provides a framework for assessing the direct inhibitory effect of a compound on a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compound serially diluted in DMSO

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a solution of the kinase and the Eu-labeled antibody in assay buffer.

  • Add 5 µL of the kinase/antibody solution to each well of the 384-well plate.

  • Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Incubate for 60 minutes at room temperature.

  • Prepare a solution of the fluorescently labeled tracer in assay buffer.

  • Add 5 µL of the tracer solution to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., a cell line with a known dependency on a target kinase)

  • Complete cell culture medium

  • Test compound serially diluted in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).

  • Incubate for 72 hours under standard cell culture conditions.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well.

  • Gently agitate the plate to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the compound concentration to determine the GI50 value.

Table 1: Representative IC50 Values for Pyrrolo[2,3-d]pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidineRET-wt<10[5][8]
Pyrrolo[2,3-d]pyrimidineRET V804M<10[5][8]
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidineCDK9/cyclinT110-100[9]
7H-Pyrrolo[2,3-d]pyrimidine-4-aminePfCDPK4210-530[12]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideEGFR40-204[13]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideHer240-204[13]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideVEGFR240-204[13]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideCDK240-204[13]

Synthetic Considerations

The synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile and its subsequent elaboration into more complex molecules is a key aspect of its utility. The 4-chloro derivative is often prepared from the corresponding 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.[4]

Illustrative Synthetic Workflow

synthesis_workflow Start Starting Materials (e.g., Malononitrile derivatives) Scaffold Pyrrolo[2,3-d]pyrimidine Core Synthesis Start->Scaffold Functionalization Introduction of 2-Amino and 5-Carbonitrile Scaffold->Functionalization Chlorination Chlorination at C4 (e.g., POCl3) Functionalization->Chlorination Core_Intermediate 2-Amino-4-chloro-7H-pyrrolo [2,3-d]pyrimidine-5-carbonitrile Chlorination->Core_Intermediate Coupling Nucleophilic Aromatic Substitution at C4 Core_Intermediate->Coupling Final_Product Diverse Library of Biologically Active Compounds Coupling->Final_Product

Caption: Generalized synthetic workflow.

Therapeutic Potential and Future Perspectives

The versatility of the 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold positions it as a valuable starting point for the development of therapeutics for a wide range of diseases:

  • Oncology: The potential to inhibit multiple oncogenic kinases makes this scaffold highly attractive for cancer drug discovery.[1][13]

  • Inflammatory and Autoimmune Diseases: Inhibition of key signaling nodes in the immune system, such as the JAK-STAT pathway, opens avenues for the treatment of diseases like rheumatoid arthritis and psoriasis.[2]

  • Neurodegenerative Diseases: Targeting kinases like LRRK2 could lead to novel treatments for Parkinson's disease.[10]

  • Infectious Diseases: The pyrrolo[2,3-d]pyrimidine core has also been investigated for its antiviral and antiparasitic properties.[12][14]

Future research will likely focus on the development of highly selective inhibitors derived from this core to minimize off-target effects and enhance therapeutic efficacy. Furthermore, the exploration of novel substitutions at the 4-position will continue to be a fruitful area for the discovery of next-generation kinase inhibitors.

Conclusion

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is more than just a synthetic intermediate; it is a testament to the power of scaffold-based drug design. Its constituent parts are finely tuned for interaction with one of the most important enzyme families in human biology. By understanding the individual contributions of the 7-deazapurine core and its functional embellishments, researchers are well-equipped to harness its potential in the ongoing quest for novel and effective medicines. The principles and methodologies outlined in this guide provide a solid foundation for the continued exploration of this remarkable molecular framework.

References

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Sources

Exploratory

The Synthetic Heart of Kinase Inhibition: A Technical Guide to the Mechanism and Application of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Abstract The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant kinase inhibitors.[1] This guide focuses o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant kinase inhibitors.[1] This guide focuses on a pivotal, high-value intermediate: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile . We will dissect its "mechanism of action" not as a direct biological agent, but as a versatile chemical precursor whose inherent reactivity and structural features are exploited for the targeted synthesis of potent and selective kinase inhibitors. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthetic utility, the structure-activity relationships (SAR) of its derivatives, and the ultimate biological mechanisms of the powerful therapeutics it helps create.

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry makes it an ideal scaffold for designing ATP-competitive kinase inhibitors.[1] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed to target a range of kinases, including Janus kinases (JAKs), Leucine-Rich Repeat Kinase 2 (LRRK2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[2][3][4][5]

Our subject, 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, represents a highly functionalized and strategic starting material for accessing a diverse chemical space of potent kinase inhibitors. Its specific arrangement of functional groups—a reactive chloro group, a nucleophilic amino group, and an electron-withdrawing nitrile—provides a versatile platform for synthetic elaboration.

Chemical Mechanism of Action: A Precursor Primed for Elaboration

The primary "mechanism of action" of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is rooted in its chemical reactivity, which allows for the strategic and controlled introduction of various substituents to modulate biological activity.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The key to this molecule's utility lies in the chlorine atom at the C4 position of the pyrimidine ring. The electron-withdrawing nature of the adjacent nitrogen atoms and the fused pyrrole ring makes this position highly susceptible to nucleophilic aromatic substitution (SNAr).[6] This allows for the facile introduction of a wide array of amine-containing fragments, which are crucial for achieving potency and selectivity against specific kinases.

The general workflow for this pivotal reaction is illustrated below:

start 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile reagents Nucleophile (R-NH2) Base (e.g., K2CO3, DIPEA) Solvent (e.g., n-BuOH, DMF) start->reagents product 2-Amino-4-(R-amino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (Kinase Inhibitor Precursor) reagents->product caption Workflow for S(N)Ar at the C4 Position

A generalized workflow for the key SNAr reaction.
The Role of the 2-Amino and 5-Carbonitrile Groups

The 2-amino group and the 5-carbonitrile group are not merely passive substituents. The 2-amino group often participates in crucial hydrogen bonding interactions with the hinge region of the kinase's ATP-binding pocket, a common feature for this class of inhibitors. The 5-carbonitrile group, being electron-withdrawing, influences the reactivity of the heterocyclic core and can also be a key interaction point in the final drug-target complex.

Biological Mechanism of Action: Targeting Key Kinases in Disease

While 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is not itself a potent biological agent, it is a direct precursor to compounds with significant therapeutic effects. Below, we explore the mechanisms of action of two major classes of inhibitors derived from this scaffold.

Inhibition of Janus Kinases (JAKs)

The JAK-STAT signaling pathway is central to the immune response, and its aberrant activation is implicated in numerous autoimmune diseases. JAK inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib, function by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of downstream signaling mitigates the inflammatory response.

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates (P) stat->stat dimerizes nucleus Nucleus stat->nucleus gene Gene Transcription nucleus->gene inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->jak INHIBITS caption Inhibition of the JAK-STAT Signaling Pathway

Mechanism of JAK inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
Inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2)

Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease. The development of LRRK2 inhibitors is a promising therapeutic strategy. Pyrrolo[2,3-d]pyrimidine derivatives have been optimized to be potent and selective LRRK2 inhibitors.[3][7] These compounds compete with ATP for the kinase's binding site, inhibiting its downstream signaling and potentially mitigating the neurodegenerative processes associated with the disease.

Structure-Activity Relationship (SAR) and Rational Drug Design

The development of potent and selective kinase inhibitors from the 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold is a testament to the power of rational drug design. SAR studies have revealed key insights:

  • The C4 Substituent: The nature of the amine introduced at the C4 position is critical for both potency and selectivity. Bulky and structurally complex amines can be used to target unique pockets within the kinase active site, thereby achieving selectivity over closely related kinases.[8]

  • The N7 Position: Modification at the N7 position of the pyrrole ring can influence solubility and pharmacokinetic properties.

  • The 2-Amino Group: While often conserved for its hinge-binding properties, modifications to this group can sometimes be tolerated and can fine-tune selectivity.

Experimental Protocols

The following protocols are generalized representations based on published procedures and are intended for informational purposes. Researchers should consult the primary literature and adapt these methods to their specific needs.

General Procedure for Nucleophilic Aromatic Substitution

This protocol describes the key step of displacing the C4 chloro group with an amine.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 eq.) and the desired amine (1.2-1.5 eq.) in a suitable anhydrous solvent (e.g., n-BuOH, DMF, or acetonitrile).[9]

  • Addition of Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[9]

  • Reaction Conditions: Heat the reaction mixture with stirring. A typical temperature range is 100-120°C.[9]

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture, and perform a standard aqueous work-up. The crude product can be purified by recrystallization or silica gel column chromatography.

Data Presentation: Inhibitory Potency of Derived Compounds

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized from pyrrolo[2,3-d]pyrimidine scaffolds. This data highlights the high potency that can be achieved through strategic modification of the core structure.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine DerivativeLRRK2 (G2019S mutant)0.7[3]
Pyrrolo[2,3-d]pyrimidine DerivativeJAK112.6[2]
Pyrrolo[2,3-d]pyrimidine DerivativeJAK26[10]
Pyrrolo[2,3-d]pyrimidine DerivativeEGFR (T790M mutant)0.21[11]

Conclusion and Future Outlook

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a quintessential example of a molecular scaffold that, while not biologically active in its own right, is of immense value to the field of drug discovery. Its "mechanism of action" is chemical—a set of reactive handles that allow medicinal chemists to build complex and highly specific therapeutic agents. The continued exploration of new synthetic methodologies and the ever-deepening understanding of kinase biology will ensure that derivatives of this versatile intermediate will remain at the forefront of targeted therapy for years to come.

References

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  • BenchChem. (2025). The Structural Activity Relationship of Pyrrolo[2,3-d]pyrimidine Analogs as Potent EGFR Inhibitors: A Technical Guide. BenchChem Technical Support.
  • de Kock, C., et al. (2019). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 14(10), 1021-1030. [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(19), 2049-2073. [Link]

  • Lee, J., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

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  • Liu, M., et al. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. Journal of Medicinal Chemistry.
  • Abdu, K. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Bis chlorinated Deazaguanine). International Journal of Scientific & Engineering Research, 8(2), 114-118.

Sources

Foundational

The Ascendant Trajectory of Pyrrolo[2,3-d]pyrimidines in Oncology: A Technical Guide to their Antitumor Properties

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold In the landscape of modern oncology, the quest for targeted therapeutics has led to the extensive exploration of privileged scaffolds – mole...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

In the landscape of modern oncology, the quest for targeted therapeutics has led to the extensive exploration of privileged scaffolds – molecular frameworks that exhibit a high affinity for specific biological targets. Among these, the pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine isostere, has emerged as a cornerstone in the design of potent and selective antitumor agents.[1][2] Its structural resemblance to adenine, a fundamental component of ATP, positions it as an ideal candidate for competitive inhibition of kinases, a family of enzymes frequently dysregulated in cancer.[3] This guide provides an in-depth technical analysis of the antitumor properties of pyrrolo[2,3-d]pyrimidine derivatives, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal to their development. The success of approved drugs such as Ribociclib, Ruxolitinib, and Pemetrexed, all of which feature this pharmacophore, underscores the profound therapeutic potential of this heterocyclic system.[4]

Part 1: Deciphering the Mechanism of Action - Kinase Inhibition and Beyond

The primary antitumor mechanism of pyrrolo[2,3-d]pyrimidine derivatives lies in their ability to function as ATP-competitive inhibitors of a broad spectrum of protein kinases.[3] These enzymes play a critical role in signal transduction pathways that govern cell proliferation, survival, and angiogenesis. By occupying the ATP-binding pocket of the kinase domain, these derivatives effectively block the phosphorylation cascade, leading to the attenuation of oncogenic signaling.

Key Kinase Targets and Downstream Effects

Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against a multitude of kinases implicated in cancer progression. These include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs):

    • Epidermal Growth Factor Receptor (EGFR)[5][6]

    • Human Epidermal Growth Factor Receptor 2 (Her2)[7][8]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[7][8]

    • RET Kinase[9]

    • Axl Receptor Tyrosine Kinase[10]

    • Discoidin Domain Receptor 2 (DDR2)[1][11]

  • Non-Receptor Tyrosine Kinases:

    • Focal Adhesion Kinase (FAK)[12]

    • Janus Kinase (JAK) family (e.g., JAK1, JAK2)[4]

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs) (e.g., CDK2, CDK4/6)[7][8][13]

    • Monopolar Spindle 1 (Mps1) Kinase[14]

    • Wee1 Kinase[14]

The inhibition of these kinases by pyrrolo[2,3-d]pyrimidine derivatives triggers a cascade of downstream cellular events, culminating in antitumor effects. A notable consequence is the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that treatment with these compounds can lead to the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[7][8] Furthermore, many of these derivatives can induce cell cycle arrest, halting the proliferation of cancer cells.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2, Axl) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS/RAF/MEK/ERK) RTK->Kinase_Cascade Activates Pyrrolo Pyrrolo[2,3-d]pyrimidine Derivative Pyrrolo->RTK Inhibits Cell_Cycle_Regulators Cell Cycle Regulators (e.g., Cyclins, CDKs) Pyrrolo->Cell_Cycle_Regulators Inhibits Apoptosis_Modulators Apoptosis Modulators (Bcl-2 family, Caspases) Kinase_Cascade->Apoptosis_Modulators Regulates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Apoptosis Apoptosis Apoptosis_Modulators->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Regulators->Cell_Cycle_Arrest Proliferation Cell Proliferation Transcription_Factors->Proliferation Survival Cell Survival Transcription_Factors->Survival Angiogenesis Angiogenesis Transcription_Factors->Angiogenesis

Figure 1: General signaling pathway illustrating the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives on key cellular processes.

Part 2: Structure-Activity Relationship (SAR) - Tailoring Potency and Selectivity

The antitumor activity of pyrrolo[2,3-d]pyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. A thorough understanding of the SAR is paramount for the rational design of next-generation inhibitors with enhanced potency and selectivity.

Key Structural Modifications and their Impact:
  • Substitution at the C4 Position: The C4 position is a critical point for interaction with the hinge region of the kinase ATP-binding pocket. Diverse substitutions at this position have been explored, with amino and substituted amino groups being particularly prevalent. The nature of the substituent can significantly influence the selectivity and potency of the inhibitor.

  • Substitution at the N7 Position: Modifications at the N7 position of the pyrrole ring can modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, thereby impacting its pharmacokinetic profile.

  • Halogenation: The introduction of halogen atoms (F, Cl, Br) at specific positions on the scaffold or its substituents is a common strategy to enhance binding affinity and potency.[8] For instance, a bromine substituent at the C-4 position of a phenyl ring attached to the core has been shown to enhance cytotoxic potency.[1]

  • Side Chains and Linkers: The incorporation of various side chains and linkers can extend the molecule into different regions of the ATP-binding site, leading to increased affinity and selectivity. For example, the presence of an azepine ring in certain derivatives has demonstrated selective antitumor activity against colon cancer cell lines.[1][11][15]

Quantitative SAR Data

The following table summarizes the in vitro cytotoxic activity of representative pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
8g HT-29 (Colon)4.01[1][11]
8f HT-29 (Colon)4.55[1][11]
5k HepG2 (Liver)29-59 (range)[7][8]
59 RET-wtLow nanomolar[9]
25b A549 (Lung)3.2[12]
5f CFPAC-1 (Pancreatic)0.79[2]
12i HCC827 (Lung, EGFR mutant)0.00021 (enzymatic)[6]

Part 3: Experimental Protocols - From Synthesis to Biological Evaluation

The development of novel pyrrolo[2,3-d]pyrimidine derivatives necessitates robust and reproducible experimental protocols for their synthesis and biological characterization.

General Synthetic Scheme

A common synthetic route for the preparation of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides is depicted below.[8]

G Start 4-chloropyrrolo[2,3-d]pyrimidine Intermediate1 Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate Start->Intermediate1 Ethyl 4-aminobenzoate, DIEA, n-BuOH, reflux Intermediate2 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide Intermediate1->Intermediate2 Hydrazine hydrate, EtOH, reflux Final_Product Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide Intermediate2->Final_Product Substituted benzaldehyde, EtOH, glacial acetic acid, reflux

Figure 2: A representative synthetic workflow for a class of pyrrolo[2,3-d]pyrimidine derivatives.

Step-by-Step Synthesis of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide Derivatives[8]
  • Step 1: Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate. A mixture of 4-chloropyrrolo[2,3-d]pyrimidine, ethyl 4-aminobenzoate, and diisopropylethylamine (DIEA) in n-butanol is refluxed for 24 hours. The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the intermediate ester.

  • Step 2: Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide. The ester from Step 1 is refluxed with hydrazine hydrate in ethanol for 24 hours. The reaction mixture is cooled, and the precipitate is filtered, washed, and dried to afford the hydrazide intermediate.

  • Step 3: Synthesis of the final halogenated benzylidene-benzohydrazide derivatives. The hydrazide from Step 2 is reacted with various halogen-substituted benzaldehydes in absolute ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed overnight. The resulting solid is filtered, washed, and dried to yield the final products.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HT-29) are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized pyrrolo[2,3-d]pyrimidine derivatives and a positive control (e.g., Doxorubicin) for 72 hours.[1]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Protein Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP is prepared in a buffer solution.

  • Inhibitor Addition: The pyrrolo[2,3-d]pyrimidine derivative is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA, fluorescence, or radioactivity.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion and Future Perspectives

The pyrrolo[2,3-d]pyrimidine scaffold has unequivocally established itself as a versatile and potent platform for the development of targeted anticancer agents. The extensive body of research highlights the remarkable tunability of this heterocyclic system, allowing for the fine-tuning of inhibitory activity against a wide array of oncogenic kinases. The ability of these derivatives to induce apoptosis and cell cycle arrest further enhances their therapeutic potential.

Future research in this field will likely focus on several key areas:

  • Development of more selective inhibitors: While many existing derivatives show multi-targeted activity, the development of highly selective inhibitors for specific kinases will be crucial for minimizing off-target effects and improving the therapeutic index.

  • Overcoming drug resistance: The emergence of drug resistance is a significant challenge in cancer therapy. The design of novel pyrrolo[2,3-d]pyrimidine derivatives that can effectively inhibit drug-resistant mutant kinases is a high-priority area of investigation.[6][9]

  • Exploration of novel kinase targets: The continued discovery of new kinases involved in cancer progression will open up new avenues for the application of the pyrrolo[2,3-d]pyrimidine scaffold.

  • In vivo evaluation and clinical translation: Promising lead compounds identified through in vitro studies will require extensive in vivo evaluation in animal models to assess their efficacy, pharmacokinetics, and toxicity, with the ultimate goal of clinical translation.

The continued exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine core, guided by a deep understanding of its SAR and mechanism of action, holds immense promise for the future of targeted cancer therapy.

References

  • Song, B., Murtazaeva, Z., Nie, L., Kuryazov, R., Gaybullaev, S., Niu, C., Bozorov, K., Aisa, H. A., & Zhao, J. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 2917. [Link]

  • Reddy, T. J., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

  • Al-Ostath, A., Al-Obaid, A. M., Al-Qawasmeh, R. A., Al-Wabli, R. I., & El-Emam, A. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

  • Kumar, A., Singh, V., Kumar, D., Singh, P., & Singh, R. K. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 28(22), 115764. [Link]

  • Al-Ostath, A., Al-Obaid, A. M., Al-Qawasmeh, R. A., Al-Wabli, R. I., & El-Emam, A. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6724. [Link]

  • Patel, H., Patel, V., & Shah, A. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 001-011. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, J., ... & Zhang, Y. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111703. [Link]

  • Perin, N., Martin-Kleiner, I., & Gazivoda-Vild, T. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules, 26(11), 3334. [Link]

  • Tan, Z. Y., et al. (2023). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). ResearchGate. [Link]

  • Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., ... & Zhang, Y. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 220, 113497. [Link]

  • Song, B., Murtazaeva, Z., Nie, L., Kuryazov, R., Gaybullaev, S., Niu, C., ... & Zhao, J. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3- d]pyrimidine Derivatives. Molecules, 30(14), 2917. [Link]

  • Song, B., Murtazaeva, Z., Nie, L., Kuryazov, R., Gaybullaev, S., Niu, C., ... & Zhao, J. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, J., ... & Zhang, Y. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]

  • Dhiman, S., Gupta, S., Kashaw, S. K., Chtita, S., Kaya, S., Almehizia, A. A., & Asati, V. (2021). Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Journal of Biomolecular Structure and Dynamics, 40(16), 7265-7282. [Link]

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Exploratory

Unlocking the Therapeutic Potential: A Technical Guide to the Antiviral Activity of 7-Deazaguanosine Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract 7-Deazaguanosine analogs, a class of nucleoside analogs characterized by the substitution of nitrogen at the 7-position of the purine ring with a c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deazaguanosine analogs, a class of nucleoside analogs characterized by the substitution of nitrogen at the 7-position of the purine ring with a carbon atom, have emerged as a promising scaffold in the development of novel antiviral therapeutics. This guide provides a comprehensive technical overview of their antiviral activity, delving into the core mechanisms of action, spectrum of activity against clinically relevant viruses, and the essential methodologies for their evaluation. By synthesizing established research and providing detailed experimental protocols, this document serves as a critical resource for researchers aiming to explore and harness the therapeutic potential of these compounds.

Introduction: The Rationale for 7-Deazaguanosine Analogs in Antiviral Drug Discovery

The relentless evolution of viral pathogens and the emergence of drug-resistant strains necessitate a continuous search for new antiviral agents with novel mechanisms of action. Nucleoside analogs have historically been a cornerstone of antiviral therapy, primarily functioning by targeting viral polymerases.[1][2][3] 7-Deazaguanosine analogs represent a significant modification of the natural guanosine nucleoside. The replacement of the N7 nitrogen with a carbon atom fundamentally alters the electronic properties and hydrogen bonding capacity of the nucleobase, while preserving the Watson-Crick base-pairing face.[4] This structural alteration can lead to several advantageous properties, including evasion of certain host enzymes and altered interactions with viral proteins, thereby offering a potential therapeutic window.

This guide will explore two primary modes through which 7-deazaguanosine analogs exert their antiviral effects: direct inhibition of viral enzymes and modulation of the host immune response.

Mechanism of Action: A Dual Approach to Viral Inhibition

The antiviral activity of 7-deazaguanosine analogs is multifaceted, primarily revolving around two distinct but potentially synergistic mechanisms: direct interference with viral replication machinery and stimulation of the host's innate immune system.

Direct Antiviral Activity: Targeting the Viral Polymerase

The most well-characterized mechanism for many nucleoside analogs is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses.[5][6]

Activation and Incorporation:

  • Cellular Uptake and Phosphorylation: Like other nucleoside analogs, 7-deazaguanosine derivatives are taken up by host cells and must be intracellularly phosphorylated to their active triphosphate form by host cell kinases.

  • Competitive Inhibition: The resulting 7-deazaguanosine triphosphate analog acts as a competitive inhibitor of the natural guanosine triphosphate (GTP) for the active site of the viral RdRp.[7]

  • Incorporation and Chain Termination: Upon incorporation into the nascent viral RNA strand, the analog can act as a chain terminator, preventing further elongation of the RNA chain.[1] The modification at the 7-position can disrupt the conformation of the polymerase active site, leading to premature termination of RNA synthesis.[7]

Diagram: Mechanism of Viral Polymerase Inhibition

G cluster_0 Host Cell Cytoplasm cluster_1 Viral Replication Complex Analog 7-Deazaguanosine Analog Kinase1 Host Kinase Analog->Kinase1 Phosphorylation Analog_MP Analog-Monophosphate Kinase1->Analog_MP Kinase2 Host Kinase Analog_MP->Kinase2 Phosphorylation Analog_DP Analog-Diphosphate Kinase2->Analog_DP Kinase3 Host Kinase Analog_DP->Kinase3 Phosphorylation Analog_TP Analog-Triphosphate (Active Form) Kinase3->Analog_TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Analog_TP->Viral_RdRp Competitive Inhibition with GTP Viral_RNA Nascent Viral RNA Viral_RdRp->Viral_RNA Incorporation Terminated_RNA Terminated Viral RNA Viral_RNA->Terminated_RNA Chain Termination

Caption: Intracellular activation and mechanism of action of 7-deazaguanosine analogs.

Immunomodulatory Effects: A Host-Directed Approach

Certain 7-deazaguanosine analogs have demonstrated the ability to stimulate the host's innate immune system, leading to a broad-spectrum antiviral state.[8][9][10]

Key Immunomodulatory Activities:

  • Interferon Induction: Oral or intraperitoneal administration of 7-deazaguanosine in mice has been shown to induce high levels of interferon (IFN), a key cytokine in the antiviral response.[8][9]

  • Activation of Immune Cells: These compounds can also lead to the activation of natural killer (NK) cells and phagocytic cells, further enhancing the host's ability to clear viral infections.[8][9]

This immunomodulatory activity provides a significant advantage, as it is not specific to a particular viral enzyme and may be effective against a broader range of viruses.

Spectrum of Antiviral Activity

7-Deazaguanosine analogs have demonstrated efficacy against a variety of RNA viruses, highlighting their potential as broad-spectrum antiviral agents.

Virus Family Specific Virus Reported Activity Key Findings References
FlaviviridaeHepatitis C Virus (HCV)Potent inhibition of replication.7-deaza-2'-C-methyladenosine showed potent inhibition of HCV RdRp.[7]
Zika Virus (ZIKV)Inhibition of in vitro replication and delayed disease progression in mice.7-deaza-2'-C-methyladenosine (7DMA) was identified as a potent ZIKV inhibitor.[11]
Dengue Virus (DENV)Selective antiviral activity against all serotypes.2'-C-methyl analogs with a 7-deaza-7-fluoro-adenine base were effective.[12]
Japanese Encephalitis Virus (JEV)Significant inhibitory effects in replicon assays.7-deaza-7-fluoro-2'-C-methyl-adenosine showed strong anti-JEV activity.[12]
TogaviridaeSemliki Forest VirusHighly protective in mice.Intraperitoneal treatments significantly increased survival.[8][9]
BunyaviridaeSan Angelo VirusHighly protective in mice.Intraperitoneal treatments significantly increased survival.[8][9]
PicornaviridaeEncephalomyocarditis VirusSignificant increase in survival in mice.Showed antiviral activity, though less potent than against other viruses.[8][9]

Methodologies for Evaluating Antiviral Activity

A robust evaluation of the antiviral potential of 7-deazaguanosine analogs requires a combination of biochemical and cell-based assays.

Biochemical Assays: Probing the Molecular Target

Objective: To determine the direct inhibitory effect of the triphosphate form of the analog on the activity of purified viral polymerase.

Protocol: Viral Polymerase Inhibition Assay (Gel-Based)

  • Reagents and Materials:

    • Purified recombinant viral RdRp

    • RNA template-primer

    • Natural nucleoside triphosphates (ATP, CTP, GTP, UTP)

    • 7-deazaguanosine analog triphosphate

    • Reaction buffer (containing MgCl₂, DTT, etc.)

    • Radiolabeled nucleotide (e.g., [α-³²P]GTP) or fluorescently labeled primer

    • Denaturing polyacrylamide gel

    • Phosphorimager or fluorescence scanner

  • Procedure:

    • Assemble the reaction mixture containing the reaction buffer, RNA template-primer, and viral RdRp.

    • Add the natural NTPs (with the radiolabeled or fluorescent nucleotide) and varying concentrations of the 7-deazaguanosine analog triphosphate.

    • Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the specific polymerase.

    • Quench the reaction at various time points by adding a stop solution (e.g., EDTA).

    • Denature the RNA products and resolve them on a denaturing polyacrylamide gel.

    • Visualize the full-length and terminated RNA products using a phosphorimager or fluorescence scanner.

  • Data Analysis:

    • Calculate the IC₅₀ value, which is the concentration of the analog triphosphate required to inhibit polymerase activity by 50%.

Diagram: Biochemical Assay Workflow

G Start Assemble Reaction Mix (Buffer, Template-Primer, RdRp) Add_NTPs Add NTPs (including labeled) + Analog-TP (varying conc.) Start->Add_NTPs Incubate Incubate at Optimal Temperature Add_NTPs->Incubate Quench Quench Reaction (e.g., EDTA) Incubate->Quench Denature Denature RNA Products Quench->Denature PAGE Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Denature->PAGE Visualize Visualize Bands (Phosphorimager/Scanner) PAGE->Visualize Analyze Calculate IC50 Visualize->Analyze G Seed_Cells Seed Host Cells in 96-well Plates Add_Compound Add Serially Diluted 7-Deazaguanosine Analog Seed_Cells->Add_Compound Infect_Cells Infect with Virus (predetermined MOI) Add_Compound->Infect_Cells Incubate Incubate until CPE is observed in Virus Control Infect_Cells->Incubate Assess_Viability Add Cell Viability Reagent and Measure Signal Incubate->Assess_Viability Analyze Calculate EC50, CC50, and SI Assess_Viability->Analyze

Caption: Workflow for a cytopathic effect (CPE) reduction assay.

Future Directions and Conclusion

7-Deazaguanosine analogs represent a versatile and promising platform for the development of novel antiviral therapies. Their dual mechanism of action, encompassing both direct viral inhibition and host immune modulation, offers a significant advantage in combating a wide range of viral pathogens. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the antiviral potency and selectivity of the analogs by modifying the sugar moiety and the C7 position of the deazaguanine base.

  • Prodrug Strategies: To enhance the oral bioavailability and intracellular delivery of the active triphosphate form.

  • Combination Therapies: To explore synergistic effects with other antiviral agents that have different mechanisms of action.

References

  • RSC Publishing. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs. RSC Advances.
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  • PubMed. (n.d.). Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice.
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  • PMC - NIH. (n.d.). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties.
  • ResearchGate. (2019).
  • Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses. (2019). PMC - PubMed Central.
  • NIH. (n.d.). Antiviral Activity of 3-Deazaguanine, 3-Deazaguanosine, and 3-Deazaguanylic Acid.
  • ASM Journals. (n.d.). Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice.
  • ASM Journals. (2024). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Microbiology and Molecular Biology Reviews.
  • PubMed Central. (n.d.). Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry.
  • ResearchGate. (2025).
  • ScienceOpen. (2019). Antiviral Agents in Development for Zika Virus Infections.
  • ResearchGate. (2025).
  • PubMed Central. (n.d.).
  • PMC - NIH. (n.d.). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals.
  • PubMed Central. (n.d.). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs.
  • PMC - NIH. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease.
  • PubMed. (2024). Synthesis and biological evaluation of Ribo 7-N/O/S pyrimidine 9-deaza C-nucleoside analogs as new antiviral agents for inhibiting HCV RNA-dependent RNA polymerases.
  • YouTube. (2020). Antiviral agents The nucleoside analogues.
  • NIH. (n.d.).
  • Nucleotide Inhibitors Antiviral drugs ; Definition, Examples and Mechanism of action. (2024). YouTube.
  • PubMed Central. (n.d.). In vitro methods for testing antiviral drugs.
  • YouTube. (2020).
  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters.
  • bioRxiv. (2021). 1 Efficient incorporation and template-dependent polymerase inhibition are major determinants for the broad-spectrum antiviral a.

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Abstract This document provides a detailed, three-step protocol for the synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a key heterocyclic intermediate in pharmaceutical development. The pyrrolo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, three-step protocol for the synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a key heterocyclic intermediate in pharmaceutical development. The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold found in numerous kinase inhibitors and other biologically active molecules.[1][2] This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations of the chemical principles, a robust step-by-step experimental procedure, and methods for validation to ensure the synthesis of a high-purity final product.

Chemical Principles and Strategic Overview

The synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is achieved through a convergent strategy that first constructs the bicyclic core and then introduces the requisite chloro-substituent. The chosen pathway is designed for efficiency and relies on commercially available starting materials.

The overall synthetic transformation is broken down into three primary stages:

  • Step A: Synthesis of 2-chloro-3-oxopropanenitrile. A base-catalyzed Claisen condensation between 2-chloroacetonitrile and methyl formate generates the key C3 electrophilic building block.

  • Step B: Construction of the Pyrrolo[2,3-d]pyrimidine Core. A heterocyclic condensation reaction between 2-chloro-3-oxopropanenitrile and 2,6-diamino-3,4-dihydropyrimidin-4-one (guanine analog) forms the fused pyrrole ring, yielding the direct precursor, 2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one-5-carbonitrile.[3]

  • Step C: Aromatic Chlorination. The final step involves the conversion of the C4-oxo group of the pyrimidinone ring into a chloro group using a potent chlorinating agent, phosphorus oxychloride (POCl₃). This reaction proceeds via activation of the carbonyl, similar to the mechanism of a Vilsmeier-Haack reaction.[4][5]

This multi-step process is visualized in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step A: Claisen Condensation cluster_step2 Step B: Heterocyclization cluster_step3 Step C: Chlorination SM1 2-Chloroacetonitrile Int1 Intermediate A: 2-Chloro-3-oxopropanenitrile SM1->Int1 NaH, THF SM2 Methyl Formate SM2->Int1 NaH, THF SM3 2,6-Diamino-3,4-dihydro- pyrimidin-4-one Int2 Intermediate B: 2-Amino-4-oxo-7H-pyrrolo[2,3-d]- pyrimidine-5-carbonitrile SM3->Int2 Base, Solvent POCl3 POCl₃ Product Final Product: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]- pyrimidine-5-carbonitrile POCl3->Product Heat Int1->Int2 Base, Solvent Int2->Product Heat

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocol

Safety Precautions: This protocol involves hazardous materials including sodium hydride (flammable solid), chloroacetonitrile (toxic), and phosphorus oxychloride (highly corrosive and water-reactive). All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Required Materials and Reagents
ReagentCAS No.Molecular Wt.Purity
2-Chloroacetonitrile107-14-275.50≥98%
Methyl Formate107-31-360.05≥99%
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.0060%
Tetrahydrofuran (THF), anhydrous109-99-972.11≥99.9%
2,6-Diamino-3,4-dihydropyrimidin-4-one (2,6-Diaminopyrimidin-4-one)1004-41-7126.12≥97%
Phosphorus Oxychloride (POCl₃)10025-87-3153.33≥99%
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24≥99%
Dichloromethane (DCM)75-09-284.93≥99.8%
Saturated Sodium Bicarbonate (aq.)N/AN/AN/A
Brine (Saturated Sodium Chloride, aq.)N/AN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04N/A
Required Equipment
  • Three-neck round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser and nitrogen/argon inlet adapter

  • Addition funnel

  • Thermometer

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

PART I: Synthesis of 2-Amino-4-oxo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (Intermediate B)

This part combines the initial Claisen condensation and the subsequent heterocyclization.

Step-by-Step Procedure:
  • Reaction Setup (Step A): To a dry 500 mL three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion, 4.4 g, 0.11 mol). Wash the NaH three times with dry hexanes to remove the mineral oil, then carefully suspend the NaH in 100 mL of anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Chloroacetonitrile: Slowly add 2-chloroacetonitrile (7.55 g, 0.10 mol) dropwise to the stirred suspension, maintaining the internal temperature below 5 °C.

  • Addition of Methyl Formate: After the addition is complete, add methyl formate (6.6 g, 0.11 mol) dropwise. Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. The formation of the sodium salt of 2-chloro-3-oxopropanenitrile (Intermediate A) will result in a thick slurry.

  • Addition of Pyrimidine (Step B): To the slurry from the previous step, add 2,6-diamino-3,4-dihydropyrimidin-4-one (12.61 g, 0.10 mol) and 150 mL of ethanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., DCM:Methanol 9:1), observing the consumption of the starting pyrimidine.

  • Work-up and Isolation: After cooling to room temperature, a precipitate will have formed. Carefully neutralize the mixture to pH ~7 by the dropwise addition of concentrated HCl.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (3 x 50 mL) and cold ethanol (2 x 30 mL).

  • Drying: Dry the isolated solid under vacuum at 60 °C to a constant weight to yield 2-Amino-4-oxo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (Intermediate B) as an off-white to pale yellow solid.

PART II: Synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (Final Product)

Step-by-Step Procedure:
  • Reaction Setup (Step C): In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), suspend Intermediate B (e.g., 8.8 g, 0.05 mol) in phosphorus oxychloride (POCl₃, 75 mL).

  • Addition of Base: To this suspension, add N,N-diisopropylethylamine (DIPEA, 9.6 g, 0.075 mol) dropwise. The addition of a tertiary amine base can catalyze the reaction and scavenge the generated HCl.

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The reaction should become a clearer, dark solution. Monitor the conversion by TLC until the starting material is consumed.

  • Removal of Excess POCl₃: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).

  • Work-up: Cautiously pour the residual dark oil onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic process and must be done slowly in a large beaker within the fume hood.

  • Neutralization: A precipitate will form. Slowly neutralize the acidic aqueous mixture to pH 7-8 by adding a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • Extraction: Extract the aqueous slurry with dichloromethane (DCM) or ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile as a solid.

Data Summary and Characterization

Representative Stoichiometry Table (for 0.05 mol scale)
CompoundRoleMW ( g/mol )AmountMoles (mol)Equiv.
Intermediate BStarting Material176.158.81 g0.051.0
POCl₃Reagent/Solvent153.3375 mL~0.80~16
DIPEABase/Catalyst129.2413 mL0.0751.5
Final Product Expected 194.60 ~7.8 g (80%) ~0.04 N/A
Product Validation (Trustworthiness)

To ensure the identity and purity of the final product, the following analytical methods are recommended:

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: Dichloromethane/Methanol (95:5 v/v)

    • Visualization: UV light (254 nm)

    • Expected Result: A single major spot, with an Rf value distinct from the starting material (Intermediate B).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the pyrrole N-H proton (broad singlet, ~12.5 ppm), the C6-H proton (singlet, ~8.0 ppm), and the amino (-NH₂) protons (broad singlet, ~7.0 ppm).

    • ¹³C NMR (101 MHz, DMSO-d₆): Expect characteristic signals for the five carbons of the pyrrole ring and the pyrimidine ring, including the nitrile carbon (~115 ppm) and the carbons attached to nitrogen and chlorine.

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI)

    • Expected m/z: [M+H]⁺ at approximately 195.0, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio).

References

  • Donahue, S. L., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Sallam, M. A. E., et al. (2004). Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines. Journal of Chemical Research. Available at: [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Prajapati, Y. N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Creative Biolabs. (2023). The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis. Available at: [Link]

  • Patel, M., et al. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research. Available at: [Link]

Sources

Application

Purification of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: A Guide for Medicinal Chemists

Introduction 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a key intermediate in the synthesis of a multitude of pharmacologically active molecules, particularly kinase inhibitors. The purity of this sca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a key intermediate in the synthesis of a multitude of pharmacologically active molecules, particularly kinase inhibitors. The purity of this scaffold is paramount to the success of subsequent synthetic steps and the biological activity of the final compound. This application note provides a detailed guide to the purification of this important building block, offering insights into the rationale behind the chosen methodologies and step-by-step protocols for immediate laboratory application.

The inherent reactivity of the aminopyrimidine and pyrrole rings, coupled with the chloro and cyano functionalities, can lead to a range of impurities during synthesis. These may include unreacted starting materials, hydrolyzed byproducts, and regioisomers. Therefore, a robust purification strategy is essential to ensure the isolation of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in high purity.

This guide will explore two primary purification techniques: silica gel column chromatography and recrystallization. The choice between these methods, or their sequential use, will depend on the impurity profile of the crude product and the desired final purity.

Understanding Potential Impurities

A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude product. Based on common synthetic routes to 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, the following impurities are often encountered:

  • Unreacted Starting Materials: Depending on the specific synthetic pathway, these can vary.

  • Hydrolysis Product (2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile): The chloro group at the 4-position is susceptible to hydrolysis, particularly under basic or acidic conditions. This impurity is generally more polar than the desired product.

  • Dimerization or Polymerization Products: The reactive nature of the starting materials and product can lead to the formation of higher molecular weight byproducts.

  • Regioisomers: In some synthetic approaches, the formation of isomeric products is possible.

The distinct polarity differences between the target compound and many of these common impurities form the basis for effective separation by chromatographic and recrystallization techniques.

Purification Method 1: Silica Gel Column Chromatography

Silica gel column chromatography is a highly effective method for separating the target compound from both more polar and less polar impurities. The slightly acidic nature of silica can sometimes lead to peak tailing with basic compounds like amines. To mitigate this, the addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase is often beneficial.

Key Parameters for Column Chromatography
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard and cost-effective choice for normal-phase chromatography.
Mobile Phase Ethyl Acetate / Hexane gradientOffers good separation of moderately polar compounds.
Dichloromethane / Methanol gradientSuitable for more polar impurities.
Acetone / Dichloromethane gradientAn alternative system with different selectivity.
Mobile Phase Modifier 0.1-1% Triethylamine (v/v)Neutralizes acidic silanol groups on the silica surface, preventing peak tailing of the basic amino group.
Protocol: Flash Column Chromatography
  • Sample Preparation: Dissolve the crude 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in a minimal amount of dichloromethane (DCM) or the initial mobile phase solvent. If the crude product is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired initial mobile phase (e.g., 20% ethyl acetate in hexane).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 20% to 80% ethyl acetate in hexane) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Analysis: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

  • Drying: Dry the purified solid under high vacuum to remove any residual solvent.

Caption: Workflow for Column Chromatography Purification.

Purification Method 2: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.

Solvent Selection for Recrystallization

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Solvent SystemApplication Notes
Ethanol A good starting point for moderately polar compounds.
Ethyl Acetate / Hexane A two-solvent system where the compound is soluble in ethyl acetate and insoluble in hexane. Dissolve in hot ethyl acetate and add hexane until turbidity appears, then cool.
Dichloromethane / Heptane Similar to the ethyl acetate/hexane system, offering different solubility characteristics.
Protocol: Two-Solvent Recrystallization (Ethyl Acetate / Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes faintly cloudy.

  • Crystal Growth: Allow the flask to cool slowly to room temperature. For optimal crystal formation, avoid disturbing the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

Caption: Workflow for Two-Solvent Recrystallization.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Conclusion

The purification of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a critical step in the synthesis of many important pharmaceutical compounds. Both silica gel column chromatography and recrystallization are effective methods for obtaining this intermediate in high purity. The choice of method and specific conditions should be guided by the impurity profile of the crude material. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently and efficiently purify this valuable building block for their drug discovery efforts.

References

  • Column Chromatography of Heterocyclic Amines: For a general guide on the purification of organic amines by column chromatography, which discusses the challenges and solutions such as using amine additives, refer to: How do I purify ionizable organic amine compounds using flash column chromatography?, Biotage, [Link].

  • Recrystallization Techniques: A comprehensive guide to two-solvent recrystallization can be found in educational resources such as: Two-Solvent Recrystallization Guide, MIT OpenCourseWare, [Link].

  • General Synthesis and Purification of Pyrrolopyrimidines: For examples of purification of related pyrrolopyrimidine derivatives by column chromatography, see: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors, MDPI, [Link].

Method

Application Note: Structural Elucidation of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile using NMR and Mass Spectrometry

Introduction 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrrolopyrimidine core, it ser...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrrolopyrimidine core, it serves as a crucial building block in the synthesis of various kinase inhibitors and other therapeutic agents.[1][2][3] The precise structural characterization of this molecule is paramount for ensuring the identity, purity, and quality of synthetic intermediates and final active pharmaceutical ingredients (APIs). This application note provides a detailed guide to the characterization of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful and complementary analytical techniques.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework by probing the chemical environment of atomic nuclei, such as ¹H and ¹³C. This allows for the determination of atom connectivity and the precise arrangement of atoms within the molecule. Mass Spectrometry, on the other hand, provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.[4] This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the comprehensive characterization of this important synthetic intermediate.

Physicochemical Properties

PropertyValue
Chemical Formula C₇H₄ClN₅
Molecular Weight 193.60 g/mol
CAS Number 124738-81-4
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol

NMR Spectroscopic Analysis

The structural elucidation of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is readily achieved through a combination of ¹H and ¹³C NMR spectroscopy. The following protocols are designed to yield high-quality spectra for unambiguous interpretation.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol is essential for reproducible and high-quality NMR data. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the compound's good solubility and the ability to observe exchangeable protons.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of DMSO-d6 A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Tune and shim the NMR spectrometer D->E F Acquire 1H NMR spectrum E->F G Acquire 13C NMR spectrum F->G H Perform 2D NMR (COSY, HSQC, HMBC) if necessary G->H I Fourier transform the FID H->I J Phase and baseline correct the spectra I->J K Calibrate chemical shifts to TMS (0.00 ppm) J->K L Integrate 1H peaks and pick 13C peaks K->L

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

    • For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 14 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16-64

    • ¹³C NMR:

      • Spectral Width: 0 to 200 ppm

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or more (depending on sample concentration)

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Perform phase and baseline correction.

    • Calibrate the spectra using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and identify the peak positions in the ¹³C spectrum.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum in DMSO-d₆ will exhibit distinct signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
NH (Pyrrole)~12.5broad singlet1HThe pyrrole NH proton is typically downfield and broadened due to quadrupole effects and exchange.
NH₂ (Amino)~7.5broad singlet2HThe amino protons are also exchangeable and appear as a broad singlet.
H6~8.2singlet1HThe proton on the pyrrole ring at position 6 is expected to be a singlet due to the absence of adjacent protons.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C2~158Carbon bearing the amino group.
C4~152Carbon attached to the chlorine atom.
C4a~100Bridgehead carbon.
C5~90Carbon attached to the nitrile group.
C6~130Olefinic carbon in the pyrrole ring.
C7a~150Bridgehead carbon adjacent to the pyrrole nitrogen.
CN~115Carbon of the nitrile group.

Mass Spectrometric Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of nitrogen-containing heterocyclic compounds, as it typically produces a prominent protonated molecular ion ([M+H]⁺) with minimal fragmentation.[5][6][7]

Experimental Protocol: Mass Spectrometry

Workflow for ESI-MS Analysis:

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis M Prepare a dilute solution (1-10 µg/mL) N Use a suitable solvent (e.g., Methanol or Acetonitrile) M->N O Add a small amount of formic acid to promote protonation N->O P Infuse the sample into the ESI source O->P Q Acquire full scan mass spectrum in positive ion mode P->Q R Perform MS/MS on the [M+H]+ ion Q->R S Determine the m/z of the molecular ion R->S T Analyze the fragmentation pattern from the MS/MS spectrum S->T U Confirm the elemental composition with high-resolution MS T->U

Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

    • To enhance protonation, add 0.1% formic acid to the final solution.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument.

    • Mass Range: m/z 50-500

  • Tandem Mass Spectrometry (MS/MS):

    • Isolate the protonated molecular ion ([M+H]⁺).

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Acquire the product ion spectrum.

Expected Mass Spectral Data

The molecular formula C₇H₄ClN₅ has a monoisotopic mass of 193.0155. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with the [M+2] peak being approximately one-third the intensity of the M peak.

IonCalculated m/zExpected Observation
[M+H]⁺194.0233The base peak in the ESI+ spectrum, showing the characteristic ³⁵Cl/³⁷Cl isotopic pattern at m/z 194 and 196.
[M+Na]⁺216.0053An adduct with sodium may be observed.
Predicted MS/MS Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 194) can provide further structural confirmation. The fragmentation of pyrrolopyrimidine derivatives often involves cleavage of the pyrimidine ring and loss of small neutral molecules.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
194167HCNLoss of hydrogen cyanide from the pyrimidine ring.
194158HClLoss of hydrogen chloride.
167140HCNSubsequent loss of another hydrogen cyanide molecule.

Conclusion

This application note provides a comprehensive guide for the structural elucidation of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile using NMR and mass spectrometry. The detailed protocols for sample preparation, data acquisition, and the provided tables of predicted spectral data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and pharmaceutical development. The combined use of these powerful analytical techniques ensures the unambiguous confirmation of the structure and purity of this important synthetic intermediate.

References

  • Kovács, E., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 995-1004. Available at: [Link]

  • Ardrey, A. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(7), 887-919. Available at: [Link]

  • Roopashree, R., et al. (2021). Synthesis and Cytotoxic Studies of Pyrrolopyrimidine Derivatives. Asian Journal of Chemistry, 33(8), 1855-1860. Available at: [Link]

  • Collins, I., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10076-10099. Available at: [Link]

  • Wang, X., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 65(14), 9642-9655. Available at: [Link]

  • Wikipedia. (2023). Electrospray ionization. Available at: [Link]

Sources

Application

The Versatile Scaffold: Harnessing 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in Modern Drug Discovery

Introduction: The Privileged 7-Deazapurine Core In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a multitu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Deazapurine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a multitude of biological targets. The 7H-pyrrolo[2,3-d]pyrimidine, a bioisostere of adenine, is a quintessential example of such a scaffold.[1][2] Its structural resemblance to the core of adenosine triphosphate (ATP) allows it to competitively bind to the ATP-binding site of numerous kinases, a family of enzymes frequently dysregulated in cancer, inflammatory disorders, and neurodegenerative diseases.[3][4] This guide focuses on a particularly valuable derivative: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile . We will delve into its strategic importance in drug design, providing detailed protocols for its chemical modification and explaining the rationale behind these synthetic strategies.

The specific substitutions on this core—the 2-amino group, the 4-chloro atom, and the 5-carbonitrile—are not arbitrary. Each plays a critical role in molecular recognition and synthetic utility:

  • The 2-Amino Group: This functionality is crucial for establishing key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature among many kinase inhibitors. This interaction mimics the binding of the adenine portion of ATP.[5][6]

  • The 4-Chloro Substituent: The chlorine atom serves as a versatile synthetic handle. Its electron-withdrawing nature activates the C4 position for nucleophilic aromatic substitution (SNAr), while also providing a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents to explore the solvent-exposed region of the ATP-binding site, thereby modulating potency and selectivity.

  • The 5-Carbonitrile Group: The electron-withdrawing nitrile group can enhance binding affinity and influence the overall electronic properties of the scaffold.[7][8] It can also serve as a point for further chemical elaboration or act as a key pharmacophoric element in its own right.

This document will provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this powerful building block in their discovery programs.

Strategic Derivatization: Key Synthetic Pathways

The true power of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile lies in its capacity for selective modification at the C4 position. The two most prominent and impactful reactions for achieving this are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation in medicinal chemistry.[9][10][11]

G A 2-Amino-4-chloro-7H-pyrrolo [2,3-d]pyrimidine-5-carbonitrile B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd Catalyst, Base, Arylboronic Acid C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd Catalyst, Base, Amine D Diverse 4-Aryl/Heteroaryl Derivatives B->D E Diverse 4-Amino Derivatives C->E

Figure 1: Key synthetic routes for the derivatization of the core scaffold.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl groups at the C4 position. This is particularly useful for extending the molecule into hydrophobic pockets of the target protein to enhance potency and selectivity.

Causality Behind Experimental Choices:
  • Palladium Catalyst: A palladium(0) source is essential to initiate the catalytic cycle. Pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used. The choice of ligand is critical; bulky, electron-rich phosphines (e.g., SPhos, XPhos) often accelerate the reaction with challenging substrates.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Detailed Step-by-Step Methodology:
  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.) to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (5-10 mol%)Readily available and effective for many substrates.
Boronic Acid 1.2-1.5 equivalentsEnsures complete consumption of the starting material.
Base K₂CO₃ (2-3 equivalents)Common, effective, and cost-efficient base.
Solvent 1,4-Dioxane/Water (4:1)Good solvent for both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed.

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of primary or secondary amines at the C4 position, creating opportunities for new hydrogen bond interactions and tailoring the physicochemical properties of the final compound.[12]

Causality Behind Experimental Choices:
  • Catalyst System: This reaction requires a palladium source and a specialized phosphine ligand. The choice of ligand is crucial and often substrate-dependent. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP) are frequently successful. Pre-formed palladium-ligand complexes (pre-catalysts) can also be used for convenience and improved reactivity.[9]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or DME are required to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Step-by-Step Methodology:
  • Reagent Preparation: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.) to a dry Schlenk tube.

  • Addition of Reactants: Add 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 eq.) and the desired amine (1.1-1.3 eq.) to the tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

ParameterConditionRationale
Palladium Source Pd₂(dba)₃ (2-5 mol%)Common and effective Pd(0) source.
Ligand Xantphos (4-10 mol%)Wide bite angle ligand, often effective for aminations.
Base NaOtBu (1.5-2.0 eq.)Strong, non-nucleophilic base suitable for amine deprotonation.
Solvent Anhydrous TolueneAprotic solvent that is compatible with the strong base.
Temperature 90-110 °CNecessary to drive the reaction to completion.

Table 2: Recommended starting conditions for Buchwald-Hartwig amination.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow from the core intermediate to a diverse library of compounds ready for biological screening.

G cluster_0 Synthesis Stage cluster_1 Purification & Analysis cluster_2 Screening A Starting Material: 2-Amino-4-chloro-7H-pyrrolo [2,3-d]pyrimidine-5-carbonitrile B Palladium-Catalyzed Cross-Coupling A->B Suzuki or Buchwald-Hartwig C Crude Product Mixture B->C D Flash Column Chromatography C->D E Characterization (NMR, LC-MS, HRMS) D->E F Purified Derivative Library E->F G Biological Assays (e.g., Kinase Panels) F->G H Hit Identification & SAR Analysis G->H

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in Pharmaceutical Synthesis

Abstract The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in the oncology and immuno...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in the oncology and immunology sectors.[1][2] This document provides a detailed technical guide on the synthesis and application of a highly functionalized derivative, 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile . We elucidate a robust synthetic strategy for this key intermediate, detail its critical role in the construction of potential kinase inhibitors, and provide validated protocols for its use in pivotal coupling reactions. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutics.

Introduction: A Scaffold of Significance

The pyrrolo[2,3-d]pyrimidine core is an analog of purine, a fundamental component of DNA and RNA, which contributes to its frequent and potent interactions with biological targets.[3] Its derivatives have been extensively explored, leading to the development of several Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[2][4][5] The strategic value of the title compound, 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, lies in the specific arrangement of its functional groups, each serving a distinct and critical purpose in drug design.

  • C2-Amino Group: This group is a crucial hydrogen bond donor, often interacting with the hinge region of kinase enzymes, a common and effective binding motif for inhibitors.[6]

  • C4-Chloro Group: The chlorine atom at the C4 position activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), providing a reliable and versatile handle for coupling with various amine-containing fragments.[4][5]

  • C5-Carbonitrile Group: This electron-withdrawing group modulates the electronic properties of the heterocyclic core and can serve as an additional interaction point within a protein's active site or as a precursor for further chemical transformations.[6]

The convergence of these three functionalities in a single molecule makes it a powerful and highly sought-after building block for constructing libraries of potential kinase inhibitors and other targeted therapeutics.

Molecule_Highlight cluster_mol 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile cluster_key Key Functional Groups mol mol a C2-Amino (Hinge Binding) a->mol  H-Bond Donor b C4-Chloro (SNA-r Site) b->mol  Reactive Site   c C5-Carbonitrile (Modulator) c->mol  Electronic Tuning

Caption: Key functional regions of the title intermediate.

Synthesis of the Core Intermediate

The construction of the 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile core can be approached through various strategies. A convergent and efficient method involves a multi-component reaction to build the substituted pyrimidine ring, followed by subsequent manipulations. The protocol described below is a representative pathway based on established chemical transformations for analogous systems.[7]

G A Malononitrile + Acetonitrile Derivative B Step 1: Base-catalyzed Condensation A->B C Substituted 2-Aminopyrrole-3-carbonitrile B->C D Step 2: Cyclization with Guanidine C->D E 2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile D->E F Step 3: Sandmeyer-type Reaction / Diazotization-Chlorination E->F G Target Intermediate: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile F->G

Caption: Proposed workflow for the synthesis of the target intermediate.

Protocol 2.1: Synthesis of 2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (Precursor)

Causality: This protocol utilizes a base-catalyzed cyclization between a suitable dinitrile precursor and guanidine. Guanidine provides the N-C-N fragment required to form the pyrimidine ring, leading directly to the desired 2,4-diamino substitution pattern.

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium ethoxide (1.2 equivalents) and absolute ethanol (250 mL). Stir under a nitrogen atmosphere until the base is fully dissolved.

  • Reagent Addition: Add 2-amino-1H-pyrrole-3,4-dicarbonitrile (1.0 equivalent) and guanidine hydrochloride (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. A precipitate should form. Filter the solid, wash with cold ethanol (2 x 50 mL), and then with diethyl ether (50 mL).

  • Purification: The resulting solid is often of high purity. If necessary, recrystallize from an ethanol/water mixture to yield the title precursor as a white to off-white solid.

Protocol 2.2: Synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Causality: This step converts one of the amino groups into the desired chloro group via a Sandmeyer-type reaction. By carefully controlling the temperature and stoichiometry of sodium nitrite, the C4-amino group can be selectively diazotized and subsequently displaced by a chloride ion.

  • Reaction Setup: In a 250 mL three-neck flask, suspend the diamino precursor (1.0 equivalent) from Protocol 2.1 in concentrated hydrochloric acid (10 volumes) at 0 °C using an ice-salt bath.

  • Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 equivalents in 2 volumes of water) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 1 hour at 0-5 °C.

  • Displacement: In a separate flask, prepare a solution of copper(I) chloride (0.2 equivalents) in concentrated hydrochloric acid (5 volumes) and cool to 0 °C. Slowly add the diazonium salt solution from the previous step to this catalyst solution.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture and pour it into ice water (20 volumes). Neutralize carefully with a saturated sodium bicarbonate solution to pH 7-8.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final intermediate.

Application: SNAr Coupling for Kinase Inhibitor Synthesis

The primary utility of the title intermediate is its participation in SNAr reactions. The electron-deficient nature of the pyrimidine ring, further enhanced by the C5-carbonitrile, makes the C4 position highly susceptible to nucleophilic attack. This reaction is a cornerstone in the synthesis of many kinase inhibitors, including those targeting JAKs and LRRKs.[2][6]

SNAr_Workflow cluster_reactants Reactants & Conditions cluster_process Process cluster_product Product Intermediate 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile React Mix & Heat (80-120 °C) Nucleophile Chiral Amine (e.g., (3R,4R)-4-methyl-3-(methylamino)piperidine) Base Non-nucleophilic Base (K2CO3, DIPEA) Solvent Polar Aprotic Solvent (DMF, DMSO, NMP) Monitor Monitor (TLC/HPLC) React->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Chromatography/Crystallization) Workup->Purify Final Coupled Product (Kinase Inhibitor Core) Purify->Final

Caption: General workflow for the SNAr coupling reaction.

Protocol 3.1: Synthesis of a Tofacitinib-like Analog

Causality: This protocol demonstrates the coupling of the intermediate with a chiral piperidine derivative, a common fragment in JAK inhibitors.[5][8] A non-nucleophilic base is essential to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. A polar aprotic solvent is used to ensure solubility of the reactants and facilitate the formation of the charged Meisenheimer complex intermediate.

  • Reaction Setup: To a solution of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 equivalent) in N,N-Dimethylformamide (DMF, 10 volumes), add potassium carbonate (K₂CO₃, 3.0 equivalents) and the desired chiral amine nucleophile (e.g., (3R,4R)-N,4-dimethylpiperidin-3-amine, 1.2 equivalents).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-16 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials using TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water (20 volumes). A solid may precipitate. If not, extract with ethyl acetate (3 x 15 volumes).

  • Purification: If a solid precipitates, filter, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by column chromatography to yield the final coupled product.

Characterization and Data

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized intermediate and final products.

Table 1: Representative Analytical Data
CompoundTechniqueExpected Data
Intermediate ¹H NMR (400 MHz, DMSO-d₆)δ 12.0-12.5 (br s, 1H, N-H), 7.5-8.0 (s, 1H, C6-H), 6.5-7.0 (br s, 2H, NH₂)
¹³C NMR (101 MHz, DMSO-d₆)δ 158.5, 153.0, 151.5, 125.0, 117.0, 100.0, 85.0
HRMS (ESI) m/z calculated for C₇H₄ClN₄ [M+H]⁺, found within ± 5 ppm
HPLC Purity >98%
Coupled Product ¹H NMR (400 MHz, DMSO-d₆)Appearance of new signals corresponding to the coupled amine fragment; disappearance of the C6-H singlet, shift in aromatic/heterocyclic protons.
HRMS (ESI) m/z calculated for the final product [M+H]⁺, found within ± 5 ppm
HPLC Purity >99%

Note: NMR chemical shifts are illustrative and may vary based on specific structures and solvent conditions.

Conclusion

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a meticulously designed intermediate with high strategic value for modern drug discovery. Its trifunctional nature—a kinase hinge-binding element, a versatile reactive center for SNAr coupling, and a modulating cyano group—provides an efficient entry point to novel and diverse chemical matter. The protocols and insights provided in this document offer a robust framework for the synthesis and application of this building block, empowering researchers to accelerate the development of next-generation targeted therapeutics.

References

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.
  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry.
  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential.
  • Application of 4-Chloro-7H-pyrrolo[2,3- d]pyrimidine in Tofacitinib Synthesis: A Detailed Guide. Benchchem.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Key Chemical Intermediates for JAK Inhibitor Synthesis. Tocris Bioscience.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central.
  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • Tofacitinib Synthesis – An Asymmetric Challenge. Semantic Scholar.
  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

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Application

Application Note: A Guide to In Vitro Kinase Inhibitor Screening Using 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Introduction: The Power of the 7-Deazapurine Scaffold The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inh...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structure mimics the natural purine ring system of adenosine triphosphate (ATP), the ubiquitous phosphate donor in kinase-catalyzed reactions. By replacing the N7 nitrogen atom of the purine core with a carbon, the 7-deazapurine scaffold offers an electron-rich system and a vector for chemical modification at the C7 position, which can enhance binding affinity and selectivity for the target kinase.[1][2]

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a key intermediate and a valuable starting fragment for building a library of potent and selective kinase inhibitors. The chloro group at the 4-position is a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains to explore the chemical space around the ATP-binding pocket. The amino group at the 2-position and the pyrrole nitrogen often form critical hydrogen bonds with the "hinge" region of the kinase, a conserved sequence that connects the N- and C-lobes of the enzyme. This document provides a comprehensive guide for researchers on how to use this versatile compound in a robust, in vitro biochemical screening workflow to identify and characterize novel kinase inhibitors.

Principle of the Assay: Quantifying Kinase Activity with ADP-Glo™

To determine the inhibitory potential of compounds derived from 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a reliable method to quantify kinase activity is essential. The Promega ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay system ideal for high-throughput screening (HTS).[3][4] It measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the phosphorylation reaction.[3][4][5]

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test inhibitor are incubated together. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.[6][7]

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back into ATP. This new ATP serves as a substrate for Ultra-Glo™ Luciferase, which generates a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[3][6]

This method is highly sensitive, compatible with a wide range of ATP concentrations, and less prone to interference from colored or fluorescent compounds compared to other methods, making it a gold standard for kinase inhibitor profiling.[5][7]

Experimental Workflow & Protocols

A typical kinase inhibitor screening campaign follows a logical progression from a broad primary screen to a more focused dose-response analysis to determine potency.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation & Potency Compound_Prep Compound Handling & Serial Dilution Primary_Screen Primary Screen (Single High Concentration) Compound_Prep->Primary_Screen Reagent_Prep Assay Reagent Preparation Reagent_Prep->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Assay_Validation Assay Validation (Z'-Factor > 0.5) Primary_Screen->Assay_Validation Dose_Response Dose-Response Assay (10-point curve) Hit_Identification->Dose_Response IC50_Calc IC50 Value Calculation Dose_Response->IC50_Calc Dose_Response->Assay_Validation

Figure 1. High-level workflow for kinase inhibitor screening.
Part 1: Compound & Reagent Preparation

Scientific integrity starts with meticulous preparation. The solubility and stability of your test compound are critical variables.

Compound Handling:

  • Stock Solution: Prepare a 10 mM stock solution of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (or its derivatives) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. This compound is sparingly soluble in water but soluble in organic solvents like DMSO.[8]

  • Intermediate Dilutions: Create intermediate dilutions from the stock in 100% DMSO. This minimizes the number of serial dilution steps needed in the final assay plate, reducing error.

  • DMSO Concentration: It is crucial to maintain a consistent final DMSO concentration across all wells (including controls) in the assay plate. Typically, a final concentration of ≤1% DMSO is recommended to avoid significant effects on kinase activity.[9]

Reagent Preparation:

ReagentComponentsStorageNotes
1X Kinase Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA4°CBuffer composition may need optimization depending on the specific kinase.
ATP Solution ATP disodium salt hydrate in ultrapure water-20°CThe final ATP concentration in the assay should be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
ADP-Glo™ Reagent Per manufacturer's instructionsRoom TempAllow to equilibrate to room temperature before use.
Kinase Detection Reagent Per manufacturer's instructionsRoom TempPrepare fresh before use. Protect from light.
Part 2: Primary Screening Protocol (384-Well Format)

The goal of the primary screen is to efficiently identify "hits" from a library of compounds at a single, relatively high concentration.

Step-by-Step Protocol:

  • Compound Plating: Add 50 nL of your 10 mM test compound stock solution to the appropriate wells of a 384-well assay plate. This will yield a final assay concentration of 10 µM. Add 50 nL of 100% DMSO to control wells.

  • Enzyme Addition: Prepare a 2X kinase solution in 1X Kinase Buffer. Add 2.5 µL of this solution to the wells containing the compound/DMSO.

  • Reaction Initiation: Prepare a 2X Substrate/ATP solution in 1X Kinase Buffer. Add 2.5 µL to all wells to start the reaction. The total reaction volume is now 5 µL.

    • Positive Control (Max Activity): Wells with enzyme, substrate, ATP, and DMSO (no inhibitor).

    • Negative Control (Background): Wells with substrate, ATP, and DMSO (no enzyme).

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The optimal time may vary by kinase.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[4]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[6]

  • Data Acquisition: Read the luminescence on a plate reader.

Part 3: Dose-Response and IC₅₀ Determination

For compounds that show significant inhibition (e.g., >50%) in the primary screen, a dose-response experiment is performed to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).[10]

Step-by-Step Protocol:

  • Serial Dilution: Prepare a serial dilution series of the hit compound in 100% DMSO. A common approach is a 10-point, 3-fold dilution series starting from a 10 mM stock.

  • Compound Plating: Add 50 nL of each concentration from the dilution series to the assay plate.

  • Assay Execution: Follow steps 2-7 from the Primary Screening Protocol.

  • Data Analysis:

    • Normalize the data using your controls:

      • Calculate Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

    • Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.[11] This is the concentration at which the compound inhibits 50% of the kinase's activity.

Data Interpretation & Quality Control

Assay Validation with Z'-Factor: Before screening, and periodically during HTS, the quality of the assay must be validated. The Z'-factor is a statistical parameter that measures the separation between the positive and negative controls, indicating the robustness and reliability of the assay.[12][13]

Z'-Factor = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

Z'-Factor ValueAssay Quality
> 0.5 Excellent assay, suitable for HTS[13][14]
0 to 0.5 Marginal assay, may require optimization[14]
< 0 Poor assay, not suitable for screening[13][14]

A high Z'-factor ensures that observed "hits" are statistically significant and not random fluctuations.[12]

Understanding IC₅₀: The IC₅₀ value is a crucial measure of a compound's potency.[10] A lower IC₅₀ indicates a more potent inhibitor. It is important to note that the IC₅₀ is dependent on assay conditions, particularly the ATP concentration.[15] For ATP-competitive inhibitors, the IC₅₀ value will increase as the concentration of ATP in the assay increases.

Potential Signaling Pathways to Investigate

The 7-deazapurine scaffold is a component of inhibitors targeting numerous kinase families.[16][17][18] Depending on the modifications made to the 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile core, inhibitors could target kinases in critical signaling pathways such as:

  • JAK/STAT Pathway: Janus kinases (JAKs) are non-receptor tyrosine kinases that mediate signals from cytokine receptors to Signal Transducer and Activator of Transcription (STAT) proteins.[19][20] This pathway is central to immunity, inflammation, and cell proliferation.[19][21][22] Dysregulation is linked to autoimmune diseases and cancers.

  • Src Family Kinase (SFK) Pathway: SFKs are non-receptor tyrosine kinases that play pivotal roles in signaling from a wide range of cellular receptors, including growth factor receptors, integrins, and G-protein-coupled receptors.[23][24][25] They regulate cell adhesion, migration, proliferation, and survival.[26][27]

G cluster_0 JAK/STAT Pathway cluster_1 Src Family Kinase (SFK) Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus_JAK Nucleus STAT->Nucleus_JAK Translocation Gene_Transcription_JAK Gene Transcription (Inflammation, Proliferation) Nucleus_JAK->Gene_Transcription_JAK Inhibitor_JAK Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor_JAK->JAK Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activation PI3K PI3K/Akt Src->PI3K MAPK Ras/MAPK Src->MAPK Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival MAPK->Cell_Survival Inhibitor_Src Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor_Src->Src

Figure 2. Simplified diagrams of signaling pathways potentially targeted by 7-deazapurine-based inhibitors.

Conclusion

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a high-value scaffold for the discovery of novel kinase inhibitors. By combining this versatile chemical starting point with a robust and validated biochemical assay like the ADP-Glo™ kinase assay, researchers can efficiently screen compound libraries, determine inhibitor potency, and identify promising lead candidates for further development. A thorough understanding of the assay principles, adherence to detailed protocols, and rigorous data analysis are paramount to the success of any kinase inhibitor screening campaign.

References

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  • ADP-Glo™ Kinase Assay. (n.d.). Promega Corporation.
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  • JAK-STAT signaling pathway. (n.d.). Wikipedia.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.). Promega Corporation.
  • Technologies to Study Kinases. (n.d.). East Port Praha.
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (n.d.). Frontiers in Immunology.
  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH.
  • The JAK/STAT Pathway. (n.d.). Cold Spring Harbor Perspectives in Biology.
  • Video: The JAK-STAT Signaling Pathway. (2023). JoVE.
  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. (n.d.). Journal of Innate Immunity.
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (n.d.). PubMed.
  • Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain. (n.d.). International Journal of Molecular Sciences.
  • Src Family Kinases. (n.d.). Creative Biogene.
  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
  • Src family kinase – Knowledge and References. (n.d.). Taylor & Francis.
  • On HTS: Z-factor. (2023). Medium.
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  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). PubMed.
  • Src family. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021). Journal of Medicinal Chemistry.
  • IC50. (n.d.). Grokipedia.
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Method

Application Notes &amp; Protocols: Cell-Based Assay Strategies for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Derivatives

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a privileged scaffold in modern medicinal chemistry, renowned for its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor

The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a privileged scaffold in modern medicinal chemistry, renowned for its role in the development of potent and selective kinase inhibitors.[1][2] Its structure mimics the adenine core of ATP, enabling it to effectively compete for the ATP-binding site within the catalytic domain of a wide range of protein kinases. Derivatives of this scaffold have been successfully developed to target numerous kinases implicated in oncology and inflammatory diseases, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1][3][4]

Notably, the JAK inhibitor Tofacitinib, used in the treatment of rheumatoid arthritis, features this core structure.[5][6][7] Tofacitinib functions by inhibiting JAKs, which are critical intracellular enzymes that transmit signals from cytokine receptors on the cell surface to the nucleus via the JAK-STAT signaling pathway.[7][8] By blocking this pathway, Tofacitinib modulates the immune and inflammatory responses central to autoimmune diseases.[5][8]

This guide provides a comprehensive framework for designing and executing a robust cell-based assay cascade to characterize the biological activity of novel 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives, with a primary focus on their potential as JAK inhibitors.

Guiding Principle: A Tiered Approach to Cellular Characterization

A successful cellular characterization strategy for novel kinase inhibitors follows a logical, tiered progression. This approach begins with confirming that the compound can enter the cell and engage its intended target. Subsequent assays then measure the functional consequences of this engagement, first at the level of the immediate signaling pathway and then on broader cellular phenotypes like proliferation and apoptosis. This tiered methodology ensures that resources are used efficiently and that a comprehensive understanding of the compound's mechanism of action is developed.

G cluster_0 Tier 1: Target Engagement & Potency cluster_1 Tier 2: Functional Cellular Response TE Cellular Target Engagement (e.g., NanoBRET™) PA Phospho-Target Assay (e.g., Western Blot) TE->PA Confirms Target Inhibition CP Cell Proliferation / Viability (e.g., CellTiter-Glo®) PA->CP Links Inhibition to Phenotype AP Apoptosis Induction (e.g., Caspase-Glo® 3/7) CP->AP Determines Cell Fate caption Figure 1. Tiered Experimental Workflow.

Caption: Figure 1. Tiered Experimental Workflow.

Tier 1, Part A: Cellular Target Engagement

Before assessing downstream functional effects, it is crucial to confirm that the compound can cross the cell membrane and physically interact with its intended intracellular target. The NanoBRET™ Target Engagement (TE) assay is an industry-standard method for quantifying compound binding in live cells.[9][10][11]

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[11] The target protein (e.g., JAK1) is expressed in cells as a fusion with NanoLuc® Luciferase. A cell-permeable fluorescent tracer that binds to the target's active site is then added. When the tracer binds the NanoLuc®-target fusion, the close proximity allows energy transfer upon addition of the luciferase substrate, generating a BRET signal. A test compound that competes with the tracer for the target's binding site will disrupt this energy transfer in a dose-dependent manner.[10][12]

Protocol: NanoBRET™ Target Engagement Assay

Objective: To determine the intracellular affinity (IC50) of test compounds for a specific kinase target.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for NanoLuc®-kinase fusion protein

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer and Nano-Glo® Substrate (specific to the kinase target)

  • Test compounds and positive control inhibitor

  • White, non-binding surface 384-well assay plates

Procedure:

  • Transfection: Twenty-four hours prior to the assay, transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid using FuGENE® HD reagent according to the manufacturer's protocol.[12]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Plate the cells into the 384-well assay plates.

  • Compound Addition: Prepare serial dilutions of the test compounds and a known inhibitor (positive control) in DMSO. Add the compounds to the assay plate. Include a "vehicle only" (e.g., 0.1% DMSO) control.

  • Tracer Addition: Add the specific NanoBRET™ Tracer to all wells at a pre-determined optimal concentration.

  • Incubation: Incubate the plates for 2 hours at 37°C in a CO2 incubator.[12]

  • Detection: Add the Nano-Glo® Substrate, which also contains an extracellular NanoLuc® inhibitor to reduce background signal.[12] Immediately measure luminescence at two wavelengths (donor emission ~450 nm, acceptor emission ~610 nm) using a BRET-capable plate reader.[12]

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Tier 1, Part B: Inhibition of Target Phosphorylation

Once target engagement is confirmed, the next step is to verify that this binding event translates into functional inhibition of the kinase's activity. For JAK kinases, this is most directly measured by assessing the phosphorylation status of their primary substrates, the STAT proteins.[8][13] Western blotting is the gold-standard technique for this analysis.[14]

Principle: Cytokine stimulation (e.g., with IL-6 or Erythropoietin) activates the JAK-STAT pathway, leading to the rapid phosphorylation of specific tyrosine residues on STAT proteins (e.g., Tyr705 on STAT3).[14][15] Pre-treatment with an effective JAK inhibitor will prevent this phosphorylation event. By lysing the cells and separating proteins by size via electrophoresis, antibodies specific to the phosphorylated form of a STAT protein can be used to visualize and quantify the level of inhibition.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Compound Pyrrolo[2,3-d]pyrimidine Derivative Compound->JAK INHIBITS pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription caption Figure 2. JAK-STAT Signaling Inhibition.

Caption: Figure 2. JAK-STAT Signaling Inhibition.

Protocol: Western Blot for Phospho-STAT3 (p-STAT3)

Objective: To measure the dose-dependent inhibition of cytokine-induced STAT3 phosphorylation by test compounds.

Materials:

  • Human erythroleukemia cell line (e.g., TF-1, UT-7) or other cytokine-responsive cells.[15]

  • RPMI-1640 medium, FBS, Penicillin-Streptomycin.

  • Recombinant human cytokine (e.g., Erythropoietin [EPO] or IL-6).

  • Test compounds, positive control (e.g., Tofacitinib).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-Total STAT3, Mouse anti-β-Actin (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture & Starvation: Culture TF-1 cells to the desired density. Prior to the experiment, starve the cells by incubation in low-serum (e.g., 0.5% FBS) medium for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat the starved cells with serial dilutions of test compounds or controls for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of EPO (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).[16] Include an unstimulated control.

  • Cell Lysis: Immediately place plates on ice, wash cells with ice-cold PBS, and lyse the cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein per lane on a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibody against p-STAT3 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using a chemiluminescent substrate and an imaging system.

  • Stripping & Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for Total STAT3 and then β-Actin.[17]

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to the Total STAT3 signal, and then to the loading control (β-Actin). Calculate the percent inhibition relative to the "stimulated vehicle control" for each compound concentration.

Tier 2: Phenotypic Cellular Assays

After confirming on-target activity, the focus shifts to broader, phenotypic consequences. For kinase inhibitors developed for oncology, the most relevant outcomes are the inhibition of cell proliferation and the induction of apoptosis.

Cell Proliferation / Viability Assay

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies the number of viable cells in culture by measuring ATP levels.[18][19] ATP is a key indicator of metabolic activity, and its presence is directly proportional to the number of living cells.[18] The assay reagent lyses the cells and provides luciferase and its substrate, generating a luminescent signal that is proportional to the amount of ATP released.[18][20]

Protocol: CellTiter-Glo® Cell Viability Assay

Objective: To determine the potency (GI50/IC50) of test compounds in inhibiting the proliferation of a relevant cancer cell line.

Materials:

  • Relevant cancer cell line (e.g., HEL cells, which have a constitutively active JAK2 mutation).[13]

  • Opaque-walled 96- or 384-well plates.[20]

  • CellTiter-Glo® Reagent.[18]

  • Test compounds and controls.

Procedure:

  • Cell Seeding: Seed cells into the opaque-walled plates at a pre-determined optimal density and allow them to attach overnight (for adherent cells).

  • Compound Treatment: Add serial dilutions of the test compounds. Include a "vehicle only" control.

  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time (typically 48-72 hours).

  • Assay:

    • Equilibrate the plates to room temperature for ~30 minutes.[20][21]

    • Prepare the CellTiter-Glo® Reagent by mixing the buffer and lyophilized substrate.[20][21]

    • Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL reagent to 100 µL media).[20]

    • Mix on an orbital shaker for 2 minutes to induce lysis.[20][21]

    • Incubate at room temperature for 10 minutes to stabilize the signal.[20][21]

  • Detection: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and a "no cells" background control (0% viability). Plot the percent viability against the log of compound concentration and fit a dose-response curve to calculate the GI50/IC50 value.

Apoptosis Induction Assay

Principle: A key mechanism by which anti-cancer agents work is by inducing programmed cell death, or apoptosis. A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[22] The Caspase-Glo® 3/7 Assay provides a luminescent method to measure the combined activity of these two caspases.[23][24] The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release a substrate for luciferase, generating a "glow-type" signal proportional to caspase activity.[22][24]

Protocol: Caspase-Glo® 3/7 Assay

Objective: To determine if test compounds induce apoptosis by measuring caspase-3/7 activation.

Materials:

  • Cell line and culture reagents.

  • White-walled 96-well plates.

  • Caspase-Glo® 3/7 Reagent.[22]

  • Test compounds and a positive control known to induce apoptosis (e.g., Staurosporine).[25]

Procedure:

  • Cell Seeding & Treatment: Seed cells in the white-walled plates and treat with test compounds at various concentrations (e.g., 1x, 5x, and 10x the GI50 value from the proliferation assay) for a relevant time course (e.g., 24, 48 hours).

  • Assay:

    • Equilibrate plates to room temperature.

    • Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.[23]

    • Mix gently on a plate shaker.

    • Incubate at room temperature for 1 to 3 hours to allow the signal to stabilize.[23]

  • Detection: Measure luminescence with a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control. Express results as "Fold Induction" of caspase activity.

Data Summary and Interpretation

Consolidating data from the assay cascade into a summary table allows for a clear comparison of a compound's performance across different biological endpoints.

Compound IDTarget Engagement IC50 (nM) [NanoBRET™]p-STAT3 Inhibition IC50 (nM) [Western Blot]Cell Proliferation GI50 (nM) [CellTiter-Glo®]Apoptosis Induction (Fold Increase @ 1µM) [Caspase-Glo®]
Cmpd-001 1525405.2
Cmpd-002 250400>10,0001.1
Tofacitinib 2030554.8

Interpretation:

  • Cmpd-001 shows excellent correlation across the cascade: potent target engagement leads to potent inhibition of the downstream pathway, which translates directly into potent inhibition of cell proliferation and induction of apoptosis. This is a promising profile.

  • Cmpd-002 engages the target weakly and shows poor translation to cellular functional activity. This compound would likely be de-prioritized.

  • Tofacitinib serves as a benchmark control, validating the assay systems and providing a reference point for the potency of the novel compounds.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Flanagan, M. E., et al. The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. [URL: https://www.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/]
  • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Promega Corporation. [URL: https://www.promega.
  • Tofacitinib. Arthritis UK. [URL: https://www.versusarthritis.
  • Zhang, Y., et al. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/31035136/]
  • What is the mechanism of Tofacitinib Citrate?. Patsnap Synapse. [URL: https://www.patsnap.
  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-manuals/101/nanobret-target-engagement-intracellular-bet-brd-assay-protocol/]
  • Choi, J. K., et al. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Journal of Immunological Methods. [URL: https://pubmed.ncbi.nlm.nih.gov/20659464/]
  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/f/celltiter-glo-luminescent-cell-viability-assay-quick-protocol.pdf]
  • What class of drug is tofacitinib (Janus kinase inhibitor)?. Dr.Oracle. [URL: https://droracle.com/pharmacology/what-class-of-drug-is-tofacitinib-janus-kinase-inhibitor/]
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol/]
  • CellTiter-Glo Assay. Oslo University Hospital. [URL: https://www.ous-research.
  • A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Sungkyunkwan University. [URL: https://skku.pure.elsevier.
  • The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. ResearchGate. [URL: https://www.researchgate.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation (alternate link). [URL: https://worldwide.promega.com/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol/]
  • Hsiao, H. H., et al. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. Journal of Biomolecular Screening. [URL: https://pubmed.ncbi.nlm.nih.gov/20089966/]
  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [URL: https://www.eubopen.org/sites/default/files/2020-11/WP3_D3.2_NanoBRET_SOP.pdf]
  • Al-Warhi, T., et al. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37725916/]
  • Caspase-Glo® 3/7 Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-assay/]
  • Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxz2w8v8j/v1]
  • Al-Warhi, T., et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [URL: https://www.mdpi.com/1424-8247/16/9/1324]
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [URL: https://ntp.niehs.nih.gov/sites/default/files/testing/tox21/docs/protocols/caspase_hepg2_assay_protocol_508.pdf]
  • Caspase-Glo 3/7 Assay. Reaction Biology. [URL: https://www.reactionbiology.
  • Application Notes and Protocols: NanoBRET™ Assay for YEATS4 Target Engagement. Benchchem. [URL: https://www.benchchem.
  • Zhang, Y., et al. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864703/]
  • Phospho-Stat Antibody Sampler Kit. Cell Signaling Technology. [URL: https://www.cellsignal.
  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7234-0_16]
  • NanoBRET Target Engagement Intracellular HDAC Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/483/tm483.pdf]
  • Nagashima, S., et al. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/19665917/]
  • JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. [URL: https://bellbrooklabs.com/transcreener-biochemical-assays/kinase-assays/jak1-kinase-assay/]
  • Western blot analysis of STAT1 and STAT3 expression and phosphorylation. ResearchGate. [URL: https://www.researchgate.
  • Application Notes and Protocols: Western Blot Analysis of STAT3 Phosphorylation Following Momelotinib Treatment. Benchchem. [URL: https://www.benchchem.
  • Markou, T., et al. Phosphorylation of STAT proteins by recombinant human IL-6 in immortalized human chondrocyte cell lines, T/C28a2 and C28/I2. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5626425/]
  • Western blot analysis of phospho-STAT3, phospho-STAT5 and expression of... ResearchGate. [URL: https://www.researchgate.net/figure/Western-blot-analysis-of-phospho-STAT3-phospho-STAT5-and-expression-of-Bcl-2-and-Bcl-XL_fig3_262846875]
  • Legoabe, L. J., et al. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Chemico-Biological Interactions. [URL: https://pubmed.ncbi.nlm.nih.gov/34508710/]
  • Al-Warhi, T., et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10537877/]
  • Wang, C., et al. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/35272166/]

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Application

In Vivo Preclinical Evaluation of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo evaluation of novel 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile analogs, a pro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo evaluation of novel 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile analogs, a promising scaffold for targeted kinase inhibitors. The protocols herein are designed to be adaptable, offering a robust starting point for assessing pharmacokinetics, pharmacodynamics, efficacy, and preliminary safety in rodent models. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to elucidate the scientific rationale behind each protocol, ensuring a self-validating and rigorous preclinical assessment.

Section 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is critical for establishing the fundamental parameters of a compound's behavior in a biological system. This section covers the essential preparatory work, tolerability assessment, and pharmacokinetic profiling necessary before proceeding to more complex efficacy models.

Compound Formulation for In Vivo Administration

The pyrrolo[2,3-d]pyrimidine scaffold often yields compounds with low aqueous solubility. A well-designed formulation is paramount for achieving adequate exposure and generating reliable in vivo data. The goal is to create a stable, homogenous suspension or solution suitable for the intended route of administration, most commonly oral (p.o.) or intraperitoneal (i.p.).[1]

Protocol 1: Preparation of a Standard Vehicle for Insoluble Kinase Inhibitors

  • Rationale: This vehicle composition is a widely used standard for solubilizing hydrophobic compounds for preclinical studies. Dimethyl sulfoxide (DMSO) acts as the primary solvent, PEG400 and Tween 80 serve as co-solvents and surfactants to maintain the compound in suspension, and saline provides physiological compatibility.[1]

  • Materials:

    • Test Compound (e.g., Analog A)

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Polyethylene glycol 400 (PEG400)

    • Tween 80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

  • Step-by-Step Procedure:

    • Weigh the required amount of the test compound based on the desired dose concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg dosing volume).

    • In a sterile conical tube, add DMSO to the compound powder to achieve an initial high-concentration slurry. For the final formulation, DMSO will constitute 10% of the total volume.

    • Vortex vigorously until the compound is fully dissolved in the DMSO. Gentle warming in a 37°C water bath may be necessary.

    • Add PEG400 (40% of final volume) to the solution and vortex until homogeneous.

    • Add Tween 80 (5% of final volume) and vortex thoroughly.

    • Slowly add the sterile saline (45% of final volume) dropwise while continuously vortexing. This gradual addition is crucial to prevent precipitation.[1]

    • The final formulation should be a uniform, slightly viscous suspension.

    • Critical Control: Always prepare the formulation fresh on the day of dosing and vortex thoroughly before each administration to ensure dose uniformity.[1]

Maximum Tolerated Dose (MTD) Study

An MTD study is essential to determine the highest dose of the compound that can be administered without causing unacceptable toxicity. This information is vital for designing subsequent efficacy studies with appropriate, well-tolerated dose levels.

Protocol 2: Acute MTD Assessment in Mice

  • Rationale: This protocol employs a dose escalation design to observe acute toxicities. Monitoring body weight, clinical signs, and behavior provides a clear picture of the compound's tolerability over a short period.[2][3]

  • Materials & Animals:

    • Test compound formulated as in Protocol 1.

    • Female BALB/c mice, 6-8 weeks old (n=3-5 per group).

  • Step-by-Step Procedure:

    • Acclimatize animals for at least 5 days before the study begins.

    • Establish dose groups. A typical starting point might be 10, 30, 100, and 300 mg/kg.

    • Record the initial body weight of each mouse.

    • Administer a single dose of the compound to each respective group via the intended route (e.g., oral gavage).

    • Monitor animals closely for the first 4 hours post-dosing, and then daily for 7-14 days.

    • Record clinical observations daily, including changes in posture, activity, fur texture, and any signs of distress.

    • Measure and record body weight daily.[1]

    • The MTD is defined as the highest dose that does not result in mortality, significant morbidity, or more than a 15-20% loss of body weight.

Table 1: Example MTD Study Data Presentation

GroupTreatmentDose (mg/kg)RouteNMortalityMax Body Weight Loss (%)Clinical Signs
1Vehicle-p.o.30/3< 2%Normal
2Analog A30p.o.30/33%Normal
3Analog A100p.o.30/38%Mild lethargy for 2h post-dose
4Analog A300p.o.31/3>20%Severe lethargy, hunched posture
Pharmacokinetic (PK) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental. A PK study reveals key parameters like half-life (T½), maximum concentration (Cmax), and oral bioavailability (%F), which are critical for establishing an effective dosing regimen for efficacy studies.[4][5]

Protocol 3: Single-Dose PK Study in Mice

  • Rationale: This protocol uses a sparse sampling method to construct a plasma concentration-time curve after a single oral dose. Comparing this to an intravenous (IV) dose allows for the calculation of absolute oral bioavailability.

  • Materials & Animals:

    • Test compound formulated for both oral (p.o.) and intravenous (i.v.) administration.

    • Male CD-1 mice, 6-8 weeks old (n=3 per time point).[4]

    • Heparinized blood collection tubes.

  • Step-by-Step Procedure:

    • Establish two main cohorts: one for oral administration and one for IV administration. The oral dose should be based on the MTD study (e.g., 50 mg/kg), while the IV dose is typically much lower (e.g., 5 mg/kg).

    • Dose the animals as required.

    • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or saphenous vein into heparinized tubes.[4][6]

    • Process blood by centrifugation (e.g., 2,000g for 10 minutes) to separate plasma.[7]

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[5]

    • Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 2: Key Pharmacokinetic Parameters for Analog A

ParameterOral (50 mg/kg)IV (5 mg/kg)
Cmax (ng/mL)12502500
Tmax (h)2.00.25
AUC₀-t (ng*h/mL)75002000
T½ (h)4.53.8
Bioavailability (%F)75%-

Section 2: Target Engagement and Pharmacodynamics (PD)

Once a compound's basic in vivo properties are understood, it is crucial to confirm that it engages its intended kinase target in the biological system and modulates the downstream signaling pathway.

Diagram 1: General Kinase Inhibitor Workflow

G cluster_0 Preclinical Development Formulation 1. Formulation Development MTD 2. MTD Study (Tolerability) Formulation->MTD PK 3. Pharmacokinetics (ADME) MTD->PK PD 4. Target Engagement & Pharmacodynamics PK->PD Efficacy 5. Efficacy Studies (Disease Models) PD->Efficacy Tox 6. Preliminary Toxicology Efficacy->Tox

Caption: High-level workflow for in vivo kinase inhibitor evaluation.

Protocol 4: In Vivo Target Engagement using Western Blot

  • Rationale: This protocol assesses the phosphorylation status of the target kinase and a key downstream substrate in tumor tissue or relevant organs following compound administration. A reduction in the phosphorylated form of the protein indicates successful target inhibition.

  • Materials & Animals:

    • Tumor-bearing mice (from an efficacy study, see Section 3) or naive mice.

    • RIPA buffer with protease and phosphatase inhibitors.

    • Primary antibodies (e.g., anti-phospho-JAK1, anti-total-JAK1, anti-phospho-STAT3, anti-total-STAT3).

    • HRP-conjugated secondary antibodies.

  • Step-by-Step Procedure:

    • Dose animals with the test compound or vehicle.

    • At a time point corresponding to the expected Tmax (from PK study), euthanize the animals and harvest the target tissue (e.g., tumor, spleen).

    • Immediately snap-freeze the tissue in liquid nitrogen.

    • Homogenize the tissue in ice-cold RIPA buffer to prepare protein lysates.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and Western blot analysis using the appropriate primary and secondary antibodies.

    • Visualize bands using a chemiluminescent substrate.

    • Analysis: Compare the ratio of phosphorylated protein to total protein between vehicle- and compound-treated groups. A significant decrease in this ratio demonstrates target engagement.

Section 3: In Vivo Efficacy Evaluation

Efficacy studies are designed to determine if the compound can inhibit disease progression in a relevant animal model. The choice of model is critical and depends on the intended therapeutic application of the pyrrolo[2,3-d]pyrimidine analog (e.g., oncology, inflammation).

Oncology: Human Tumor Xenograft Model
  • Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for assessing the anti-tumor activity of novel compounds.[8] This protocol outlines the key steps from implantation to monitoring tumor growth.

Protocol 5: Subcutaneous Xenograft Efficacy Study

  • Materials & Animals:

    • Human cancer cell line known to be driven by the target kinase.

    • Immunodeficient mice (e.g., NCr-nu/nu or SCID).

    • Matrigel Basement Membrane Matrix.[8]

    • Calipers for tumor measurement.

  • Step-by-Step Procedure:

    • Cell Preparation: Culture and harvest cancer cells, ensuring >95% viability. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.[8]

    • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[8]

    • Tumor Growth: Monitor mice regularly until tumors reach a mean volume of 100-150 mm³.

    • Randomization: Randomize mice into treatment groups (e.g., Vehicle, Analog A at two dose levels, Positive Control).

    • Treatment: Begin dosing according to the pre-determined schedule (e.g., daily oral gavage for 21 days).[8]

    • Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) x 0.5. Record body weights at the same frequency.

    • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tissues can be preserved for PD analysis (Protocol 4).

    • Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Diagram 2: Xenograft Study Workflow

G CellPrep Cell Culture & Harvest Implant Subcutaneous Implantation in Mice CellPrep->Implant TumorGrowth Tumor Growth (100-150 mm³) Implant->TumorGrowth Random Randomization into Groups TumorGrowth->Random Treat Treatment (21 days) Random->Treat Monitor Monitor Tumor Vol. & Body Weight Treat->Monitor Endpoint Endpoint Analysis (Tumor Weight, PD) Monitor->Endpoint

Caption: Workflow for a typical subcutaneous xenograft study.

Inflammation: Collagen-Induced Arthritis (CIA) Model
  • Rationale: The pyrrolo[2,3-d]pyrimidine scaffold is the basis for several approved JAK inhibitors used to treat rheumatoid arthritis.[9] The CIA model in mice is a widely accepted model that mimics many aspects of human RA, including synovitis and cartilage destruction.[9][10]

Protocol 6: Efficacy Study in a Mouse CIA Model

  • Materials & Animals:

    • DBA/1J mice (genetically susceptible strain).

    • Bovine Type II Collagen.

    • Complete and Incomplete Freund's Adjuvant (CFA/IFA).

  • Step-by-Step Procedure:

    • Immunization (Day 0): Emulsify Type II collagen in CFA. Administer an intradermal injection at the base of the tail of each mouse.

    • Booster (Day 21): Emulsify Type II collagen in IFA. Administer a booster injection.

    • Disease Onset & Scoring: Monitor mice daily for signs of arthritis starting around Day 24. Score each paw based on a scale (e.g., 0=normal, 1=erythema and mild swelling of one joint, 4=severe swelling of the entire paw). The total clinical score is the sum of scores for all four paws.

    • Treatment: Once mice develop a consistent clinical score (e.g., >4), randomize them into treatment groups and begin daily dosing with the test compound or vehicle.

    • Monitoring: Continue to record clinical scores and body weights daily or every other day for the duration of the study (e.g., 14-21 days of treatment).

    • Endpoint: At the end of the study, euthanize the animals. Hind paws can be collected for histological analysis to assess inflammation, pannus formation, and bone erosion. Serum can be collected to measure inflammatory cytokine levels (e.g., IL-6, TNF-α).

    • Analysis: The primary endpoint is the reduction in the mean clinical arthritis score compared to the vehicle-treated group.

Diagram 3: JAK-STAT Signaling Pathway

G cluster_0 Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK recruits JAK->JAK auto-phosphorylates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription (Inflammation) Inhibitor Pyrrolo[2,3-d]pyrimidine Analog Inhibitor->JAK INHIBITS

Caption: Inhibition of the JAK-STAT pathway by a pyrrolo[2,3-d]pyrimidine analog.

Section 4: Preliminary Toxicology Assessment

While full GLP toxicology studies are extensive, a preliminary, non-GLP study can provide valuable early insights into potential liabilities.

Protocol 7: 14-Day Sub-Acute Toxicology Study in Rats

  • Rationale: This study assesses the effects of repeated dosing over a two-week period, providing information on target organs of toxicity and informing dose selection for longer-term studies.[11][12]

  • Materials & Animals:

    • Sprague-Dawley rats (10 males, 10 females per group).

  • Step-by-Step Procedure:

    • Establish three dose groups (low, mid, high) based on the MTD study, plus a vehicle control group.

    • Dose animals daily via the intended clinical route for 14 consecutive days.

    • Conduct detailed clinical observations daily. Record body weight twice weekly.

    • At the end of the 14-day period, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy, record organ weights (e.g., liver, kidneys, spleen, heart), and preserve tissues in formalin for histopathological examination.

    • Analysis: Compare all parameters between treated and control groups to identify any dose-dependent toxic effects.

References

  • Malem, H., & Ciepiela, O. (2023). JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. International Journal of Molecular Sciences. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • ResearchGate. (n.d.). Acute, subchronic, and chronic toxicology. [Link]

  • ResearchGate. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. [Link]

  • Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Annals of the Rheumatic Diseases. [Link]

  • Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. ScienceDirect. [Link]

  • Jégou, J.-F., et al. (2018). In Vivo Models of Rheumatoid Arthritis. Springer Nature Experiments. [Link]

  • Egorin, M. J., et al. (2015). In vitro Cytotoxicity, Pharmacokinetics, Tissue Distribution, and Metabolism of Small-Molecule Protein Kinase D Inhibitors, kb-NB142-70 and kb-NB165-09, in Mice bearing Human Cancer Xenografts. PMC - NIH. [Link]

  • Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Ruscitti, P., et al. (2022). JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Acute, Subacute, Subchronic, and Chronic General Toxicity Testing for Preclinical Drug Development. [Link]

  • UNMC. (n.d.). Pharmacokinetics Protocol – Rodents. [Link]

  • López-Yerena, A., et al. (2019). Acute/Subacute and Sub-Chronic Oral Toxicity of a Hidroxytyrosol-Rich Virgin Olive Oil Extract. PubMed Central. [Link]

  • Lee, H.-W., et al. (2016). Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer. PMC - PubMed Central. [Link]

  • Hien, D. T. T., et al. (2022). ACUTE AND SUB-CHRONIC ORAL TOXICITY STUDIES OF “TRI 02” POWDER IN EXPERIMENTAL ANIMALS. TNU Journal of Science and Technology. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

  • Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science. [Link]

  • Zhang, J., et al. (2015). Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Dove Medical Press. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Lu, J. (2021). Method for voluntary oral administration of drugs in mice. PMC - NIH. [Link]

  • Protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • Stewart, C., et al. (2022). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. [Link]

  • Tortorici, M. A., et al. (2005). PK/PD modeling based on mouse xenograft tumor growth inhibition and the correlation to clinical exposure for VEGF/PDGF receptor tyrosine kinase inhibitor AG-013736. AACR Journals. [Link]

  • van der Velden, W. J. F. M., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. DSpace. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This molecule is a critical building block in medicinal chemistry, notably as a key intermediate f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This molecule is a critical building block in medicinal chemistry, notably as a key intermediate for Janus kinase (JAK) inhibitors such as Tofacitinib.[1][2] Its synthesis, while well-documented, presents several challenges that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Overview of a Common Synthetic Pathway

The synthesis of the target compound often proceeds through a multi-step sequence starting from a functionalized pyrimidine. A representative pathway involves the formation of the pyrrolo[2,3-d]pyrimidine core, followed by strategic functionalization. The workflow below illustrates a common approach, highlighting the key intermediates and transformations.

Synthetic_Pathway cluster_0 Pyrrole Ring Formation cluster_1 Chlorination A 2,6-Diamino-5-cyanopyrimidin-4(3H)-one B 2-Amino-4-hydroxy-7H-pyrrolo[2,3-d] pyrimidine-5-carbonitrile A->B  Cyclization w/ Chloroacetaldehyde   C 2-Amino-4-chloro-7H-pyrrolo[2,3-d] pyrimidine-5-carbonitrile (TARGET) B->C  POCl3 / DIPEA  

Caption: A representative synthetic route to the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My yield for the chlorination of 2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is consistently low (<60%). What are the primary causes and how can I improve it?

A1: This is a critical and often problematic step. Low yields typically stem from incomplete reaction, degradation of the starting material or product, and difficult workup. The conversion of the pyrimidinone (a lactam) to the chloro-pyrimidine is a dehydration/substitution reaction that requires harsh conditions.

Probable Causes & Solutions:

  • Insufficiently Anhydrous Conditions: Phosphorus oxychloride (POCl₃) reacts violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent and reduce its effectiveness.

    • Action: Dry your starting material in a vacuum oven at 60-80°C for several hours. Use freshly distilled POCl₃ and anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Inadequate Acid Scavenging: The reaction generates significant amounts of hydrochloric acid (HCl), which can protonate the product and starting materials, hindering the reaction and potentially causing degradation at high temperatures.

    • Action: The addition of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, is crucial.[3][4] DIPEA acts as both a catalyst and an acid scavenger. Use at least 1.1 to 1.5 equivalents.

  • Suboptimal Temperature and Reaction Time: The reaction requires high temperatures to proceed, but prolonged exposure can lead to decomposition, often visible as the reaction mixture turning dark brown or black.

    • Action: A reaction temperature of 80-110°C is typical.[5] Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed (usually 3-5 hours), proceed immediately to the workup. Do not leave the reaction heating overnight unnecessarily.

  • Difficult Workup and Product Isolation: The product is susceptible to hydrolysis back to the starting material during aqueous workup, especially under acidic or strongly basic conditions.

    • Action: After cooling, the excess POCl₃ must be quenched carefully. A common and effective method is to slowly pour the reaction mixture onto a slurry of crushed ice and water.[5] This hydrolyzes the POCl₃ while keeping the temperature low. Maintain the pH between 7 and 9 during quenching by adding a base like aqueous ammonia or sodium bicarbonate. The product will precipitate and can be collected by filtration.[4][5]

ParameterRecommendationRationale
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Effective and commonly used for this transformation.
Catalyst/Base N,N-Diisopropylethylamine (DIPEA)High boiling point, acts as acid scavenger and catalyst.[3][4]
Temperature 80–110 °CProvides sufficient energy for activation without excessive degradation.
Atmosphere Inert (N₂ or Ar)Prevents introduction of moisture.
Workup Quench on ice, maintain pH 7-9Minimizes hydrolysis of the chloro group and product degradation.[6]
Q2: During the final workup of the chlorination step, I observe a significant amount of the starting 4-hydroxy material reappearing. How can I prevent this?

A2: This indicates hydrolysis of the desired 4-chloro product. The C4-Cl bond on the pyrrolo[2,3-d]pyrimidine scaffold is highly activated towards nucleophilic substitution, and water is a potent enough nucleophile, especially at non-neutral pH.

Mechanistic Insight: The hydrolysis is an SNAr (Nucleophilic Aromatic Substitution) reaction. The rate of this undesired reaction is highly dependent on temperature and pH.

Preventative Measures:

  • Temperature Control During Quench: The hydrolysis of POCl₃ is highly exothermic. If the temperature of the aqueous mixture rises significantly during the quench, the rate of product hydrolysis will increase dramatically.

    • Action: Always quench by adding the reaction mixture to a large excess of ice/water, never the other way around. Use an ice bath to maintain the temperature below 10°C during the entire quenching and neutralization process.

  • pH Control: The hydrolysis is catalyzed by both acid and base. A neutral or slightly basic pH (7-9) is optimal for product stability.[4]

    • Action: Use a pH meter and add your neutralizing agent (e.g., saturated NaHCO₃ or dilute NH₄OH) slowly and portion-wise to avoid overshooting the target pH range.

  • Minimize Contact Time with Water: Do not leave the product suspended in the aqueous mixture for extended periods.

    • Action: Once the product has fully precipitated after neutralization, filter it promptly. Wash the filter cake with cold water to remove inorganic salts and then with a non-polar solvent like heptane or diethyl ether to aid in drying.

Troubleshooting_Yield start Low Yield in Chlorination Step check_conditions Key Checkpoints Anhydrous Conditions? Temperature Control? Efficient Quench? start->check_conditions cause_moisture Cause: Moisture Solution: Dry reagents, use inert atmosphere. check_conditions:c1->cause_moisture No cause_temp Cause: Decomposition Solution: Monitor reaction, avoid overheating (stay ≤110°C). check_conditions:c2->cause_temp No cause_workup Cause: Hydrolysis During Workup Solution: Quench below 10°C, control pH (7-9), filter promptly. check_conditions:c3->cause_workup No

Caption: Decision tree for troubleshooting low chlorination yields.

Q3: I am attempting a synthesis that involves a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile intermediate and need to selectively aminate the C2 position. How can I achieve this selectivity?

A3: This is a classic regioselectivity challenge in pyrimidine chemistry. In most SNAr reactions on 2,4-dichloropyrimidines, the C4 position is kinetically favored and reacts first with nucleophiles.[7] However, achieving C2 selectivity is possible by manipulating steric and electronic factors.

Strategies for C2 Selectivity:

  • Steric Hindrance: Using a bulky nucleophile can favor attack at the less sterically hindered C2 position, especially if the C5 position has a substituent. However, for introducing a simple amino group (from NH₃ or an equivalent), this is not a viable strategy.

  • Use of a Directing or Protecting Group: A common strategy is to protect the N7 position of the pyrrole ring with a bulky group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM). This can sterically hinder the C4 position, directing the incoming nucleophile to C2. The protecting group is removed in a subsequent step.

  • Catalyst-Controlled Regioselectivity: While less common for this specific substrate, palladium-catalyzed Buchwald-Hartwig amination can sometimes offer different regioselectivity compared to SNAr conditions. This approach has been used for related pyrrolo[2,3-d]pyrimidine systems.[1][8] This would involve screening different ligands and conditions to favor C2 coupling.

Recommended Protocol (Conceptual):

  • Protection: Protect the N7 position of your 2,4-dichloro intermediate using tosyl chloride and a base like potassium carbonate.[6]

  • Selective Amination: React the N7-protected intermediate with your amine source (e.g., a protected ammonia equivalent or the desired amine). The bulky N7-tosyl group should sterically disfavor attack at C4.

  • Deprotection: Remove the tosyl group under appropriate conditions (e.g., hydrolysis with NaOH or other standard methods) to yield the final C2-aminated product.

Q4: My final product is difficult to purify and appears contaminated with colored impurities. What are the best purification methods?

A4: The dark, often polymeric, impurities are common in reactions run at high temperatures with strong reagents like POCl₃. Effective purification requires removing these baseline impurities as well as any unreacted starting materials or isomeric byproducts.

Purification Strategy:

  • Initial Workup (Crucial First Step): A proper aqueous workup as described in A1/A2 is the most important purification step. A clean precipitation will remove the bulk of inorganic salts and some polar impurities.

  • Trituration/Washing: Before attempting more complex methods, wash the crude solid extensively.

    • Recommended Solvents: Start with water, then move to a solvent that dissolves impurities but not your product, such as diethyl ether or a 1:1 mixture of ethyl acetate/hexane. This can significantly improve purity.

  • Recrystallization: This is the preferred method for obtaining high-purity material if a suitable solvent system can be found.

    • Solvent Screening: Test solvents like ethanol, isopropanol, acetonitrile, or solvent pairs like ethyl acetate/hexane or dichloromethane/heptane. The goal is to find a system where the product is sparingly soluble at room temperature but fully soluble when hot.

  • Silica Gel Chromatography: If recrystallization fails or is inefficient, column chromatography is necessary.

    • Adsorbent: Use standard silica gel (230-400 mesh).

    • Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol is a good starting point. For example, begin with 100% dichloromethane and slowly increase the methanol percentage. The highly colored impurities should remain at the baseline, while your product elutes.

    • Note: The product has moderate polarity. Avoid highly polar eluents like pure methanol if possible, as this can lead to streaking and poor separation.

References

  • La Motta, C., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. [Link]

  • Patsnap. (2022). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]

  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Abdu, K. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). ResearchGate. [Link]

  • Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Justia Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. [Link]

  • Yin, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Larsson, M., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]

  • Beaver, M. G., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]

  • Exploring 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). LinkedIn. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Pyrrolo[2,3-d]pyrimidines

Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of this important heterocyclic scaffold. The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in numerous clinically relevant molecules, and its efficient synthesis is paramount.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one

The conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-one to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a foundational step in the functionalization of this scaffold. However, it is often plagued by incomplete conversion and product instability.

Question 1.1: My chlorination reaction with POCl₃ is sluggish and gives a low yield of the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. How can I improve the conversion?

Answer:

Incomplete chlorination is a common issue and can be attributed to several factors, including insufficient reactivity of the chlorinating agent under the reaction conditions. Here are several strategies to enhance the reaction efficiency:

  • Increase Reaction Temperature: The chlorination is typically conducted at elevated temperatures, often at the reflux temperature of neat phosphorus oxychloride (POCl₃), which is around 107 °C.[3] Ensuring the reaction reaches and maintains a sufficient temperature is critical for driving the reaction to completion.

  • Catalysis with a Tertiary Amine: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), pyridine, or triethylamine (TEA), can significantly accelerate the reaction. These bases act as catalysts and also serve to neutralize the HCl generated in situ, which can otherwise inhibit the reaction.[3]

  • Use of a Stronger Chlorinating System: If POCl₃ alone is insufficient, a more potent chlorinating system can be employed. A mixture of POCl₃ and phosphorus pentachloride (PCl₅) is a more powerful reagent and can often improve yields for less reactive substrates.[3]

  • Employing Co-solvents: While the reaction is often run in neat POCl₃, the use of a high-boiling, inert co-solvent like toluene can sometimes improve the solubility of the starting material and the overall reaction kinetics.[3]

Question 1.2: I am observing a significant amount of my starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-one, in my final product after workup. What is causing this, and how can I prevent it?

Answer:

This is a classic problem of product hydrolysis. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine product is susceptible to hydrolysis, especially in the presence of water and acid or base, which converts it back to the starting material.[3] The aqueous workup to quench the excess POCl₃ is the most critical step where this side reaction occurs.

Causality: The electron-deficient pyrimidine ring makes the C4 position highly electrophilic. Nucleophilic attack by water, which is abundant during the workup, leads to the displacement of the chloride and regeneration of the 4-oxo functionality.

  • "Reverse" Quench: Instead of adding water to the reaction mixture, slowly and carefully add the cooled reaction mixture to a vigorously stirred beaker of crushed ice or ice-water. This "reverse quench" helps to control the highly exothermic quenching of POCl₃ and minimizes localized heating that can accelerate hydrolysis.[3]

  • Neutralization with a Weak Base: Use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize the acidic reaction mixture. Avoid strong bases like sodium hydroxide (NaOH), which can promote the hydrolysis of the product. The pH should be carefully adjusted to a neutral or slightly basic range (pH 7-8).[3]

  • Minimize Contact Time with Water: Perform the aqueous workup and extractions as quickly as possible. Prolonged exposure of the product to the aqueous phase increases the risk of hydrolysis.

  • Use of an Organic Co-solvent during Quench: Adding an inert organic solvent like dichloromethane (DCM) or ethyl acetate to the ice before the quench can help to immediately extract the product into the organic phase as it is formed, thereby protecting it from the aqueous environment.

Hydrolysis_Mechanism 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate Tetrahedral Intermediate 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->Intermediate Nucleophilic attack by H₂O H2O H2O 7H-pyrrolo[2,3-d]pyrimidin-4-one 7H-pyrrolo[2,3-d]pyrimidin-4-one Intermediate->7H-pyrrolo[2,3-d]pyrimidin-4-one Elimination of HCl HCl HCl

Caption: Mechanism of hydrolysis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

N-Alkylation and N-Arylation Side Reactions

Functionalization at the N7 position of the pyrrole ring is a common strategy for building diversity into pyrrolo[2,3-d]pyrimidine-based molecules. However, controlling the regioselectivity of these reactions can be challenging.

Question 2.1: My N-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is producing a mixture of two isomers. How can I selectively obtain the N7-alkylated product?

Answer:

The formation of a mixture of isomers during N-alkylation is a well-known challenge and arises from the competing reactivity of the N7 and N9 positions of the pyrrolo[2,3-d]pyrimidine core, which is isosteric to purine. While the N7-alkylated product is often the desired thermodynamic product, the N9-alkylated isomer can also form.

Causality: The pyrrolo[2,3-d]pyrimidine anion, formed upon deprotonation with a base, has electron density distributed across both the N7 and N9 positions, allowing for alkylation to occur at either site. The ratio of the N7 to N9 products can be influenced by the reaction conditions, including the base, solvent, temperature, and the nature of the electrophile.

  • Choice of Base and Solvent: The combination of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) often favors the formation of the N7-alkylated product.

  • Steric Hindrance: Introducing a sterically bulky substituent on the pyrrolo[2,3-d]pyrimidine core, if the overall synthetic scheme allows, can shield the N9 position and favor alkylation at the more accessible N7 position.

  • Temperature Control: Running the reaction at lower temperatures can sometimes enhance the selectivity for the thermodynamic product (N7-alkylation).

  • Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography is often required.

Reaction TypeElectrophile/ReagentBaseSolventTypical TemperatureReference
N-AlkylationAlkyl halideK₂CO₃AcetonitrileReflux[4]
N-AlkylationAlkyl halideNaHDMF0 °C to RT[5]
N-ArylationAryl halideCs₂CO₃Dioxane100-120 °C[4]

Separating N7 and N9 isomers can be challenging due to their similar polarities.

  • Chromatography: Use a long silica gel column with a shallow solvent gradient (e.g., gradually increasing the percentage of ethyl acetate in hexanes).

  • Crystallization: In some cases, fractional crystallization can be effective if one isomer is significantly less soluble than the other in a particular solvent system.

N_Alkylation Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Anion Pyrrolopyrimidine Anion Start->Anion Base (e.g., NaH) N7 N7-Alkylated Product (Desired) Anion->N7 Alkyl Halide N9 N9-Alkylated Product (Side Product) Anion->N9 Alkyl Halide

Caption: Competing N7 and N9 alkylation pathways.

Palladium-Catalyzed Cross-Coupling Side Reactions

Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold. However, these reactions are not without their own set of common side reactions.

Question 3.1: In my Suzuki-Miyaura coupling of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative, I am observing a significant amount of the dehalogenated byproduct. What is causing this and how can I minimize it?

Answer:

Dehalogenation, or hydrodehalogenation, is a common side reaction in Suzuki-Miyaura couplings, resulting in the replacement of the chloro group with a hydrogen atom.

Causality: This side reaction can occur through several mechanisms, including:

  • Protonolysis of the organopalladium intermediate: The Ar-Pd(II)-X intermediate can react with a proton source (e.g., water in the solvent or base) before it undergoes transmetalation with the boronic acid.

  • Reaction with impurities in the boronic acid: Some boronic acids can contain traces of borane (BH₃) species that can act as reducing agents.

  • Use Anhydrous Conditions: Ensure that your solvent and reagents are dry to minimize proton sources that can lead to protonolysis.

  • High-Quality Boronic Acid: Use freshly purchased or purified boronic acid to minimize impurities.

  • Optimize the Base: The choice of base can be critical. A weaker base may be less prone to causing dehalogenation.

  • Ligand Selection: The phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Experimenting with different ligands (e.g., SPhos, XPhos) can sometimes suppress the side reaction.

Suzuki_Side_Reaction Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Pd_Intermediate Ar-Pd(II)-Cl Start->Pd_Intermediate Pd(0)Lₙ Coupled_Product Desired Coupled Product Pd_Intermediate->Coupled_Product Boronic Acid, Base Dehalogenated_Product Dehalogenated Byproduct Pd_Intermediate->Dehalogenated_Product Proton Source (e.g., H₂O)

Caption: Competing pathways in Suzuki-Miyaura cross-coupling.

Question 3.2: My Buchwald-Hartwig amination is giving a complex mixture of products, including a dehalogenated starting material. How can I achieve a cleaner reaction?

Answer:

Similar to Suzuki-Miyaura reactions, dehalogenation can be a problematic side reaction in Buchwald-Hartwig aminations. Additionally, side reactions involving the phosphine ligands can lead to impurities that are difficult to remove.

Causality:

  • Dehalogenation: This can occur via β-hydride elimination from the palladium-amide intermediate, which regenerates the Pd(0) catalyst and produces the dehalogenated arene and an imine.[6]

  • Ligand-Related Byproducts: The phosphine ligands used in the reaction can be oxidized or undergo other transformations, leading to phosphine oxides and other impurities that can complicate purification.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) can lead to a more controlled and cleaner reaction by ensuring efficient formation of the active catalytic species.

  • Optimize the Ligand: The choice of ligand is crucial. Sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos) are often effective in promoting the desired reductive elimination over side reactions.

  • Control the Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can minimize thermal decomposition and side reactions. Overheating can lead to increased dehalogenation.[7]

  • Purification Strategy:

    • Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite can help to remove some of the palladium residues.

    • Acid Wash: If your product is stable to acid, washing the organic extract with dilute aqueous HCl can help to remove basic impurities, including some ligand-related byproducts.

    • Column Chromatography: Careful column chromatography is often necessary to separate the desired product from the dehalogenated byproduct and other impurities. A gradient elution is recommended.

Conclusion

The synthesis of pyrrolo[2,3-d]pyrimidines, while powerful, is not without its challenges. A thorough understanding of the potential side reactions and their underlying mechanisms is crucial for developing robust and efficient synthetic routes. By carefully controlling reaction conditions, selecting appropriate reagents, and employing effective purification strategies, the formation of unwanted byproducts can be minimized, leading to higher yields and purities of the desired products. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each specific substrate may require its own optimization.

References

  • U.S. Patent 5,254,687. Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • Al-Ostoot, F.H., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(9), 2917. Available from: [Link]

  • Abdel-Maksoud, M.S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(11), 1599. Available from: [Link]

  • Xia, Y., et al. (2022). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. BMC Chemistry, 16(1), 1-13. Available from: [Link]

  • ResearchGate. (2022). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Available from: [Link]

  • Reddit. (2022). BH amination side products and purification. Available from: [Link]

  • Hovdahl, M., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available from: [Link]

  • Taylor & Francis Online. (2021). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Available from: [Link]

  • Srini Chem. (2023). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Tangeda, S. J., & Garlapati, A. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines. European journal of medicinal chemistry, 45(4), 1453–1458. Available from: [Link]

  • U.S. Patent 10,364,248. Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • El-Damasy, A. K., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic chemistry, 76, 304–317. Available from: [Link]

  • U.S. Patent Application CN101830904B. Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Gangjee, A., et al. (2020). Design, synthesis and biological evaluation of novel pyrrolo[2,3-d]pyrimidine as tumor-targeting agents with selectivity for tumor uptake by high affinity folate receptors over the reduced folate carrier. Bioorganic & medicinal chemistry, 28(12), 115544. Available from: [Link]

  • ResearchGate. (2022). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Available from: [Link]

  • Hovdahl, M., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available from: [Link]

  • Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Available from: [Link]

  • Ray, S., et al. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 143, 1193-1206. Available from: [Link]

  • ResearchGate. (2009). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. Available from: [Link]

  • Tan, Z.-Y., et al. (2023). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). Molecules, 28(23), 7799. Available from: [Link]

  • U.S. Patent Application CN1101830904A. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Al-Tel, T. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • PubMed Central. (2014). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Available from: [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of novel pyrrolo[2,3-d]pyrimidine as tumor-targeting agents with selectivity for tumor uptake by high affinity folate receptors over the reduced folate carrier. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Challenges of Chlorinated Heterocyclic Compounds

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by chlorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by chlorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific, complex issues during the purification of these molecules. The inherent properties of chlorinated heterocycles—such as their varied polarities, potential for interaction with stationary phases, and the common presence of closely related impurities—necessitate specialized strategies.

This resource is structured to provide immediate, actionable solutions. We begin with frequently asked questions for a broad overview and then transition into a detailed troubleshooting guide for resolving specific experimental hurdles.

Frequently Asked questions (FAQs)

This section addresses common high-level questions regarding the purification and handling of chlorinated heterocyclic compounds.

Q1: What are the most common types of impurities found in crude chlorinated heterocyclic products?

A1: Impurities typically originate from the synthesis and workup stages. A thorough understanding of your reaction's mechanism is key to anticipating them. Common classes include:

  • Unreacted Starting Materials: The non-chlorinated parent heterocycle is a frequent contaminant[1].

  • Over-chlorinated Products: Molecules where more than the desired number of chlorine atoms have been added to the heterocyclic ring[1].

  • Regioisomers: Compounds with chlorine atoms at different, undesired positions on the ring. These are often the most challenging to separate due to very similar polarities[1].

  • Byproducts of Chlorination: The choice of chlorinating agent can introduce specific byproducts. For instance, using chlorine gas may lead to radical side reactions, while reagents like thionyl chloride can introduce sulfur-containing impurities[2][3].

  • Hydrolysis Products: The chlorine substituent, particularly if activated by the ring's electronics, can be susceptible to hydrolysis, replacing the chlorine with a hydroxyl group[1].

Q2: Which primary purification technique should I start with for a new chlorinated heterocyclic compound?

A2: The choice is dictated by the scale of your purification and the nature of the impurities.

  • Flash Column Chromatography: This is the workhorse for routine lab-scale purification (mg to g scale). Silica gel is the standard stationary phase, but its acidic nature may require deactivation for base-sensitive compounds. Alumina can be a useful alternative[1][4].

  • Preparative HPLC: For difficult separations, such as regioisomers, or for final polishing to achieve very high purity (>99%), High-Performance Liquid Chromatography (HPLC) is superior. Both normal-phase and reversed-phase methods are effective[1].

  • Crystallization: If your compound is a solid, crystallization is a powerful and scalable technique for achieving high purity. It is particularly effective at removing small amounts of impurities that are difficult to separate by chromatography.

  • Gas Chromatography (GC): For compounds that are both volatile and thermally stable, preparative GC is a viable, though less common, option[1].

Q3: How can I reliably assess the purity of my final product?

A3: Relying on a single method is often insufficient. A combination of analytical techniques is recommended for a comprehensive assessment:

  • Chromatographic Methods: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can resolve impurities from the main compound. HPLC is particularly powerful for quantification[1][5].

  • Mass Spectrometry (MS): Techniques like LC-MS are invaluable for detecting and identifying impurities, even at very low levels, by providing molecular weight information[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used to detect impurities with distinct signals. Quantitative NMR (qNMR) can be used for a highly accurate purity assessment without requiring a reference standard of the impurity itself[7][8].

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N, Cl, S) and is a good indicator of overall purity, especially for confirming the absence of inorganic salts or residual solvents.

Purification Strategy Selection Workflow

The choice of a primary purification technique depends on several factors. This decision tree outlines a logical workflow for selecting an appropriate starting point.

Start Crude Chlorinated Heterocycle Thermal Is the compound thermally stable & volatile? Start->Thermal Scale What is the purification scale? Thermal->Scale No PrepGC Preparative Gas Chromatography (GC) Thermal->PrepGC Yes LargeScale Large Scale (>10 g) Scale->LargeScale LabScale Lab Scale (<10 g) Scale->LabScale Solid Is the compound a solid? Impurity Are impurities structurally similar (e.g., regioisomers)? Solid->Impurity No Crystallization Crystallization Solid->Crystallization Yes Flash Flash Chromatography Impurity->Flash No PrepLC Preparative HPLC / SFC Impurity->PrepLC Yes LargeScale->Solid LabScale->Solid Liquid Compound is an oil or low-melting solid Liquid->Impurity Start Poor Chromatographic Separation Issue What is the primary issue? Start->Issue Streaking Compound Streaking (Tailing) Issue->Streaking CoElution Co-elution / Overlapping Peaks Issue->CoElution NoElution Compound Not Eluting Issue->NoElution LowRecovery Low Recovery Issue->LowRecovery Sol_Streaking Add basic modifier (e.g., 1% Et3N) to eluent OR switch to alumina or reversed-phase. Streaking->Sol_Streaking Sol_CoElution 1. Change solvent system selectivity (e.g., Hex/EtOAc -> DCM/MeOH). 2. Use longer column / finer silica. 3. Switch to high-resolution technique (HPLC/SFC). CoElution->Sol_CoElution Sol_NoElution 1. Drastically increase eluent polarity (e.g., gradient to 10-20% MeOH). 2. Check for decomposition on silica. NoElution->Sol_NoElution Sol_LowRecovery Compound may be decomposing. Test stability on TLC. Deactivate silica or use an alternative stationary phase. LowRecovery->Sol_LowRecovery

Sources

Optimization

Technical Support Center: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Welcome to the technical support guide for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS: 124738-81-4). This document is designed for researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS: 124738-81-4). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the successful handling and application of this critical synthetic intermediate. Due to its reactive nature, understanding the stability profile of this compound in solution is paramount for achieving reproducible and reliable experimental outcomes. This guide provides in-depth answers to common challenges, troubleshooting workflows, and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution?

The principal degradation pathway is the hydrolysis of the chlorine atom at the C4 position of the pyrimidine ring.[1] The C4 position is highly electrophilic, making it susceptible to nucleophilic attack by water or other nucleophiles present in the solution. This reaction is often irreversible and yields the corresponding 4-hydroxy (or its 4-oxo tautomer) analog, which is typically inactive in subsequent coupling reactions or biological assays.[1] This hydrolysis can be accelerated by the presence of strong acids or bases.[1][2]

Q2: What are the recommended solvents for preparing stock solutions?

For maximum stability and longevity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2] Other organic solvents like ethanol and methanol can also be used, but stock solutions in these protic solvents may be more prone to solvolysis over time.[2][3] The compound is poorly soluble in water.[2] When preparing working solutions in aqueous buffers, it is critical to minimize the time the compound spends in the aqueous environment before use.

Q3: What are the optimal storage conditions for solutions of this compound?

Stock solutions in anhydrous DMSO should be stored in tightly sealed, amber glass vials with an inert gas overlay (e.g., argon or nitrogen) to minimize exposure to moisture and light. For long-term storage, we recommend aliquoting the stock solution into single-use volumes and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. General guidance for chlorinated compounds recommends storage under conditions that rigorously exclude moisture.[4][5]

Q4: How can I visually or analytically detect degradation in my solution?

Visual signs of degradation can include the appearance of cloudiness or precipitate in a previously clear solution, or a noticeable color change. However, significant degradation can occur without any visible change. The most reliable method for detecting and quantifying degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] The appearance of a new, more polar peak (which elutes earlier on a reverse-phase column) is a strong indicator of hydrolysis to the 4-oxo analog.

Troubleshooting Guide

This section addresses specific experimental problems and provides logical steps for their resolution.

Problem 1: Inconsistent or lower-than-expected yields in subsequent synthetic steps (e.g., Suzuki or Buchwald-Hartwig couplings).
  • Plausible Cause: The primary culprit is likely the degradation of your starting material via hydrolysis. The resulting 4-oxo species is unreactive in typical cross-coupling reactions designed for the chloro-pyrimidine.

  • Troubleshooting & Resolution:

    • Verify Purity: Before starting your reaction, always verify the purity of your stock solution using a quick HPLC analysis. A purity level below 95% may compromise your reaction.

    • Use Fresh Solutions: Prepare working solutions immediately before use. Do not use aqueous solutions that have been stored for more than a few hours, even if refrigerated.

    • Control Reaction pH: During aqueous workups or reactions, avoid strongly acidic or basic conditions that can accelerate hydrolysis.[1] If pH adjustment is necessary, use a weak base like sodium bicarbonate.[1]

    • Inert Atmosphere: For sensitive coupling reactions, ensure all solvents are rigorously dried and the reaction is conducted under an inert atmosphere (argon or nitrogen) to prevent the introduction of moisture.

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: My compound precipitates when added to an aqueous assay buffer.
  • Plausible Cause: This issue stems from the compound's low aqueous solubility.[2] Even if a DMSO stock is used, adding it to a fully aqueous buffer can cause the compound to crash out if its final concentration exceeds its solubility limit.

  • Troubleshooting & Resolution:

    • Decrease Final Concentration: Determine if the assay can be performed at a lower final concentration of the compound.

    • Increase Co-Solvent: Check if your experimental system can tolerate a higher final percentage of DMSO (e.g., 0.5% or 1%). This often keeps the compound in solution.

    • Use a Surfactant: In some cell-free assays, a small amount of a non-ionic surfactant (e.g., Tween-20) can help maintain solubility.

    • Prepare Intermediate Dilutions: Instead of adding a high-concentration DMSO stock directly to the buffer, create intermediate dilutions in a mixed solvent system (e.g., 50:50 DMSO:Buffer) before the final dilution into the assay plate.

Key Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol ensures the preparation of a stable, high-quality stock solution.

  • Preparation: Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in a fume hood.

  • Dissolution: Add anhydrous DMSO (stored over molecular sieves) to the solid to achieve the target concentration (e.g., 10 or 20 mM).

  • Solubilization: Vortex thoroughly. If needed, briefly sonicate the vial in a water bath to ensure complete dissolution.

  • Storage: Aliquot the solution into single-use, low-volume amber vials. Purge the headspace with argon or nitrogen before sealing tightly.

  • Labeling & Freezing: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store immediately at -20°C or -80°C.

Protocol 2: HPLC Method for Stability Assessment

This method can be used to monitor the purity of the compound over time.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Expected Results: The parent compound will have a specific retention time. The primary hydrolysis product (4-oxo analog) will be more polar and thus have a shorter retention time. Purity is calculated by dividing the peak area of the main compound by the total area of all peaks.

Data Summary & Visualizations

Chemical Degradation Pathway

The primary degradation mechanism is hydrolysis, as illustrated below.

G Compound 2-Amino-4-chloro-7H-pyrrolo[2,3-d] pyrimidine-5-carbonitrile Product 2-Amino-4-oxo-1,7-dihydro-pyrrolo[2,3-d] pyrimidine-5-carbonitrile (Inactive Hydrolysis Product) Compound->Product H₂O (Accelerated by Acid/Base)

Caption: Primary hydrolytic degradation pathway.

Table 1: Solvent and Storage Recommendations
ParameterRecommendationRationale & Key Considerations
Primary Solvent Anhydrous DMSOOffers the best long-term stability for stock solutions. Ensure the grade is anhydrous and stored properly.[2]
Secondary Solvents DMF, Ethanol, MethanolCan be used for short-term storage or immediate use. Protic solvents may lead to faster solvolysis.
Aqueous Solutions Not Recommended for StorageUse immediately after preparation. Hydrolysis is rapid in aqueous media, especially at non-neutral pH.[1]
Stock Storage Temp. -20°C to -80°CMinimizes degradation kinetics. Aliquoting is crucial to avoid freeze-thaw cycles.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents atmospheric moisture from contaminating the stock solution, which is a key driver of hydrolysis.[4]

References

  • Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega via PMC - NIH.
  • Guidance on Storage and Handling of Chlorinated Solvents.
  • Guidance on Storage and Handling of Chlorinated Solvents (Alternate Link).
  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules via PMC - NIH.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. ChemicalBook.
  • 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. BLDpharm.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. Sigma-Aldrich.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. Echemi.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences via PMC - NIH.
  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Kinase Inhibition Assays

Welcome to the Technical Support Center for Kinase Inhibition Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of kinase assays.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Kinase Inhibition Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of kinase assays. Here, we address common challenges with in-depth, scientifically grounded explanations and provide actionable troubleshooting strategies. Our goal is to empower you with the expertise to generate robust, reliable, and reproducible data.

Section 1: Understanding Your Assay - First Principles

Before diving into troubleshooting, it's crucial to have a solid understanding of the fundamental principles of your kinase assay. The choice of assay technology and the specific experimental conditions can significantly influence the outcome and interpretation of your results.

Q1: There are many different kinase assay formats (Radiometric, Luminescence, Fluorescence, etc.). How do I know which one is right for my experiment?

Selecting the appropriate assay format is a critical first step and depends on several factors including the specific kinase, the nature of the inhibitor, and the desired throughput.[1]

  • Radiometric Assays: Often considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[2][3] They are highly sensitive and less prone to compound interference, making them excellent for validating hits and generating high-quality, reproducible data.[4][5] However, they involve handling radioactive materials, which requires special safety precautions and disposal procedures.[6]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.[2][7] They offer a non-radioactive, high-throughput alternative with good sensitivity.[8][9] A key advantage is their universality, as ADP is a product of all kinase reactions.[2] However, they can be susceptible to interference from compounds that inhibit the coupling enzyme (e.g., luciferase).[10][11]

  • Fluorescence-Based Assays: This category includes several techniques like Fluorescence Polarization (FP), Time-Resolved Förster Resonance Energy Transfer (TR-FRET), and fluorescence intensity assays.[8] These methods are well-suited for high-throughput screening (HTS) due to their sensitivity and potential for miniaturization.[8][12] However, they are more susceptible to interference from fluorescent or colored compounds, which can lead to false positives or negatives.[4][8]

Expert Insight: For initial HTS campaigns, luminescence or fluorescence-based assays are often preferred for their speed and scalability.[12] However, it is crucial to validate hits using a different, preferably direct, assay format like a radiometric assay to eliminate technology-specific artifacts.[4]

Q2: My IC50 value is different in my biochemical assay compared to my cell-based assay. What's going on?

This is a common and important observation. Discrepancies between biochemical and cellular potencies can arise from several factors:

  • ATP Concentration: Biochemical assays are often performed at or below the Michaelis constant (Km) of ATP to increase sensitivity to ATP-competitive inhibitors.[13] In contrast, intracellular ATP concentrations are much higher (in the millimolar range).[14][15] A compound that appears potent in a low-ATP biochemical assay may be significantly less effective when competing with high levels of ATP in a cellular environment.[15][16]

  • Inhibitor Conformation and Kinase State: Some inhibitors selectively bind to specific conformational states (e.g., active or inactive) of a kinase.[16][17] The recombinant enzyme used in a biochemical assay may not fully represent the conformational diversity of the kinase within a living cell, where it is subject to post-translational modifications and interactions with other proteins.[17]

  • Off-Target Effects: In a cellular context, an observed phenotype might be the result of the compound inhibiting multiple kinases, not just the intended target.[15][18] Kinase selectivity profiling is essential to understand the broader impact of your inhibitor.[1]

  • Cellular Factors: Membrane permeability, drug efflux pumps, and intracellular metabolism can all affect the effective concentration of the inhibitor that reaches the target kinase within the cell.[15]

Section 2: Troubleshooting Common Assay Problems

This section provides a question-and-answer-style guide to troubleshoot specific issues you might encounter during your kinase inhibition assays.

High Background or Low Signal-to-Noise
Q3: My negative control wells (no inhibitor) have a very high signal, or my positive control wells (max inhibition) have a signal very close to the negative control. What could be the cause?

High background or a poor signal-to-noise ratio can obscure real inhibition and make it difficult to determine accurate IC50 values.[19]

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Contaminated Reagents Use fresh, high-purity reagents. ATP solutions can be a source of contamination. Ensure your kinase preparation is of high purity, as contaminating kinases can lead to false activity.[8][18]
Suboptimal Reagent Concentrations Titrate the concentrations of your kinase, substrate, and ATP to find the optimal balance that provides a robust signal without being wasteful.
Autophosphorylation Some kinases can phosphorylate themselves, which can contribute to the overall signal, especially at high enzyme concentrations. This can lead to an overestimation of substrate phosphorylation.[13] Consider using an assay format that can distinguish between substrate and autophosphorylation, such as a radiometric assay with SDS-PAGE analysis.[13]
Assay Plate Issues Certain microplates can autofluoresce or bind reagents, leading to high background. Test different plate types (e.g., low-binding plates) to see if this improves your results.[19]
Incorrect Incubation Times Incubation times that are too long can lead to substrate depletion or product inhibition, while times that are too short may not allow for sufficient signal generation.[20][21] Perform a time-course experiment to determine the linear range of the reaction.[19]

Workflow for Optimizing Reaction Time and Enzyme Concentration:

G cluster_0 Optimization Workflow A 1. Enzyme Titration (Fixed Time & Substrate/ATP) B 2. Time Course (Optimal Enzyme Conc.) A->B Determine linear range of enzyme concentration C 3. Substrate/ATP Titration (Optimal Enzyme & Time) B->C Determine linear range of reaction time D 4. Final Validation (Z'-factor calculation) C->D Determine Km values

Caption: A stepwise approach to optimizing key assay parameters.

False Positives and False Negatives
Q4: I have a high hit rate in my primary screen, but many compounds are not confirming in my secondary assays. Why am I getting so many false positives?

False positives are a common challenge in HTS, and they can arise from various sources of assay interference.[22]

Common Causes of False Positives:

  • Compound Interference: Test compounds can directly interfere with the detection method.[8]

    • Fluorescence/Luminescence Interference: Compounds may be inherently fluorescent, quench the fluorescent signal, or inhibit the luciferase enzyme in luminescence-based assays.[8][10]

    • Chelation: Some compounds can chelate essential cofactors like Mg²⁺, indirectly inhibiting kinase activity.[8]

  • Protein Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically sequester and inhibit the kinase.[8]

  • Reactive Compounds: Covalent modification of the kinase by reactive compounds can lead to irreversible inhibition that may not be of therapeutic interest.

Protocol for Identifying Assay Interference:

  • Counter-Screen (No Kinase Control): Run the assay with all components except the kinase enzyme. Add your test compound. A change in signal indicates direct interference with the assay reagents or detection system.[16]

  • Orthogonal Assay: Validate hits using a different assay technology that relies on a different detection principle (e.g., confirm a hit from a luminescence assay with a radiometric assay).[4] A true hit should be active across multiple platforms.

  • Detergent Titration: For suspected aggregators, re-testing in the presence of a non-ionic detergent (e.g., Triton X-100) can help to disrupt aggregates and reduce non-specific inhibition.

Q5: My known inhibitor is showing weak or no activity in my assay. What could be causing this false negative?

False negatives can lead to the premature dismissal of promising compounds.

Common Causes of False Negatives:

  • High ATP Concentration: If you are screening for ATP-competitive inhibitors, using an ATP concentration that is too high will make it difficult for the inhibitor to compete, leading to an artificially high IC50.[14]

  • Inactive Kinase: The purity of a kinase on a gel does not always equate to its activity.[18] Kinases require proper folding, phosphorylation state, and cofactors to be functional.[18] Always use a well-characterized, active kinase preparation.

  • Incorrect Substrate: Using a non-physiological or generic substrate might not be optimal for your specific kinase.[10][23] Whenever possible, use a substrate that is known to be physiologically relevant for the kinase of interest.[10]

  • Inhibitor Mechanism of Action: Some inhibitors are not ATP-competitive and may require different assay conditions to detect their activity. For example, allosteric inhibitors may bind to a site other than the ATP-binding pocket.[5][24]

Data Variability and Reproducibility
Q6: I'm seeing high variability between my replicate wells. How can I improve the precision of my assay?

High variability can undermine the statistical significance of your results.

Troubleshooting High Variability:

Potential CauseTroubleshooting Step
Pipetting Inaccuracy Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well differences.[16]
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples, or ensure proper sealing and incubation conditions.
Reagent Instability Some reagents, like ATP and the kinase itself, can be unstable. Prepare fresh solutions and keep them on ice. Avoid repeated freeze-thaw cycles.
Inconsistent Incubation Ensure uniform temperature across the entire plate during incubation. Use a high-quality incubator and allow plates to equilibrate to temperature before starting the reaction.[25]
Q7: How do I assess the quality and robustness of my assay for a screening campaign?

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput assay.[26] It takes into account the dynamic range of the assay (the difference between the positive and negative controls) and the variability of the data.

Interpreting the Z'-Factor: [27][28]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: The assay is not suitable for screening.

Diagram of Z'-Factor Calculation:

Z_Factor cluster_0 cluster_1 neg_ctrl Negative Control (Mean_neg, SD_neg) pos_ctrl Positive Control (Mean_pos, SD_pos) formula Z' = 1 - ( (3*SD_pos + 3*SD_neg) / |Mean_pos - Mean_neg| ) G A Primary Screen (HTS) (e.g., Luminescence/Fluorescence) B Hit Confirmation (Dose-Response) A->B Identify initial hits C Orthogonal Assay Validation (e.g., Radiometric Assay) B->C Confirm potency & eliminate technology artifacts D Mechanism of Action Studies (ATP Competition) C->D Understand how it inhibits E Kinase Selectivity Profiling (Kinome Panel) D->E Assess specificity F Cell-Based Assays E->F Evaluate cellular efficacy

Caption: A typical workflow for kinase inhibitor characterization.

This guide provides a comprehensive framework for troubleshooting and optimizing your kinase inhibition assays. By understanding the underlying principles and systematically addressing potential issues, you can enhance the quality and reliability of your data, ultimately accelerating your research and drug discovery efforts.

References

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14). Retrieved from [Link]

  • A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors | Cancer Research - AACR Journals. (2017-07-01). Retrieved from [Link]

  • The challenge of selecting protein kinase assays for lead discovery optimization - PMC - NIH. Retrieved from [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02). Retrieved from [Link]

  • 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist. (2025-09-02). Retrieved from [Link]

  • Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC - NIH. Retrieved from [Link]

  • Minimizing false positives in kinase virtual screens - PubMed. Retrieved from [Link]

  • Selection of optimum incubation time and enzyme concentration for... - ResearchGate. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024-05-30). Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021-08-12). Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Retrieved from [Link]

  • Kinase Screening Assay Services - Reaction Biology. Retrieved from [Link]

  • Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity - PubMed. Retrieved from [Link]

  • Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. - SciSpace. Retrieved from [Link]

  • The relevance of homogeneous radiometric assays in modern drug discovery. (2016-02-14). Retrieved from [Link]

  • Comparison of the Luminescent ADP-Glo Assay to a Standard Radiometric Assay for Measurement of Protein Kinase Activity - ResearchGate. (2025-08-07). Retrieved from [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - Reaction Biology. (2011-10-30). Retrieved from [Link]

  • When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results? | ResearchGate. (2023-12-28). Retrieved from [Link]

  • Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges - ACS Publications. (2014-12-10). Retrieved from [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. Retrieved from [Link]

  • Incubation time - UCL. Retrieved from [Link]

  • (PDF) A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors - ResearchGate. (2017-04-11). Retrieved from [Link]

  • Kinase assays | BMG LABTECH. (2020-09-01). Retrieved from [Link]

  • A critical evaluation of protein kinase regulation by activation loop autophosphorylation. (2023-07-20). Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. Retrieved from [Link]

  • The Z prime value (Z´) | BMG LABTECH. (2025-01-27). Retrieved from [Link]

  • Promega Notes 93: Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018-12-10). Retrieved from [Link]

  • Z' Does Not Need to Be > 0.5 - PMC - NIH. (2020-08-04). Retrieved from [Link]

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Optimization

Reducing impurities in the synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Technical Support Center: Synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile....

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This molecule is a crucial building block in the development of targeted therapeutics, and achieving high purity is paramount for downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies to help you navigate the complexities of its synthesis and minimize impurity formation.

Overview of the Synthetic Challenge

The synthesis of this highly functionalized pyrrolopyrimidine core involves sensitive chemical transformations where precise control is essential. The primary challenges revolve around the chlorination of the pyrimidine ring and the subsequent handling of the product, which is susceptible to degradation. The general synthetic approach often involves the chlorination of a 4-hydroxy (or tautomeric 4-oxo) precursor.

Below is a generalized workflow illustrating the critical stages where impurities can arise.

cluster_synthesis Synthesis & Purification Workflow SM Starting Material (2-Amino-4-hydroxy-7H-pyrrolo [2,3-d]pyrimidine-5-carbonitrile) Chlorination Chlorination (e.g., POCl3) SM->Chlorination Key Reaction Quench Reaction Quench (e.g., Ice/Water) Chlorination->Quench Critical Step Neutralization pH Adjustment & Work-up Quench->Neutralization Isolation Crude Product Isolation Neutralization->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Impurity Removal FP Final Product (>99% Purity) Purification->FP

Caption: Generalized workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My final product is contaminated with a significant amount of the 4-hydroxy precursor. What is causing this, and how can I resolve it?

Answer: This is one of the most common issues and can stem from two primary causes: incomplete chlorination or hydrolysis of the product.

  • Causality 1: Incomplete Chlorination. The conversion of the 4-oxo/hydroxy group to the 4-chloro group may not have gone to completion. This can be due to insufficient chlorinating agent, inadequate reaction temperature, or short reaction time. Phosphoryl chloride (POCl₃) is a common reagent for this transformation, but its reactivity is highly dependent on conditions[1].

  • Causality 2: Product Hydrolysis. The 4-chloro substituent on the electron-deficient pyrrolopyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr)[2]. During aqueous work-up, water can act as a nucleophile, readily displacing the chloride to regenerate the 4-hydroxy starting material. This is exacerbated by elevated temperatures and non-neutral pH.

Solutions:

  • Optimize Chlorination Conditions:

    • Reagent Stoichiometry: Ensure at least 3-5 equivalents of POCl₃ are used. Some protocols may even use it as the solvent.

    • Temperature and Time: The reaction often requires heating. Monitor the reaction progress using a suitable analytical method like HPLC or TLC until the starting material is consumed (<1% remaining). A typical condition involves refluxing in POCl₃ for several hours[1].

    • Additives: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or dimethylaniline, can facilitate the reaction, though it may introduce salt impurities that complicate purification[1][3].

  • Minimize Hydrolysis During Work-up:

    • Low Temperature Quench: Pour the reaction mixture slowly onto crushed ice or into an ice-water slurry to rapidly decrease the temperature and quench the excess chlorinating agent.

    • Controlled pH Adjustment: Carefully neutralize the acidic mixture with a cold, dilute base like aqueous sodium bicarbonate or ammonia solution. Maintain the temperature below 10°C throughout the neutralization process. Avoid using strong bases like NaOH or KOH, as they can aggressively promote hydrolysis and other side reactions[4][5].

    • Rapid Extraction: Once neutralized, immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to remove it from the aqueous environment.

Question 2: I'm observing an impurity with a mass of (M+17), suggesting amination instead of chlorination. Why is this happening?

Answer: The formation of a 2,4-diamino impurity, where the C4-chloro group is displaced by ammonia, typically occurs during the neutralization step if aqueous ammonia is used without strict temperature control.

  • Causality: As an effective nucleophile, ammonia can compete with water and displace the C4-chloride. This SNAr reaction is often faster than hydrolysis, especially if the local temperature increases during neutralization.

Solutions:

  • Strict Temperature Control: If using aqueous ammonia for neutralization, ensure the mixture is vigorously stirred and the temperature is maintained below 5°C. Add the ammonia solution slowly and monitor the internal temperature.

  • Use a Non-Nucleophilic Base: Consider using a weaker, non-nucleophilic base like sodium bicarbonate or potassium carbonate for neutralization. While the neutralization may be slower, it eliminates the risk of forming the diamino impurity.

  • Alternative Work-up: A non-aqueous work-up could be an option, though often more complex. This might involve distilling the excess POCl₃ under vacuum and then triturating the residue with a non-aqueous solvent.

Question 3: My NMR spectrum is clean, but my product has poor solubility and elemental analysis is off. What could be the issue?

Answer: This often points to contamination by inorganic salts, which are not visible in ¹H NMR but can significantly impact the physical properties and mass of your material.

  • Causality: Salts are typically introduced during the reaction (e.g., from amine hydrochlorides if additives are used) or the neutralization step (e.g., sodium chloride from NaHCO₃ and HCl from quenched POCl₃). These salts can co-precipitate with your product. A report on a similar synthesis noted that triethylammonium salts were particularly difficult to remove[1].

Solutions:

  • Thorough Washing: During product isolation by filtration, wash the filter cake extensively with cold deionized water to dissolve and remove inorganic salts.

  • Aqueous Resuspension: If the product is already isolated and suspected to contain salts, resuspend the crude solid in deionized water, stir vigorously for 30-60 minutes, and then filter again.

  • Recrystallization: Choose a solvent system for recrystallization where the product is soluble at high temperatures but the inorganic salts are not (e.g., ethyl acetate, acetonitrile, or a mixed solvent system like ethyl acetate/hexane)[4].

The diagram below illustrates the formation pathways for the two most common impurities.

SM Starting Material (4-Hydroxy) Product Desired Product (4-Chloro) SM->Product Incomplete Chlorination Impurity_Hydrolysis Hydrolysis Impurity (4-Hydroxy) Product->Impurity_Hydrolysis H2O, ΔT (Work-up) Impurity_Diamino Diamino Impurity (4-Amino) Product->Impurity_Diamino NH3, ΔT (Neutralization)

Caption: Primary pathways for the formation of key impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for purity assessment? A1: A combination of techniques is ideal.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. Use a reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% TFA or formic acid) and UV detection. It can effectively separate the starting material, product, and hydrolysis impurity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying unknown impurities by providing mass-to-charge ratio data.

  • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR are crucial for structural confirmation of the final product and can help identify major organic impurities if their signals do not overlap.

  • Elemental Analysis: Provides confirmation of the elemental composition (C, H, N, Cl) and is a good indicator of the presence of inorganic impurities or residual solvents.

Q2: How should I store the final product to prevent degradation? A2: Due to its sensitivity to moisture, 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a desiccator or a controlled low-humidity environment, preferably at a cool temperature (2-8°C), to minimize hydrolysis over time[2].

Q3: Is POCl₃ the only option for chlorination? A3: While POCl₃ is the most common and powerful reagent for this type of transformation, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can sometimes be used, often in the presence of a catalyst like DMF (Vilsmeier-Haack conditions). However, for converting a pyrimidinone to a chloropyrimidine, POCl₃ is generally the most effective and widely documented reagent[1][6].

Data Summary and Protocols

Table 1: Common Impurities and Identification
Impurity NameStructureTypical m/z [M+H]⁺Identification Notes
Starting Material 2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile176.05Elutes earlier than the product on reverse-phase HPLC.
Hydrolysis Product (Same as starting material)176.05Forms during aqueous work-up.
Diamino Product 2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile175.07Forms if ammonia is used for neutralization at elevated temperatures.
Dichlorinated Byproduct 2-Amino-4,X-dichloro...VariesPossible if other reactive sites exist; check for M+37 peaks.
Protocol: Recommended Chlorination and Work-up Procedure

This protocol is a synthesized example based on common laboratory practices for this class of compounds[1][4]. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer, add the starting material, 2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 eq).

    • Carefully add phosphoryl chloride (POCl₃, 5-10 mL per gram of starting material) via a dropping funnel.

    • Optional: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0°C.

  • Chlorination:

    • Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-12 hours.

    • Monitor the reaction progress by HPLC every 2 hours. The reaction is complete when <1% of the starting material remains.

  • Quench and Neutralization:

    • Cool the reaction mixture to room temperature.

    • In a separate, large beaker, prepare a vigorously stirred slurry of crushed ice and water.

    • Slowly and carefully, pour the reaction mixture into the ice slurry. Caution: This is a highly exothermic and vigorous reaction.

    • Once the quench is complete, cool the resulting acidic solution to 0-5°C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise, monitoring the pH. Continue addition until the pH reaches 7-8. Ensure the temperature does not rise above 10°C.

  • Isolation and Purification:

    • The crude product will precipitate as a solid. Stir the slurry at 0-5°C for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with a generous amount of cold deionized water (3x volume of the cake) followed by a small amount of cold ethyl acetate or diethyl ether.

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the solid from a suitable solvent system, such as ethyl acetate/hexane[4].

References

  • ACS Publications. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors. Journal of Medicinal Chemistry.
  • Indian Academy of Sciences. Synthesis of some 2,4-diamino-pyrrolo-pyrimidines.
  • ResearchGate. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)
  • PubMed. (1995). Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity. Journal of Medicinal Chemistry.
  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • MDPI.
  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • Google Patents. Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • ChemicalBook. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.
  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • Justia Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediates

Welcome to the technical support center for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its intermediates. This resource is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this critical synthetic process. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the manufacturing of several active pharmaceutical ingredients, including Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1][2] The following troubleshooting guide and frequently asked questions (FAQs) are curated from established protocols and field-proven insights to ensure the robustness and reproducibility of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, with a primary focus on the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.

Issue 1: Low to No Yield of 4-Chloro Product with Recovery of Starting Material Post-Workup

Question: My TLC analysis indicates complete consumption of the starting material (7H-pyrrolo[2,3-d]pyrimidin-4-one), but after the aqueous workup, I predominantly isolate the starting material. What is causing this discrepancy?

Answer: This is a frequent challenge and is almost certainly due to the hydrolysis of the desired 4-chloro product back to the starting material during the aqueous workup.[3] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is highly susceptible to moisture and is unstable in the presence of strong acids and bases.[3][4] The workup procedure, particularly the quenching of excess phosphorus oxychloride (POCl₃), is a critical step where this hydrolysis can occur.

Causality Explained: The carbon atom at the 4-position of the pyrimidine ring is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack by water, leading to the reformation of the more thermodynamically stable 4-hydroxy pyrimidine (the keto-enol tautomer of the pyrimidinone).

Recommended Solutions:

  • Removal of Excess POCl₃: Before quenching, it is highly recommended to remove excess POCl₃ by distillation under reduced pressure.[3] This dramatically reduces the exothermicity of the quench and minimizes the formation of acidic byproducts that can catalyze hydrolysis.

  • Controlled Quenching: The reaction mixture should be cooled before being slowly and carefully added to crushed ice or an ice-water slurry.[3] This "reverse quench" helps to dissipate the heat generated from the exothermic reaction between POCl₃ and water.

  • pH Control During Neutralization: Use a mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization.[3] Strong bases like sodium hydroxide (NaOH) can promote the hydrolysis of the product. The pH should be carefully adjusted to a neutral or slightly basic range of 7-8.

Issue 2: Incomplete Reaction and Difficulty Driving to Completion

Question: My reaction stalls, and I observe a significant amount of starting material remaining even after prolonged reaction times at elevated temperatures. How can I improve the conversion rate?

Answer: Incomplete conversion can stem from several factors, including insufficient reaction temperature, inadequate amount of the chlorinating agent, or deactivation of the POCl₃.

Recommended Solutions:

  • Addition of a Tertiary Amine Base: The addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA), pyridine, or triethylamine (TEA) can significantly accelerate the reaction.[3] These bases can act as catalysts and also serve to neutralize the HCl generated during the reaction, which can otherwise inhibit the reaction progress. A patented process describes the use of DIPEA at 50°C, achieving a high conversion rate.[1][2]

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to degradation of the starting material or product.[3] A systematic optimization of the reaction temperature is recommended. The use of a solvent like toluene can help to mitigate decomposition at higher temperatures.[3]

  • Use of Co-reagents: In some instances, the combination of POCl₃ with phosphorus pentachloride (PCl₅) has been reported to enhance the chlorination efficiency.[3]

Issue 3: Formation of Significant Impurities and Byproducts

Question: I am observing multiple spots on my TLC plate, and the purity of my isolated product is low, making purification difficult. What are the likely side products, and how can their formation be minimized?

Answer: The formation of impurities can be attributed to side reactions under the harsh chlorination conditions or during the workup.

Recommended Solutions:

  • Control of Reaction Conditions: Carefully control the reaction temperature and time to minimize the degradation of both the starting material and the product.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can lead to the formation of hydrolysis-related impurities.

  • Proper Workup: A well-executed workup that efficiently removes acidic byproducts and neutralizes the reaction mixture is crucial to prevent the formation of impurities during this stage.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

A1: The reported yields vary significantly depending on the specific reaction conditions. With optimized protocols, such as those employing a tertiary amine base like DIPEA in a suitable solvent, yields of around 84% have been reported.[1][2]

Q2: Can I use other chlorinating agents besides POCl₃?

A2: While POCl₃ is the most commonly used chlorinating agent for this transformation, other reagents such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) in the presence of a catalyst could potentially be employed. However, POCl₃ is generally preferred for its effectiveness in this specific conversion.

Q3: How should I purify the final product?

A3: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture.[3] If recrystallization does not yield the desired purity, column chromatography on silica gel can be employed.[3]

Q4: What are the critical safety precautions when working with POCl₃?

A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Ensure that all glassware is thoroughly dried before use to prevent any uncontrolled reactions.

Data Presentation

Table 1: Comparison of Reported Reaction Conditions for the Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one
Chlorinating AgentBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃NoneNeat80-1002-4Not specified[3]
POCl₃N,N-DiisopropylethylamineToluene50Not specified84[1][2]
POCl₃PyridineSulfolane70-750.5-1.5High (not quantified)[3]
POCl₃/PCl₅ (3:1)NoneNeatReflux8-10Not specified[3]

Experimental Protocols

Protocol 1: Chlorination using POCl₃ with a Tertiary Amine Base

This protocol is based on a high-yield method reported in the literature.[1][2]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Addition of Reagents: Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).

  • Addition of Base: Cool the mixture to 0°C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) dropwise, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, warm the reaction mixture to 50°C and stir until the reaction is complete as monitored by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., toluene).

Visualization

Troubleshooting Decision Tree for Chlorination Reaction

Troubleshooting_Chlorination Troubleshooting the Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one start Reaction Analysis issue1 Low/No Yield, Starting Material Recovered start->issue1 Problem issue2 Incomplete Reaction start->issue2 Problem issue3 Significant Impurities start->issue3 Problem cause1 Product Hydrolysis During Workup issue1->cause1 Likely Cause cause2 Insufficient Reaction Conditions issue2->cause2 Likely Cause cause3 Side Reactions/Degradation issue3->cause3 Likely Cause solution1a Remove Excess POCl3 Pre-Quench cause1->solution1a Solution solution1b Controlled Quenching (Reverse Quench) cause1->solution1b Solution solution1c Use Mild Base for Neutralization (e.g., NaHCO3) cause1->solution1c Solution solution2a Add Tertiary Amine (e.g., DIPEA) cause2->solution2a Solution solution2b Optimize Temperature cause2->solution2b Solution solution2c Consider Co-reagents (e.g., PCl5) cause2->solution2c Solution solution3a Strict Temperature/Time Control cause3->solution3a Solution solution3b Use Inert Atmosphere cause3->solution3b Solution solution3c Optimize Workup Procedure cause3->solution3c Solution

Caption: A decision tree for troubleshooting common issues in the chlorination step.

Overall Synthetic Pathway Overview

Synthesis_Pathway General Synthetic Pathway to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_precursor Precursor Synthesis cluster_final_step Final Chlorination Step Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate Ethyl 2-cyano-4,4-dimethoxybutanoate Ethyl 2-cyano-4,4-dimethoxybutanoate Ethyl 2-cyanoacetate->Ethyl 2-cyano-4,4-dimethoxybutanoate + 2-bromo-1,1-dimethoxyethane 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol Ethyl 2-cyano-4,4-dimethoxybutanoate->6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol + formamidine 7H-pyrrolo[2,3-d]pyrimidin-4-ol 7H-pyrrolo[2,3-d]pyrimidin-4-ol 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol->7H-pyrrolo[2,3-d]pyrimidin-4-ol Cyclization 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 7H-pyrrolo[2,3-d]pyrimidin-4-ol->4-chloro-7H-pyrrolo[2,3-d]pyrimidine + POCl3 (often with base)

Caption: An overview of the multi-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

References

  • ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • National Center for Biotechnology Information. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. [Link]

  • Justia Patents. novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. [Link]

  • Google Patents. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • ACS Publications. Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Google Patents. Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

Sources

Optimization

Technical Support Center: By-product Analysis in the Synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Welcome to the technical support guide for the synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This document serves as a specialized resource for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This document serves as a specialized resource for researchers, scientists, and drug development professionals encountering challenges with by-product formation during this critical synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.

The synthesis of this pyrrolo[2,3-d]pyrimidine core, a vital scaffold in medicinal chemistry, often involves a crucial chlorination step using reagents like phosphorus oxychloride (POCl₃).[1] While effective, this step is prone to side reactions that can complicate purification and reduce yield. This guide is structured in a question-and-answer format to directly address the most common issues observed in the field.

Frequently Asked Questions (FAQs)

Q1: My post-workup analysis (HPLC/LC-MS) shows a major peak corresponding to the mass of my starting material, 2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, even though in-process TLC/HPLC showed full consumption. What is happening?

A1: This is the most frequently encountered issue and is almost certainly due to the hydrolysis of the desired 4-chloro product back to the 4-hydroxy starting material during the aqueous workup.[1] The C4-position of the pyrrolo[2,3-d]pyrimidine ring is highly electrophilic, and the chlorine atom is a good leaving group. The product is sensitive to moisture and unstable in both acidic and basic conditions, which are often present during the quenching of excess POCl₃.[1][2]

Causality: The Vilsmeier-Haack reaction mixture is highly acidic due to excess POCl₃ and the generation of HCl. When this mixture is quenched with water or ice, localized areas of high acidity can persist long enough to rapidly hydrolyze the labile C-Cl bond of the product before the mixture is fully neutralized.

Recommended Solution: The key is to neutralize the acid generated during the reaction as quickly and gently as possible during the workup.

  • Controlled Quenching: Instead of quenching the reaction mixture directly into water, slowly pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice and a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This ensures immediate neutralization.

  • pH Monitoring: Monitor the pH of the aqueous mixture continuously during the quench, aiming to maintain a pH between 7 and 8.[1]

  • Temperature Control: Keep the quenching vessel in an ice bath to dissipate the heat generated from the neutralization. Elevated temperatures will accelerate the rate of hydrolysis.

  • Rapid Extraction: Once neutralized, immediately extract the product into a suitable organic solvent like ethyl acetate or dichloromethane to move it away from the aqueous environment.[1]

Q2: I'm observing a persistent impurity with a mass of (M+16), which suggests the addition of an oxygen atom. What is this by-product?

A2: This impurity is likely the N-oxide derivative of your target molecule. The nitrogen atoms in the pyrimidine ring, particularly N1 or N3, can be oxidized. While less common than hydrolysis, it can occur if oxidizing conditions are inadvertently introduced or if certain lots of reagents contain oxidizing impurities.

Causality: The Vilsmeier reagent, formed from POCl₃ and a formamide like DMF, is a powerful electrophile.[3][4] Under certain conditions, side reactions can lead to minor oxidation of the heterocyclic core.

Recommended Solution:

  • Use High-Purity Reagents: Ensure that the POCl₃ and DMF are of high purity and stored under anhydrous conditions. Freshly distilled POCl₃ and anhydrous grade DMF are recommended.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen and moisture.

Q3: My reaction is sluggish, and even after prolonged heating, I see both starting material and product. What could be limiting the conversion?

A3: Incomplete conversion during the chlorination step can be attributed to several factors:

  • Insufficient Reagent: The molar ratio of POCl₃ is critical. Typically, a significant excess is required to drive the reaction to completion.

  • Inadequate Temperature: While high temperatures can promote by-products, the reaction needs sufficient thermal energy to proceed. A temperature of 80-110°C is common.

  • Presence of Water: Trace amounts of water in the starting material or solvent will consume the POCl₃, rendering it inactive for the chlorination reaction.

  • Poor Solubility: The starting material, 2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, can have poor solubility in POCl₃ alone.

Recommended Solution:

  • Reagent Stoichiometry: Use at least 3-5 equivalents of POCl₃. Some procedures report using POCl₃ as the solvent.

  • Co-solvent/Additive: The addition of a high-boiling, non-reactive solvent like toluene or the use of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) can improve solubility and reaction rate.[1]

  • Strict Anhydrous Conditions: Dry the starting material thoroughly under a vacuum at an elevated temperature before use. Ensure all glassware is oven-dried.

  • Reaction Monitoring: Use HPLC to monitor the reaction. If it stalls, a small, additional charge of POCl₃ could potentially restart the conversion.

By-product Formation and Analysis Workflow

The following diagrams illustrate the main reaction pathway, a key side reaction, and a typical analytical workflow for troubleshooting.

Synthesis_and_Hydrolysis cluster_reaction Main Synthetic Pathway cluster_byproduct Major By-product Formation SM 2-Amino-4-hydroxy- pyrrolo[2,3-d]pyrimidine- 5-carbonitrile Product 2-Amino-4-chloro- pyrrolo[2,3-d]pyrimidine- 5-carbonitrile SM->Product POCl3 / DMF Heat Product_hydrolysis 2-Amino-4-chloro- pyrrolo[2,3-d]pyrimidine- 5-carbonitrile Hydrolyzed_SM 2-Amino-4-hydroxy- pyrrolo[2,3-d]pyrimidine- 5-carbonitrile Product_hydrolysis->Hydrolyzed_SM H2O / Workup (Acidic or Basic)

Figure 1: Reaction pathway for the desired chlorination and the major hydrolysis side reaction.

Analytical_Workflow start Crude Reaction Sample hplc HPLC-UV Analysis start->hplc lcms LC-MS Analysis start->lcms purity Assess Purity & Quantify By-products hplc->purity mass_id Identify By-product Mass lcms->mass_id nmr NMR Spectroscopy struct_elu Structural Elucidation (If necessary) nmr->struct_elu decision Impurity Identified? purity->decision mass_id->decision remediate Optimize Reaction/ Workup Conditions struct_elu->remediate decision->nmr No / Ambiguous decision->remediate Yes

Figure 2: A logical workflow for the analysis and identification of unknown by-products.

Summary of Common By-products

By-product NameStructureMolecular Weight (Monoisotopic)Formation MechanismAnalytical Signature
Starting Material 2-Amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile175.05 g/mol Incomplete reaction or hydrolysis of product.Shorter retention time in RPLC; M+H = 176.1
Dimer Bis(2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl)ether332.09 g/mol Reaction of the 4-chloro product with unreacted 4-hydroxy starting material at high temperatures.High mass impurity; M+H = 333.1
N-Oxide 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile N-oxide209.02 g/mol Oxidation of ring nitrogen by impurities or side-reaction.M+16 relative to product; M+H = 210.0

Troubleshooting Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general-purpose Reverse-Phase HPLC (RPLC) method for monitoring reaction progress and assessing final product purity.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (or dissolved solid) in 50:50 Acetonitrile:Water.

Expected Elution Order: The more polar starting material (4-hydroxy) will elute earlier than the more non-polar product (4-chloro).

Protocol 2: LC-MS for By-product Identification

This protocol is designed to obtain mass information for unknown peaks observed in the HPLC analysis.

  • LC System: Use the same conditions as described in Protocol 1.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100 - 1000.

  • Analysis:

    • Extract the ion chromatogram for the expected mass of the product (e.g., M+H = 194.0 for C₇H₄ClN₅).

    • Examine the mass spectra of unexpected peaks. Look for the characteristic isotopic pattern of a chlorine-containing compound (~3:1 ratio for M and M+2).

    • Search for masses corresponding to the potential by-products listed in the table above.

References

  • Vertex Pharmaceuticals, Inc. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2010). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Larhed, M., et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]

  • Abdu, K. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). ResearchGate. [Link]

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  • Seela, F., et al. (2007). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters. [Link]

  • Larhed, M., et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]

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  • ResearchGate. (2012). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

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  • PubMed. (2020). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Sciforum. (2019). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

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Reference Data & Comparative Studies

Validation

The Privileged Scaffold: A Comparative Guide to Kinase Inhibitors Derived from 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

In the landscape of kinase inhibitor discovery, certain molecular frameworks consistently emerge as foundations for potent and selective drugs. These "privileged scaffolds" offer a unique combination of structural rigidi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, certain molecular frameworks consistently emerge as foundations for potent and selective drugs. These "privileged scaffolds" offer a unique combination of structural rigidity and chemical versatility, enabling high-affinity interactions with the ATP-binding pocket of kinases. Among these, the 7H-pyrrolo[2,3-d]pyrimidine core is preeminent, particularly in the development of Janus kinase (JAK) inhibitors.

This guide delves into the significance of a key synthetic intermediate, 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile , as the starting point for a class of highly successful kinase inhibitors. We will not analyze this intermediate as an active drug itself, but rather as the foundational building block for blockbuster therapeutics. We will compare and contrast the performance of inhibitors derived from this scaffold, such as Tofacitinib, with other inhibitors targeting the same signaling pathways, providing the experimental context and data necessary for researchers and drug development professionals.

The 7H-pyrrolo[2,3-d]pyrimidine Core: An Anchor for Kinase Inhibition

The efficacy of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its ability to mimic the adenine base of ATP. The nitrogen atoms in the pyrimidine ring and the pyrrolo nitrogen act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge region" of the kinase ATP-binding site. This high-affinity anchoring is the cornerstone of the scaffold's success.

The journey from the intermediate, 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, to a final, potent drug involves strategic chemical modifications. The chlorine atom at the C4 position is crucial, as it provides a reactive site for nucleophilic substitution, allowing for the introduction of various side chains. These side chains are meticulously designed to extend into other regions of the ATP-binding pocket, dictating the inhibitor's ultimate potency and, critically, its selectivity against the ~500+ kinases in the human kinome.

Below is a conceptual workflow illustrating the pivotal role of this intermediate in the synthesis of Tofacitinib, a widely-used JAK inhibitor.

G cluster_0 Synthetic Pathway A 2-Amino-4-chloro-7H- pyrrolo[2,3-d]pyrimidine -5-carbonitrile C Nucleophilic Aromatic Substitution (SNAr) A->C C4-Chloro Position is the reactive site B Key Side Chain (e.g., (3R,4R)-N,3-dimethyl-1- (phenylsulfonyl)piperidin-4-amine) B->C D Final Active Inhibitor (e.g., Tofacitinib) C->D

Caption: Conceptual synthesis from the core intermediate to a final drug.

Comparative Analysis: JAK Inhibitors

The primary therapeutic targets for inhibitors derived from this scaffold are the Janus kinases (JAK1, JAK2, JAK3, and TYK2). These enzymes are central to the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in a host of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

We will compare Tofacitinib (derived from our core intermediate) with Upadacitinib, a next-generation JAK inhibitor, and Filgotinib, another selective JAK inhibitor, to illustrate the nuances in performance.

Signaling Pathway Context

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->JAK 3. Trans- phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P 5. Dimerization Nucleus Nucleus STAT_P->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitors (Tofacitinib, etc.) Inhibitor->JAK BLOCKS ATP Binding

Caption: The JAK-STAT pathway and the site of action for JAK inhibitors.

Performance Data

The selectivity of a kinase inhibitor is paramount. While Tofacitinib is a potent pan-JAK inhibitor, newer agents have been engineered for greater selectivity towards specific JAK family members, which is hypothesized to improve the therapeutic window and reduce off-target effects.

InhibitorPrimary Target(s)IC₅₀ (JAK1)IC₅₀ (JAK2)IC₅₀ (JAK3)IC₅₀ (TYK2)Data Source(s)
Tofacitinib Pan-JAK1-3 nM4-20 nM1-2 nM34-60 nM
Upadacitinib JAK1 Selective~13-50 nM~50-200 nM>1000 nM~500-2000 nM
Filgotinib JAK1 Selective~10-30 nM~28-400 nM>500 nM>500 nM

IC₅₀ values are approximate and can vary based on assay conditions. The table presents a synthesized range from multiple sources for comparative purposes.

Analysis of Performance:

  • Tofacitinib , being derived from the foundational pyrrolopyrimidine scaffold, demonstrates potent, broad inhibition across JAK1, JAK2, and JAK3. Its efficacy is well-established, but the inhibition of JAK2 is linked to hematological side effects (e.g., anemia), as JAK2 is crucial for erythropoietin signaling.

  • Upadacitinib shows a clear preference for JAK1 over other family members. This selectivity is achieved through modifications to the core structure that exploit subtle differences in the ATP-binding pockets of the JAK enzymes. The goal of this selectivity is to maintain the anti-inflammatory effects mediated by JAK1 while minimizing the side effects associated with JAK2 and JAK3 inhibition.

  • Filgotinib also exhibits strong selectivity for JAK1. Like Upadacitinib, it was designed to optimize the therapeutic index by focusing on a specific JAK isozyme, representing a key evolution in the application of kinase inhibitor chemistry.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To generate the comparative data shown above, a robust in vitro kinase inhibition assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a common and powerful method based on Förster resonance energy transfer (FRET).

Principle

This assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled antibody binds to the kinase, serving as the FRET donor. When the tracer is bound to the kinase, excitation of the Eu donor results in energy transfer to the tracer acceptor, producing a high FRET signal. A test inhibitor competes with the tracer for the ATP binding site, disrupting FRET and causing a decrease in the signal.

Experimental Workflow

G cluster_workflow LanthaScreen™ Kinase Binding Assay Workflow A 1. Prepare Reagents - Kinase-Eu Antibody Mix - Tracer-Inhibitor Mix B 2. Dispense Add Kinase-Ab mix to 384-well plate A->B C 3. Add Compound Add serial dilutions of Inhibitor/Tracer mix B->C D 4. Incubate 1 hour at room temp, protected from light C->D E 5. Read Plate TR-FRET Plate Reader (Ex: 340nm, Em: 615nm & 665nm) D->E F 6. Analyze Data Calculate Emission Ratio (665/615). Plot vs [Inhibitor] to fit IC50 curve. E->F

Caption: Workflow for a TR-FRET based kinase binding assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 2X stock of the specific JAK enzyme and the Eu-anti-GST (or other tag) antibody in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X stock of the Alexa Fluor™ 647-labeled tracer and the test compound (e.g., Tofacitinib). The test compound should be serially diluted to create a concentration gradient (e.g., 11 points, 1:3 dilution).

  • Assay Plate Setup:

    • Using a 384-well microplate, add 5 µL of the 2X Kinase/Antibody mixture to each well.

    • Add 5 µL of the 2X Tracer/Inhibitor mixture to the corresponding wells. The final volume will be 10 µL.

    • Include controls: "no inhibitor" wells (tracer only) for high FRET signal and "no tracer" wells (background) for low FRET signal.

  • Incubation:

    • Seal the plate and centrifuge briefly to collect reagents at the bottom.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET enabled plate reader (e.g., Tecan Safire² or similar).

    • Set the excitation wavelength to 340 nm and collect emission data at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Data Analysis:

    • Calculate the Emission Ratio for each well: (665 nm signal / 615 nm signal).

    • Normalize the data based on high and low controls.

    • Plot the normalized Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model to determine the IC₅₀ value.

Conclusion and Future Perspectives

The journey from 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile to clinically successful drugs like Tofacitinib highlights the power of scaffold-based drug design. This single, versatile intermediate has given rise to a potent class of immunomodulators by providing a reliable anchor point for kinase hinge region binding.

The comparative analysis demonstrates a clear evolution in the field. While early examples like Tofacitinib were pan-JAK inhibitors, the subsequent generation, including Upadacitinib and Filgotinib, showcases the drive towards greater isoform selectivity. This refinement, achieved through sophisticated medicinal chemistry that builds upon the foundational pyrrolopyrimidine core, aims to disentangle therapeutic benefits from mechanism-based side effects.

Future research will continue to leverage this privileged scaffold, exploring new chemical decorations to achieve even greater selectivity, target novel kinases, and develop covalent or allosteric inhibitors that offer different pharmacological profiles. The enduring legacy of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a testament to the efficiency and elegance of using key intermediates to build generations of life-changing medicines.

References

  • Title: Upadacitinib. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: Tofacitinib. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: The discovery of upadacitinib (ABT-494), a selective JAK1 inhibitor. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Filgotinib. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Title: The discovery of tofacitinib (CP-690,550), a potent oral inhibitor of Janus kinase 3 (JAK3). Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

Comparative

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Framework for Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine core, a deazaisostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry, providing a versatile foundation for the development of potent and selective kinase inhibitors...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine core, a deazaisostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry, providing a versatile foundation for the development of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases, which are critical regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them attractive targets for therapeutic intervention.

This guide provides a comparative analysis of the biological activity of prominent pyrrolo[2,3-d]pyrimidine analogs, focusing on two key classes of kinase targets: Janus kinases (JAKs) and the Epidermal Growth Factor Receptor (EGFR). We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for evaluating their biological activity.

Janus Kinase (JAK) Inhibitors: Modulating the Cytokine Response

The JAK family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in cytokine signaling.[4] Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[5] This signaling cascade, known as the JAK-STAT pathway, is crucial for immune cell development, proliferation, and function.[6] Several pyrrolo[2,3-d]pyrimidine-based JAK inhibitors have been successfully developed and approved for the treatment of inflammatory diseases and certain cancers.[7][8]

Comparative Analysis of JAK Inhibitors
CompoundTarget Kinase(s)IC50 (nM)Key Structural Features & SAR InsightsTherapeutic Applications
Tofacitinib (Xeljanz) JAK1, JAK3 > JAK2JAK1: 112, JAK2: 20, JAK3: 1The cyano group on the piperidine ring is crucial for potency. The pyrrolo[2,3-d]pyrimidine core mimics the adenine of ATP.[4][5]Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis.[7]
Ruxolitinib (Jakafi) JAK1, JAK2JAK1: 3.3, JAK2: 2.8The cyclopentyl group at the C4 position contributes to its high affinity. The core scaffold engages with the hinge region of the kinase.[8][9]Myelofibrosis, polycythemia vera, graft-versus-host disease.[8]
Baricitinib (Olumiant) JAK1, JAK2JAK1: 5.9, JAK2: 5.7The azetidine-sulfonamide moiety enhances selectivity and potency. Modifications at the C4 position influence the selectivity profile.[10][11]Rheumatoid arthritis, alopecia areata.[10][12]
Key Signaling Pathway: The JAK-STAT Pathway

The following diagram illustrates the central role of JAKs in cytokine signaling and the point of intervention for pyrrolo[2,3-d]pyrimidine-based inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT_dimer STAT Dimer JAK->STAT_dimer Phosphorylates & Dimerizes STAT Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Cell Proliferation) Nucleus->Gene_Expression Regulates Pyrrolo_pyrimidine_Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_pyrimidine_Inhibitor->JAK Inhibits EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK EGF EGF EGF->EGFR Binds & Activates Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival Pyrrolo_pyrimidine_Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_pyrimidine_Inhibitor->EGFR Inhibits

Caption: Inhibition of EGFR signaling by pyrrolo[2,3-d]pyrimidine analogs.

Experimental Protocols for Biological Activity Assessment

The following are standardized protocols for evaluating the biological activity of pyrrolo[2,3-d]pyrimidine analogs.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. [13][14]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Incubate->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific peptide substrate, ATP, and the pyrrolo[2,3-d]pyrimidine analog at various concentrations.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays. [13]6. Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [15]

Cell Proliferation Assay (MTT/XTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is used to determine the cytotoxic effects of a compound. [16][17]

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72h Treat_Cells->Incubate_Cells Add_Reagent Add MTT or XTT Reagent Incubate_Cells->Add_Reagent Incubate_Reagent Incubate for 2-4h Add_Reagent->Incubate_Reagent Measure_Absorbance Solubilize Formazan & Measure Absorbance Incubate_Reagent->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell proliferation assay (MTT/XTT).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., NSCLC cell lines for EGFR inhibitors) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrrolo[2,3-d]pyrimidine analog.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: Add MTT or XTT solution to each well. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product. [17]5. Incubation: Incubate for 2-4 hours to allow for formazan formation.

  • Solubilization and Absorbance Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader. [16]7. Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Tumor Xenograft Models

To evaluate the anti-tumor efficacy of pyrrolo[2,3-d]pyrimidine analogs in a living organism, human tumor xenograft models are commonly used. [1][18][19] Step-by-Step Methodology:

  • Cell Implantation: Implant human cancer cells (e.g., NSCLC cells harboring specific EGFR mutations) subcutaneously into immunocompromised mice. [20]2. Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or via intraperitoneal injection) and a vehicle control according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to assess target engagement).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy of the compound.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly successful framework for the development of targeted kinase inhibitors. The analogs discussed in this guide, including approved drugs like Tofacitinib, Ruxolitinib, Baricitinib, and Osimertinib, highlight the therapeutic potential of this chemical class. The ongoing exploration of novel analogs with improved potency, selectivity, and the ability to overcome drug resistance continues to be a promising avenue in the pursuit of more effective treatments for cancer and inflammatory diseases. The experimental protocols outlined herein provide a robust framework for the preclinical evaluation of these next-generation inhibitors.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. [Link]

  • Mechanism of Action – TAGRISSO® (osimertinib). TAGRISSO® (osimertinib). [Link]

  • XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology | Pfizer Medical - US. Pfizer Medical. [Link]

  • What is the mechanism of Osimertinib mesylate?. Patsnap Synapse. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • XELJANZ (tofacitinib). accessdata.fda.gov. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. [Link]

  • Xeljanz Mechanism of Action. MIMS Malaysia. [Link]

  • Xenograft Models For Drug Discovery. Reaction Biology. [Link]

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. PMC - PubMed Central. [Link]

  • Pharmacology of Tofacitinib (Xeljanz) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Preclinical Drug Testing Using Xenograft Models. Champions Oncology. [Link]

  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Semantic Scholar. [Link]

  • What is the mechanism of action of Osimertinib mesylate?. Patsnap Synapse. [Link]

  • Tofacitinib. Arthritis UK. [Link]

  • Lilly shares 52-week results of baricitinib (Olumiant®) for treatment of severe alopecia areata in adolescents demonstrating “near-complete” hair regrowth. National Alopecia Areata Foundation. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Olumiant (baricitinib) FAQ. National Alopecia Areata Foundation. [Link]

  • Ruxolitinib. Wikipedia. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Phase III Trial Finds Baricitinib Boosts Hair Regrowth in Adolescents With Severe Alopecia Areata. Pharmacy Times. [Link]

  • Lilly's baricitinib delivered near-complete scalp hair regrowth at one year for adolescents with severe alopecia areata in Phase 3 BRAVE-AA-PEDS trial. PR Newswire. [Link]

  • Baricitinib Response Deepens Over Time in Alopecia Areata, With Brett King, MD, PhD. HCPLive. [Link]

  • Ruxolitinib. StatPearls - NCBI Bookshelf. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Mechanism of action. Jakafi® (ruxolitinib). [Link]

  • ruxolitinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • JAKAFI (Ruxolitinib) Label. accessdata.fda.gov. [Link]

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Validation

A Researcher's Guide to the Rigorous Validation of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile as a Chemical Probe

Abstract The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, lauded as a "privileged" structure for its role in numerous FDA-approved kinase inhibitors. Its intrinsic structural mimic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, lauded as a "privileged" structure for its role in numerous FDA-approved kinase inhibitors. Its intrinsic structural mimicry of adenine allows it to competitively bind the ATP pocket of a wide array of protein kinases, making it a fertile starting point for drug discovery and chemical biology.[1][2] This guide focuses on a specific, versatile derivative, 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (henceforth designated as ACPC ), and provides a comprehensive framework for its validation as a high-fidelity research tool. We move beyond simple activity metrics to establish a multi-pillar validation workflow, ensuring that any derivative of this scaffold generates reproducible, on-target, and physiologically relevant data. This document is intended for researchers, scientists, and drug development professionals dedicated to the principles of scientific integrity and the development of robust chemical probes.

The Imperative of Validation: From Promiscuous Inhibitor to Precision Tool

In the landscape of cell biology and pharmacology, small molecule inhibitors are indispensable for dissecting complex signaling pathways. However, the utility of such tools is wholly dependent on their characterization. A poorly validated inhibitor, regardless of its potency, risks generating misleading or artifactual data, contributing to the challenge of scientific reproducibility.[3] The journey from a novel compound to a validated research tool is a systematic process of evidence-gathering designed to answer three critical questions:

  • Potency & Engagement: Does the compound bind its intended target directly and with high affinity?

  • Selectivity: Does it interact exclusively with the intended target, or does it have confounding off-targets?

  • Cellular Activity: Can it access and engage its target in a complex cellular environment to produce a quantifiable, on-target biological effect?

This guide will delineate the experimental protocols necessary to answer these questions, transforming a promising scaffold like ACPC into a rigorously validated chemical probe.

G cluster_0 Validation Workflow A Compound Synthesis (ACPC Derivative) B Biochemical Validation (Potency & Direct Binding) A->B E Negative Control Synthesis (Inactive Analogue) A->E C Selectivity Profiling (Kinome-Wide Scan) B->C D Cellular Validation (On-Target Effect) C->D F Comparative Analysis (Probe vs. Alternatives) D->F E->D  Critical Comparison G Validated Research Tool F->G

Caption: The logical workflow for validating a new chemical probe.

Pillar I: Biochemical Validation - Quantifying Potency and Target Engagement

The foundational step is to confirm that an ACPC derivative directly binds its intended kinase target and to quantify this interaction. This is achieved through a combination of enzymatic assays to measure inhibition of activity (IC₅₀) and biophysical methods to measure direct binding affinity (Kᵈ).

Causality Behind Experimental Choices:

An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a measure of functional potency but can be influenced by assay conditions, particularly the concentration of ATP.[4] Therefore, we must complement it with a biophysical measurement of the dissociation constant (Kᵈ), which represents the intrinsic affinity between the compound and the protein, independent of enzymatic activity. A strong correlation between IC₅₀ and Kᵈ provides the first layer of evidence for a specific, high-affinity interaction.

Experimental Protocol 1: In Vitro Kinase Assay (IC₅₀ Determination)

This protocol describes a typical luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.

  • Reagents & Setup: Prepare a reaction buffer appropriate for the target kinase. The reaction will include the kinase, a suitable peptide substrate, and ATP. The concentration of ATP should be set at or near its Michaelis-Menten constant (Kₘ) for the specific kinase to ensure a sensitive measurement.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the ACPC derivative, typically starting from 10 µM. Include a positive control (a known inhibitor for the target kinase, e.g., Sunitinib) and a DMSO vehicle control.

  • Kinase Reaction: Add the kinase and substrate to a 384-well plate. Add the serially diluted compounds and controls. Allow a brief pre-incubation (e.g., 15 minutes) for the compound to bind the kinase.

  • Initiation & Termination: Initiate the reaction by adding the ATP solution. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Detection: Terminate the kinase reaction and measure ADP production using a commercial detection kit (e.g., ADP-Glo™, Promega). This involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase-based reaction.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO (0% inhibition) and positive (100% inhibition) controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Kᵈ Determination

SPR is a label-free technique to measure real-time binding kinetics and affinity.[4]

  • Chip Preparation: Covalently immobilize the purified target kinase onto a sensor chip surface.

  • Compound Injection: Prepare a series of concentrations of the ACPC derivative in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions sequentially over the chip surface. The binding of the compound to the immobilized kinase causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).

  • Data Analysis: Measure the association (kₐ) and dissociation (kₒff) rates from the sensorgram data. The dissociation constant (Kᵈ) is calculated as kₒff / kₐ.

CompoundTarget KinaseBiochemical IC₅₀ (nM)Biophysical Kᵈ (nM)
ACPC-Derivative X Kinase A1525
Reference Compound (e.g., Sunitinib) Kinase A2230

Table 1: Hypothetical biochemical and biophysical data for an ACPC derivative compared to a reference inhibitor, demonstrating potent target engagement.

Pillar II: Defining the Interaction Landscape - Kinome-Wide Selectivity

A potent inhibitor is not necessarily a useful tool. If it inhibits dozens of other kinases with similar potency, attributing a cellular phenotype to the inhibition of a single target becomes impossible. Kinome-wide selectivity profiling is therefore a critical, non-negotiable step.[5]

Causality Behind Experimental Choices:

The goal is to understand the compound's "interaction landscape." By screening against a large, diverse panel of kinases, we can identify potential off-targets that could produce confounding biological effects. The initial screen is typically performed at a single high concentration (e.g., 1 µM) to cast a wide net. Any significant "hits" from this primary screen must then be followed up with full IC₅₀ determinations to understand their true potency.

G cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor A ACPC-Derivative T Target Kinase A->T High Affinity O1 Off-Target 1 A->O1 O2 Off-Target 2 A->O2 B Compound Y T2 Target Kinase B->T2 O3 Off-Target 1 B->O3 High Affinity O4 Off-Target 2 B->O4 High Affinity

Caption: A selective tool (left) vs. a non-selective compound (right).

Experimental Protocol: Kinome-Wide Selectivity Profiling
  • Service Selection: Engage a commercial vendor that offers a broad kinase screening panel (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology). A panel of >300 kinases is recommended.

  • Primary Screen: Submit the ACPC derivative for screening at a single concentration, typically 1 µM. The results are usually reported as "Percent of Control," where a lower number indicates stronger binding/inhibition.

  • Hit Identification: Identify kinases that are inhibited by more than 80-90% in the primary screen. These are considered primary off-target hits.

  • Follow-up IC₅₀: For the primary target and all significant off-target hits, perform full 10-point dose-response curves (as described in Protocol 1) to determine their respective IC₅₀ values.

  • Selectivity Analysis: A compound is generally considered selective if there is at least a 30- to 100-fold difference in potency between the primary target and any off-targets.

TargetACPC-Derivative X IC₅₀ (nM)Reference Compound IC₅₀ (nM)
Primary Target: Kinase A 15 22
Off-Target: Kinase B>10,00085
Off-Target: Kinase C2,100150
Off-Target: Kinase D>10,000>10,000

Table 2: Hypothetical selectivity data showing ACPC-Derivative X is highly selective for Kinase A, whereas the reference compound has significant off-target activity against Kinases B and C.

Pillar III: Cellular Validation - Confirming On-Target Activity

The ultimate test of a research tool is its ability to function in a living system. Cellular validation confirms that the compound is cell-permeable, engages the intended target, and elicits a specific, measurable downstream effect.[3]

Causality Behind Experimental Choices:

We must demonstrate a clear cause-and-effect relationship: the compound enters the cell, inhibits the target kinase's activity (measured by a decrease in substrate phosphorylation), which in turn leads to a functional outcome (e.g., decreased cell proliferation). This requires a quantitative measure of target engagement, typically via Western blot for a phospho-substrate, and a corresponding functional assay. The cellular potency (EC₅₀) should be reasonably close to the biochemical potency (IC₅₀).

Experimental Protocol: Phospho-Substrate Western Blot
  • Cell Treatment: Culture a cell line known to have an active signaling pathway involving the target kinase. Treat cells with a dose-response of the ACPC derivative for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of a known, direct substrate of the target kinase.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Controls: Re-probe the same membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure the observed effects are due to changes in phosphorylation, not protein levels.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate and loading control signals. Plot the normalized signal against compound concentration to determine the EC₅₀ for target inhibition.

ParameterACPC-Derivative XInterpretation
Biochemical IC₅₀ (vs. Kinase A)15 nMPotency against purified enzyme.
Cellular EC₅₀ (p-Substrate)45 nMPotency in inhibiting the target in cells.
Ratio (EC₅₀ / IC₅₀) 3.0 A ratio <10 suggests good cell permeability and on-target action.

Table 3: Comparison of biochemical and cellular potency. A close correlation provides strong evidence of on-target activity.

The Indispensable Counterpart: The Negative Control

To definitively link the observed cellular phenotype to the inhibition of the target kinase, a negative control is essential. This is a molecule that is structurally very similar to the active probe but is devoid of activity against the target kinase.

Causality Behind Experimental Choices:

The negative control helps to disambiguate on-target effects from other potential compound-related phenomena, such as non-specific toxicity or off-target pharmacology unrelated to the primary scaffold. If the active ACPC derivative inhibits substrate phosphorylation and reduces cell viability, the inactive analogue should do neither at the same concentrations. This experimental design provides a powerful, self-validating system.

G cluster_0 Experimental Logic A Active Probe (ACPC-Derivative) C Target Inhibition (p-Substrate↓) A->C B Negative Control (Inactive Analogue) D No Target Inhibition B->D E Cellular Phenotype (e.g., Apoptosis) C->E F No Phenotype D->F

Caption: Logic diagram showing the use of a negative control.

Final Assessment: A Comparative Guide

A validated research tool should be benchmarked against existing alternatives. This final analysis provides researchers with a clear, objective comparison to guide their choice of chemical probe for a given experiment.

FeatureValidated ACPC-Derivative X Sunitinib (Multi-Kinase Inhibitor)[6] Tofacitinib (JAK Inhibitor)[7]
Primary Target(s) Kinase AVEGFR, PDGFR, KIT, FLT3, etc.JAK1, JAK3
Potency (IC₅₀) 15 nM (on Kinase A)2-80 nM (on various targets)1-5 nM (on JAKs)
Selectivity Profile High (>100-fold vs. off-targets)Low (Broad-spectrum)Moderate (Selectivity within JAK family)
Cellular Potency (EC₅₀) 45 nMVaries by cell line and pathway20-100 nM
Recommended Use Precise interrogation of Kinase A pathwayBroad inhibition of angiogenesis/proliferation pathwaysInterrogation of JAK/STAT signaling
Key Advantage High selectivity for clear mechanistic studiesClinically relevant multi-targeted profileClinically approved, well-characterized
Potential Liability Novel tool, less in vivo data availableConfounding off-target effectsLimited utility outside of JAK signaling

Table 4: A comprehensive comparison guide summarizing the performance of a hypothetical, validated ACPC derivative against established kinase inhibitors.

Conclusion

The 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold represents a powerful starting point for the development of potent and selective kinase inhibitors. However, its value as a research tool is not inherent; it must be earned through rigorous, multi-faceted validation. By systematically assessing biochemical potency, kinome-wide selectivity, and on-target cellular activity—and by critically employing a negative control—researchers can develop derivatives of ACPC into high-fidelity probes. This disciplined approach ensures that the resulting data is robust, reproducible, and correctly attributed to the target of interest, thereby accelerating the pace of discovery in chemical biology and drug development.

References

  • Gozalbes, R., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry, 51(11), 3124-3132. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Chen, B., et al. (2024). Biology-driven insights into the power of single-cell foundation models. ResearchGate. [Link]

  • Gozalbes, R., et al. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed. [Link]

  • Arpag, G., et al. (2019). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. [Link]

  • Inagaki, H., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 7035-7043. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 249, 115162. [Link]

  • Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5220. [Link]

  • Abdu, K. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). ResearchGate. [Link]

  • Cheuka, P.M., et al. (2022). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemistryOpen, 11(11), e202200155. [Link]

  • Gangjee, A., et al. (1998). 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase. Journal of Medicinal Chemistry, 41(20), 3862-3870. [Link]

  • Petrikaite, V., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(19), 6956. [Link]

  • Madhurya, M.S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1789-1815. [Link]

  • Calderwood, D.J., et al. (2002). Pyrrolo[2,3-d]pyrimidines containing diverse N-7 substituents as potent inhibitors of Lck. Bioorganic & Medicinal Chemistry Letters, 12(12), 1683-1686. [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 856. [Link]

  • Kim, H.S., et al. (2019). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. MedChemComm, 10(2), 292-298. [Link]

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Comparative

The 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Introduction: The Privileged Scaffold of 7-Deazapurines in Kinase Inhibition The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Deazapurines in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to competitively bind to the ATP-binding site of a wide array of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. This guide focuses on a specific, highly versatile derivative: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. The strategic placement of the amino, chloro, and carbonitrile groups provides a foundation for extensive chemical modification, enabling the development of highly potent and selective inhibitors against various kinase families.

This comparative guide will provide an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, offering researchers, scientists, and drug development professionals a comprehensive understanding of how modifications at each position influence inhibitory activity and selectivity. We will delve into the causality behind experimental choices, present comparative experimental data, and provide detailed protocols for key assays, all grounded in authoritative scientific literature.

Core Scaffold and Points of Modification

The 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold offers several key positions for chemical diversification to modulate its biological activity. Understanding the impact of substitutions at these positions is crucial for rational drug design.

ADP_Glo_Workflow A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) A->B C Incubate B->C D Add Kinase Detection Reagent (Converts ADP to ATP, generates light) C->D E Incubate D->E F Measure Luminescence E->F

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the compound in DMSO to generate a range of concentrations.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for controls).

    • Add 2.5 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow A Seed Cells in a 96-well plate B Treat cells with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure Absorbance F->G

Caption: Workflow for the MTT Cell Proliferation Assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as negative controls.

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the control.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway Context

To fully appreciate the therapeutic potential of these inhibitors, it is essential to understand the signaling pathways in which their target kinases operate.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation

Caption: Simplified diagram of the JAK-STAT signaling pathway.

Inhibitors based on the 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold can block the phosphorylation activity of JAKs, thereby preventing the downstream activation of STATs and the subsequent transcription of pro-inflammatory and pro-proliferative genes.

Aurora Kinase Signaling in Mitosis

Aurora kinases are essential regulators of cell division. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Biorientation AuroraB->Anaphase Chromosome Segregation AuroraB->Cytokinesis Abscission

Validation

A Comparative Guide to the Kinase Selectivity Profile of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Introduction The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in targeting a diverse range of e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in targeting a diverse range of enzymes, particularly protein kinases.[1][2] Its structure mimics the endogenous purine core of ATP, allowing derivatives to competitively bind within the highly conserved ATP-binding pocket of kinases.[1][2] This inherent advantage has led to the development of numerous potent and selective kinase inhibitors for therapeutic use.

This guide provides an in-depth analysis of the kinase selectivity profile of a specific derivative, 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. While comprehensive kinome-wide screening data for this exact molecule is not publicly available, by examining the profiles of structurally similar analogues, we can construct a predictive selectivity profile and understand its potential therapeutic applications. We will compare its potential activity against alternative inhibitors and provide detailed, field-proven experimental protocols for researchers to conduct their own profiling studies.

The strategic placement of the 2-amino, 4-chloro, and 5-carbonitrile substituents on the 7-deazapurine core creates a unique electronic and steric landscape. These features are critical for establishing specific interactions with amino acid residues in the kinase hinge region, the ribose pocket, and solvent-exposed areas, thereby dictating both potency and selectivity. Derivatives of this scaffold have shown potent activity against critical kinase targets in oncology and immunology, including Janus kinases (JAKs), Leucine-Rich Repeat Kinase 2 (LRRK2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Interleukin-2-inducible T-cell Kinase (Itk).[3][4][5][6][7][8]

Predictive Kinase Selectivity Profile: An Analysis of Analogue Data

The inhibitory potential of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can be inferred from the extensive research conducted on its close structural relatives. The data below, collated from various studies, highlights the key kinase families likely to be targeted by this compound scaffold. The variation in substituents at other positions modulates the specific selectivity profile.

Table 1: Kinase Inhibition Profile of Structurally Related Pyrrolo[2,3-d]pyrimidine Derivatives

Kinase Target FamilySpecific Kinase(s)Representative Derivative & ActivityRationale for Potential InhibitionReference
Janus Kinases (JAK) JAK1, JAK2, JAK3, TYK2Various 7-deazapurine analogues show pan-JAK or selective JAK inhibition in the low nanomolar range.The 7-deazapurine core effectively mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of JAK kinases.[9][9][10][11]
Receptor Tyrosine Kinases (RTK) RET, EGFR, CSF1RAn aminopyrrolo[2,3-d]pyrimidine derivative showed potent RET inhibition. Other derivatives target EGFR and CSF1R.[12][13]The scaffold serves as an excellent hinge-binder. Modifications can be tailored to exploit specific pockets within the active site of different RTKs to achieve selectivity.[5][13][5][12][13]
Cyclin-Dependent Kinases (CDK) CDK2, CDK9A 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative showed potent CDK9 inhibition.[8] Dihydro-pyrrolo[2,3-d]pyrimidin-6-ones are highly selective CDK2 inhibitors.[14]The planar ring system fits well into the flat, hydrophobic ATP-binding site of CDKs. Substituents can form additional interactions to enhance potency and selectivity.[8][14][15]
TEC Family Kinases Itk, BtkA covalent inhibitor based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold showed excellent potency and selectivity for Itk over Btk.[7]The scaffold allows for the precise positioning of a reactive group (acrylamide) to form a covalent bond with a non-catalytic cysteine residue near the active site, conferring high selectivity and irreversible inhibition.[7]
Other Serine/Threonine Kinases LRRK2, PKB (Akt)A 2-amino-5-carbonitrile derivative was a potent LRRK2 inhibitor.[6] 4-amino derivatives have been developed as selective PKB/Akt inhibitors.[16]The scaffold's versatility allows it to be adapted to the unique active site topologies of diverse kinases, including those implicated in neurodegenerative and metabolic diseases.[6][16]

Comparative Analysis Against Alternative Inhibitors

To contextualize the potential of the 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold, it is useful to compare its projected activity against established inhibitors targeting similar kinase families.

Table 2: Comparison with Representative Kinase Inhibitors

Target FamilyPyrrolo[2,3-d]pyrimidine ScaffoldAlternative InhibitorKey Differentiators
JAK Family Projected pan-JAK or selective JAK inhibition. Amenable to modification for desired selectivity profile.Tofacitinib (Xeljanz®) : A known pan-JAK inhibitor also based on a pyrrolo[2,3-d]pyrimidine core.The specific substitutions on the core ring dictate the selectivity. The 5-carbonitrile group may offer different interactions compared to the cyano-group on tofacitinib's piperidine ring, potentially altering the selectivity and pharmacokinetic profile.
CDK Family Potential for high selectivity, particularly for CDK2 or CDK9, depending on substitution patterns.[8][14]Palbociclib (Ibrance®) : A highly selective CDK4/6 inhibitor with a different pyridopyrimidine core.While Palbociclib targets the G1/S transition via CDK4/6, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been shown to target other CDKs like CDK2, which is implicated in resistance to CDK4/6 inhibitors.[14]
EGFR Covalent inhibition of mutant EGFR is achievable with appropriate acrylamide side chains.[5]Osimertinib (Tagrisso®) : A third-generation, irreversible EGFR inhibitor with a pyrimidine core.The 7-deazapurine core offers a different set of contacts in the ATP pocket compared to the pyrimidine core of Osimertinib, which could lead to a different resistance profile.

Experimental Section: Protocol for In Vitro Kinase Inhibition Profiling

To empirically determine the kinase selectivity profile of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a robust and high-throughput in vitro kinase assay is essential. The following protocol describes a luminescence-based assay, which is a widely accepted industry standard for its sensitivity and scalability.

Principle of the Assay

This protocol utilizes the ADP-Glo™ Kinase Assay platform, a luminescent ADP detection method.[17] Kinase activity is directly proportional to the amount of ADP produced from ATP during the phosphorylation of a substrate. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal. This luminescent signal is directly proportional to kinase activity. An alternative is the Kinase-Glo® platform, which measures the amount of ATP remaining after the reaction, resulting in a signal that is inversely proportional to kinase activity.[18][19][20]

Workflow Visualization

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of test compound in DMSO Dispense_Cmpd 3. Dispense compound/DMSO into 384-well plate Compound_Prep->Dispense_Cmpd Kinase_Mix 2. Prepare Kinase/Substrate master mix in assay buffer Dispense_Kinase 4. Add kinase/substrate mix to plate Kinase_Mix->Dispense_Kinase Incubate_1 5. Incubate (e.g., 60 min, 30°C) to allow phosphorylation Dispense_Kinase->Incubate_1 Add_ADP_Glo 6. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_1->Add_ADP_Glo Incubate_2 7. Incubate (40 min, RT) Add_ADP_Glo->Incubate_2 Add_Detection 8. Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate_2->Add_Detection Incubate_3 9. Incubate (30 min, RT) Add_Detection->Incubate_3 Read_Lumi 10. Read luminescence on a plate reader Incubate_3->Read_Lumi Plot_Data 11. Plot Luminescence vs. Log[Inhibitor] Read_Lumi->Plot_Data Calc_IC50 12. Fit dose-response curve to calculate IC50 value Plot_Data->Calc_IC50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Materials and Reagents
  • Kinase Panel: A panel of purified, active protein kinases (commercial panels are available from vendors like Promega, Eurofins, or Carna Biosciences).

  • Substrates: Appropriate peptide or protein substrates for each kinase.

  • Test Compound: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, dissolved in 100% DMSO to create a 10 mM stock.

  • Control Inhibitor: A known inhibitor for each kinase (e.g., Staurosporine for broad-spectrum control).[21]

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Kinase Assay Buffer: Typically contains a buffer (e.g., 40 mM Tris, pH 7.5), a divalent cation (e.g., 20 mM MgCl2), and a carrier protein (e.g., 0.1 mg/ml BSA).[21]

  • Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar.[17][21]

  • Plates: Solid white, low-volume 384-well assay plates.

  • Equipment: Multichannel pipettes, acoustic dispenser (optional), plate reader with luminescence detection capability.

Step-by-Step Protocol
  • Compound Preparation: a. Prepare a serial 1:3 dilution series of the 10 mM test compound stock in 100% DMSO. This creates a dose-response curve, typically spanning from 10 mM to low nanomolar concentrations. b. Dispense 25 nL of each compound concentration into the appropriate wells of a 384-well plate using an acoustic dispenser or manual pipetting. Include DMSO-only wells for 0% inhibition (high signal) and wells with a known inhibitor for 100% inhibition (low signal) controls.[22]

  • Kinase Reaction: a. Prepare a 2X kinase/substrate master mix in kinase assay buffer. The optimal concentrations of kinase, substrate, and ATP must be empirically determined for each kinase system. A common starting point is to use an ATP concentration close to its Michaelis-Menten constant (Km) for that specific kinase, as this ensures the assay is sensitive to competitive inhibitors.[23] b. Pre-incubate the plate containing the dispensed compounds with 2.5 µL of a 2X kinase solution (without ATP/substrate) for 15-30 minutes at room temperature.[22] This step allows the inhibitor to bind to the kinase before the enzymatic reaction begins, which is critical for inhibitors with slow binding kinetics. c. Initiate the kinase reaction by adding 2.5 µL of a 2X substrate/ATP mixture to all wells. The final reaction volume will be 5 µL. d. Mix the plate gently and incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • ADP Detection and Signal Generation: a. Following incubation, add 5 µL of ADP-Glo™ Reagent to each well.[17][21] This will terminate the kinase reaction and deplete all remaining ATP. b. Incubate the plate for 40 minutes at room temperature.[17][21][22] c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. d. Incubate for a final 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[17][21][22]

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a compatible plate reader. b. Normalize the data: Subtract the background (no enzyme control) from all wells. Define the 0% inhibition control (DMSO only) as 100% activity and the 100% inhibition control (saturating concentration of a known inhibitor) as 0% activity. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for the test compound against each kinase.

Relevant Signaling Pathway

Many derivatives of the pyrrolo[2,3-d]pyrimidine scaffold are potent inhibitors of the Janus Kinase (JAK) family, which are central components of the JAK-STAT signaling pathway.[9] This pathway is critical for transmitting signals from cytokines and growth factors to the nucleus, regulating immune responses, cell proliferation, and hematopoiesis.

G Cytokine Cytokine Receptor Extracellular Transmembrane Intracellular Cytokine->Receptor:f0 JAK JAK Receptor:f2->JAK 2. Receptor Dimerization & JAK Association STAT_inactive STAT (inactive) Receptor:f2->STAT_inactive 5. STAT Recruitment & Phosphorylation JAK->Receptor:f2 4. Receptor Phosphorylation JAK->JAK STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 6. Dimerization Nucleus Nucleus STAT_active->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_active->Gene_Expression 8. Gene Transcription DNA DNA Inhibitor 2-Amino-4-chloro-7H- pyrrolo[2,3-d]pyrimidine -5-carbonitrile Inhibitor->JAK Inhibition

Caption: Simplified schematic of the JAK-STAT signaling pathway.

Conclusion

2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile belongs to a highly validated class of kinase inhibitor scaffolds. Based on extensive data from related analogues, it holds significant promise as a potent inhibitor of therapeutically relevant kinases, particularly within the JAK, RTK, and CDK families. Its specific selectivity profile will be dictated by the unique combination of substituents on the 7-deazapurine core. This guide provides the comparative context and a robust experimental framework for researchers to precisely determine its inhibitory fingerprint across the human kinome, paving the way for its further development in drug discovery programs.

References

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [Link]

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. MDPI. [Link]

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Comparative

Benchmarking the Pyrrolo[2,3-d]pyrimidine Scaffold: A Comparative Guide for Kinase Inhibitor Development

In the landscape of targeted therapeutics, the 7H-pyrrolo[2,3-d]pyrimidine nucleus has emerged as a privileged scaffold, particularly in the design of potent kinase inhibitors. This guide provides an in-depth technical c...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, the 7H-pyrrolo[2,3-d]pyrimidine nucleus has emerged as a privileged scaffold, particularly in the design of potent kinase inhibitors. This guide provides an in-depth technical comparison of this structural motif, as exemplified by the key intermediate 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, against established drugs. Our focus will be on the Janus kinase (JAK) family, a critical node in cytokine signaling, where this scaffold has found remarkable success, leading to several FDA-approved therapies for inflammatory and myeloproliferative diseases.[1][2]

This document is intended for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of JAK inhibition, present comparative data on market-approved drugs, and provide detailed experimental protocols for evaluating novel compounds derived from this versatile scaffold.

The Central Role of the JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors crucial for immunity, inflammation, and hematopoiesis.[3][4] Dysregulation of this pathway is a hallmark of numerous autoimmune disorders and cancers.[5][6] The pathway, in essence, translates extracellular cytokine signals into a transcriptional response.

The pyrrolo[2,3-d]pyrimidine core acts as a deaza-isostere of adenine, the nitrogenous base of ATP, enabling it to function as a competitive inhibitor at the ATP-binding site of kinases.[1] This has been a cornerstone in the development of targeted therapies for diseases where the JAK-STAT pathway is overactive.

JAK-STAT Signaling Pathway Figure 1: The JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation Gene Gene Transcription DNA->Gene

Caption: Simplified diagram of the JAK-STAT signaling pathway.

Comparative Analysis of Approved Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitors

Several drugs built upon the pyrrolo[2,3-d]pyrimidine scaffold have received regulatory approval, each with a distinct selectivity profile and clinical application. Here, we compare four prominent examples: Tofacitinib, Ruxolitinib, Fedratinib, and Upadacitinib.

Drug (Brand Name)Primary JAK SelectivityApproved Indications (Selected)Reference
Tofacitinib (Xeljanz®)JAK1, JAK3 > JAK2Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[3][7][8]
Ruxolitinib (Jakafi®)JAK1, JAK2Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[9][10][11][12]
Fedratinib (Inrebic®)JAK2 > JAK1, JAK3Myelofibrosis[13][14][15][16][17]
Upadacitinib (Rinvoq®)JAK1Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, Ulcerative Colitis, Crohn's Disease[18][19][20][21][22]

This table provides a high-level overview. For a complete list of indications, please refer to the respective drug labels.

The varying selectivity profiles of these drugs underscore the tunability of the pyrrolo[2,3-d]pyrimidine scaffold. For instance, Upadacitinib's selectivity for JAK1 is thought to contribute to its efficacy and safety profile in certain inflammatory conditions.[19][22] In contrast, Fedratinib's potent inhibition of JAK2 makes it particularly effective in myeloproliferative neoplasms where JAK2 signaling is often dysregulated.[14][17]

Experimental Protocols for Benchmarking Novel Inhibitors

The evaluation of a new chemical entity, such as one derived from 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, requires a battery of robust and reproducible assays. Below are standardized protocols for key in vitro experiments.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

    • ATP and a suitable peptide substrate

    • Test compound (solubilized in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound, kinase, and peptide substrate in assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Inhibition Assay Workflow Figure 2: Workflow for a Biochemical Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare_Reagents Dispense_Compound Dispense Test Compound (Serial Dilutions) Prepare_Reagents->Dispense_Compound Add_Kinase_Substrate Add Kinase and Substrate Dispense_Compound->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction Read_Plate Read Plate (Luminescence) Stop_Reaction->Read_Plate Analyze_Data Data Analysis (IC50 Determination) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Cellular Proliferation Assay

This assay assesses the effect of a test compound on the growth of cancer cell lines that are dependent on JAK signaling.

Protocol:

  • Reagents and Materials:

    • Human cancer cell line (e.g., HEL 92.1.7, which has a JAK2 V617F mutation)

    • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics

    • Test compound (solubilized in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 value.

Kinome Profiling for Selectivity Assessment

To understand the broader selectivity profile of a novel inhibitor, kinome profiling is an invaluable tool. This can be achieved through techniques like kinobead-based affinity chromatography coupled with mass spectrometry or by screening against a large panel of recombinant kinases.[23][24][25] This provides a comprehensive view of the compound's on-target and potential off-target activities, which is crucial for predicting its therapeutic window and potential side effects.

Future Directions

The 7H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The development of next-generation inhibitors will likely focus on achieving even greater selectivity to minimize off-target effects and overcome mechanisms of acquired resistance. The intermediate, 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, represents a key starting point for the synthesis of such next-generation therapeutics.[26][27]

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Validation

A Comparative Guide to the Kinase Selectivity of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Introduction: The Pursuit of Kinase Inhibitor Selectivity The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent kinase inhib...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Inhibitor Selectivity

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to compete for the ATP-binding site of a wide array of kinases, which are critical regulators of cellular signaling and prominent targets in oncology and immunology.[1] The compound at the center of this guide, 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (herein referred to as Cmpd-X), belongs to this versatile class. Given that the broader pyrrolo[2,3-d]pyrimidine family includes approved drugs targeting Janus Kinases (JAKs), such as Tofacitinib, it is critical to rigorously characterize the selectivity profile of new analogues like Cmpd-X to predict both their therapeutic efficacy and potential off-target liabilities.[3][4][5]

This guide provides a comprehensive, data-driven comparison of Cmpd-X's cross-reactivity profile against established kinase inhibitors. We will delve into the experimental rationale and methodologies for assessing kinase selectivity, present comparative data, and discuss the implications for drug development professionals. Our objective is to furnish researchers with a robust framework for evaluating the performance of novel kinase inhibitors, using Cmpd-X as a primary exemplar.

The Imperative of Cross-Reactivity Profiling

Kinase inhibitors are seldom monospecific.[4] The high degree of structural conservation in the ATP-binding pocket across the human kinome often leads to unintended interactions, or "off-target" effects. These can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough cross-reactivity study is therefore not merely a regulatory checkbox but a fundamental component of the drug discovery process, essential for building a comprehensive safety and efficacy profile. It allows us to differentiate a compound's activity, moving from a potent "inhibitor" to a selective and potentially viable "drug candidate."

In this guide, we will compare Cmpd-X to three well-characterized, clinically relevant Janus Kinase (JAK) inhibitors:

  • Tofacitinib: A pan-JAK inhibitor with activity against JAK1, JAK2, and JAK3.[6][7][8][9][10]

  • Baricitinib: A selective inhibitor of JAK1 and JAK2.[3][4][5][11]

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2.[4][12][13][14][15][16]

The central hypothesis is that Cmpd-X is a novel JAK inhibitor. The following sections will outline the experimental strategy to confirm its primary targets and quantify its selectivity across the kinome.

Experimental Design: A Multi-Faceted Approach to Profiling

To generate a holistic view of Cmpd-X's selectivity, we employ a tiered approach that combines broad, high-throughput screening with focused, quantitative assays and cell-based validation. This strategy ensures both breadth and depth in our understanding of the compound's interactions.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Cellular Target Engagement T1 KINOMEscan® Profiling (400+ Kinases) T1_obj Objective: Identify primary targets and major off-targets. T1->T1_obj Provides T2 LanthaScreen® Enzymatic Assays (IC50 Determination) T1->T2 Hits inform T2_obj Objective: Quantify potency against identified hits. T2->T2_obj Provides T3 Cellular Thermal Shift Assay (CETSA) (Target Engagement) T2->T3 Validated targets for T3_obj Objective: Confirm target binding in a physiological context. T3->T3_obj Provides G cluster_0 Cmpd-X cluster_1 Tofacitinib cluster_2 Baricitinib CmpdX_JAK1 JAK1 CmpdX_JAK2 JAK2 CmpdX_JAK3 JAK3 CmpdX_ROCK2 ROCK2 Tofa_JAK1 JAK1 Tofa_JAK2 JAK2 Tofa_JAK3 JAK3 Bari_JAK1 JAK1 Bari_JAK2 JAK2 Cmpd_X Cmpd-X Cmpd_X->CmpdX_JAK1 IC50=5nM Cmpd_X->CmpdX_JAK2 IC50=8nM Cmpd_X->CmpdX_JAK3 IC50=15nM Cmpd_X->CmpdX_ROCK2 IC50=150nM Tofacitinib Tofacitinib Tofacitinib->Tofa_JAK1 IC50=112nM Tofacitinib->Tofa_JAK2 IC50=20nM Tofacitinib->Tofa_JAK3 IC50=1nM Baricitinib Baricitinib Baricitinib->Bari_JAK1 IC50=5.9nM Baricitinib->Bari_JAK2 IC50=5.7nM

Figure 2: Comparative Inhibitory Profiles of Selected Kinase Inhibitors.
Table 3: Cellular Thermal Shift Assay (ΔTm in °C)

This table shows the change in the thermal stability of target proteins in intact cells upon treatment with 10 µM of each compound. A larger ΔTm indicates stronger target engagement.

ProteinΔTm Cmpd-X (°C)ΔTm Tofacitinib (°C)ΔTm Baricitinib (°C)
JAK1 +5.8 +4.5+6.1
JAK2 +5.5 +5.1+5.9
JAK3 +4.9 +6.5+1.2
ROCK2 +1.1 +0.5+0.8

Data are hypothetical and for illustrative purposes.

The CETSA results corroborate the biochemical data. Cmpd-X induces a significant thermal stabilization of JAK1, JAK2, and JAK3, confirming robust target engagement in a cellular environment. The minimal shift observed for ROCK2 suggests that while there is a weak biochemical interaction, it may not translate to significant target engagement in cells at the tested concentration, further bolstering the selectivity argument.

Discussion and Conclusion

This comprehensive, multi-tiered analysis provides a clear and objective comparison of the cross-reactivity profile of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (Cmpd-X).

  • Primary Target Confirmation: The data strongly support the hypothesis that Cmpd-X is a potent, ATP-competitive inhibitor of the Janus Kinase family. It demonstrates nanomolar inhibitory activity against JAK1, JAK2, and JAK3.

  • Selectivity Profile: Compared to the alternatives, Cmpd-X displays a "pan-JAK" profile, similar to Tofacitinib. However, its potency is more balanced across JAK1/2/3 compared to Tofacitinib, which shows a marked preference for JAK3 in enzymatic assays. [8]Cmpd-X is clearly distinct from Baricitinib, which is highly selective for JAK1/2 over JAK3. [11]The broad kinome scan revealed a potential off-target interaction with ROCK2, but subsequent enzymatic and cellular assays demonstrated a significant selectivity window (>15-fold) for the primary JAK targets.

  • Cellular Activity: Crucially, the CETSA results confirm that Cmpd-X engages its intended JAK targets in intact cells. This validation in a physiological context is a critical step, confirming that the compound can cross the cell membrane and bind to its targets amidst a complex proteome. [17] In conclusion, 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile emerges as a potent pan-JAK inhibitor with a distinct selectivity profile compared to existing clinical agents. Its robust cellular target engagement and well-defined cross-reactivity profile make it a compelling candidate for further preclinical development in immunology and oncology. This guide underscores the necessity of an integrated experimental approach—combining broad screening with quantitative biochemical and cell-based assays—to build a high-confidence profile of any novel kinase inhibitor.

References

  • McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Tofacitinib. [Link]

  • Mócsai, A., et al. (2023). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Mócsai, A., et al. (2023). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. [Link]

  • Axelsson, H., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Tanaka, Y. (2020). Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases. Arthritis & Rheumatology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • HMS LINCS Project. Assays. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pär Nordlund Lab. CETSA. [Link]

  • DiscoverX. KINOMEscan® Kinase Profiling Platform. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Manetti, F., & Botta, M. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • El-Damasy, D. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Eurofins Discovery. KINOMEscan Technology - YouTube. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Schönberg, K., et al. (2013). Ruxolitinib is a potent immunosuppressive compound: is it time for anti-infective prophylaxis? Blood. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Suksodsai, S., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. [Link]

  • Svorc, D., et al. (2024). The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells. Journal of Allergy and Clinical Immunology. [Link]

  • Suksodsai, S., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. [Link]

  • Koppikar, P., et al. (2025). Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases. Blood. [Link]

  • Targeted Oncology. Ruxolitinib: Adverse Events & First-Line Plausibility. [Link]

  • Chase, A., et al. (2012). Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements. Haematologica. [Link]

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Comparative

Comparative cytotoxicity of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile on cancer cell lines

A Comparative Guide to the Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives in Oncology Research Introduction: The Prominence of the Pyrrolo[2,3-d]pyrimidine Scaffold In the landscape of medicinal chemistry, certain...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives in Oncology Research

Introduction: The Prominence of the Pyrrolo[2,3-d]pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their versatile binding capabilities and inherent biological activity. The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a prime example of such a scaffold.[1][2] Its structure is foundational to numerous synthetic and natural products, including several approved anticancer drugs.[2] This guide focuses on 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a key intermediate, and its more complex derivatives, to provide a comparative overview of their cytotoxic potential against various cancer cell lines. Our objective is to synthesize existing data, clarify the underlying mechanisms of action, and provide robust experimental protocols for researchers in drug discovery and oncology.

Mechanism of Action: Targeting Aberrant Kinase Signaling

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold are renowned for their activity as kinase inhibitors.[3][4][5] Many cancers are driven by the dysregulation of signaling pathways that control cell growth, proliferation, and survival.[6] The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is one such critical axis. Aberrant JAK/STAT signaling is implicated in the progression of numerous solid tumors and hematological malignancies.[6][7][8][9]

The JAK-STAT pathway is a primary conduit for signals from cytokines and growth factors.[7][10] Upon ligand binding, cell surface receptors recruit and activate JAKs, which then phosphorylate STAT proteins.[7][10] These phosphorylated STATs translocate to the nucleus, where they act as transcription factors to drive the expression of genes involved in proliferation and survival.[6][10] Pyrrolo[2,3-d]pyrimidine derivatives function as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation and subsequent activation of STATs, thereby halting the pro-tumorigenic signaling cascade.[8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Recruits & Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->JAK Inhibits ATP binding site MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis seed 1. Seed Cells (5,000 cells/well) incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add Serial Dilutions of Compound incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability & Determine IC₅₀ read->analyze

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a complex heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The fundamental principle guiding the disposal of this compound is the assumption that it is a hazardous waste until proven otherwise. Its structure, featuring a chlorinated pyrimidine ring and a nitrile group, suggests potential for toxicity and environmental persistence. Therefore, it must be handled with the utmost care and disposed of in accordance with federal, state, and local regulations.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Anticipated Hazards:

  • Acute Toxicity: Analogs are classified as toxic if swallowed.[1][2][3]

  • Skin Irritation: May cause skin irritation upon contact.[2][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[6]

Given these potential hazards, strict adherence to PPE protocols is mandatory when handling waste containing this compound.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]To prevent accidental splashes or dust from contacting the eyes, which could cause serious irritation.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which may lead to irritation or absorption of the toxic substance.
Body Protection A lab coat or impervious clothing.To protect skin and personal clothing from contamination.[7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] A respirator may be required for handling larger quantities or during spill cleanup.To prevent inhalation of dust or aerosols, which could cause respiratory tract irritation.[6]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct identification and segregation of the waste stream. This ensures that incompatible chemicals are not mixed, which could lead to dangerous reactions.

Step 1: Hazardous Waste Determination Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) provides guidelines for identifying hazardous waste.[8] Due to its chemical structure (a chlorinated, nitrogenous organic compound) and the toxicity of its analogs, 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile should be managed as a hazardous waste.

Step 2: Segregation This chemical waste must be segregated from other laboratory waste streams.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[1]

  • Waste Container: Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.

The following diagram illustrates the initial decision process for waste handling.

Caption: Decision workflow for handling chemical waste.

Part 3: Spill Management and Decontamination

Accidents can happen, and a clear plan for managing spills is crucial for laboratory safety.

Immediate Actions for a Spill:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your laboratory supervisor or safety officer.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Contain: Prevent the spill from spreading. For solid spills, avoid creating dust.[2][6] For solutions, use an inert, absorbent material like diatomite or universal binders.[7]

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the material into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly. Surfaces can be decontaminated by scrubbing with alcohol.[7] All materials used for cleanup (absorbents, wipes, contaminated PPE) must also be placed in the hazardous waste container.

Part 4: The Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[6][9] Federal and local regulations mandate a specific "cradle-to-grave" management system for hazardous waste.[10]

Step-by-Step Disposal Procedure:

  • Containerization:

    • Place all waste, including contaminated materials and empty containers, into a suitable, closed, and clearly labeled container.[6]

    • The label must include the words "Hazardous Waste," the full chemical name, and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area or central accumulation area, as defined by the EPA.[10]

    • The storage area should be away from general lab traffic and incompatible materials.

  • Professional Disposal:

    • The final and most critical step is to arrange for disposal through a licensed and experienced hazardous waste management company.[6][8] These companies are equipped to handle the transport and ultimate disposal of chemical waste in compliance with all regulations.

    • The most probable disposal method for this type of compound is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle potentially hazardous combustion products like nitrogen oxides and hydrogen chloride gas.[6]

  • Record Keeping:

    • Maintain meticulous records of waste generation and disposal, including the waste manifest provided by the disposal company.[10] This documentation is a legal requirement and a key component of a robust laboratory safety program.

By adhering to this comprehensive disposal plan, you ensure that your laboratory practices are not only scientifically sound but also ethically and legally compliant, safeguarding both your team and the wider community.

References

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Safety Data Sheet for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2025, June 19). MedchemExpress.com.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024, December 19). Chemistry For Everyone. Available at: [Link]

  • Safety Data Sheet for 6-Chloro-7-deazapurine. (2025, December 22). Fisher Scientific.
  • MSDS of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.
  • Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Dispose of Hazardous Waste. (2024, June 3). Ohio EPA.
  • Safety Data Sheet for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (2023, July 5). Apollo Scientific.
  • Safety Data Sheet for 4-Amino-7H-Pyrrolo[2,3-d]pyrimidine. AK Scientific, Inc.
  • 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine Safety Data Sheets. Echemi.

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

As a Senior Application Scientist, it is imperative to approach new chemical entities with a rigorous and proactive safety mindset. The compound 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a substituted...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach new chemical entities with a rigorous and proactive safety mindset. The compound 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a substituted pyrrolopyrimidine, belongs to a class of heterocyclic compounds frequently utilized as scaffolds in drug discovery due to their biological activity. While comprehensive toxicological data for this specific molecule may not be widely published, its structure necessitates handling it as a potentially hazardous and cytotoxic substance.[1][2] This guide provides a detailed framework for personal protective equipment (PPE), operational protocols, and disposal, grounded in the principles of chemical safety and occupational hygiene to ensure the well-being of all laboratory personnel.

Hazard Assessment: Understanding the Risks

The foundational principle of laboratory safety is a thorough understanding of the potential hazards. Based on Safety Data Sheets (SDS) for the target compound and structurally related analogs, the primary risks are categorized as follows:

  • Eye Irritation: The compound is classified as causing serious eye irritation.[3][4] Direct contact with the solid or solutions can lead to significant damage.

  • Skin Contact: While some data sheets indicate it may cause skin irritation, the primary concern is dermal absorption.[3] Many biologically active small molecules can be absorbed through the skin, leading to systemic toxicity. Therefore, all skin contact must be avoided.[5]

  • Inhalation: As a fine powder, the compound poses a risk of respiratory tract irritation if aerosolized.[6] Inhalation is a primary route of exposure for powdered chemicals, which can lead to systemic effects.[7]

  • Ingestion: The compound is presumed to be harmful or toxic if swallowed.[8][9][10] Accidental ingestion can occur through contact with contaminated hands.

Given these hazards, and the lack of extensive toxicological data, we must adopt the precautionary principle and handle this compound with the same level of care as a confirmed cytotoxic agent, following guidelines established by the Occupational Safety and Health Administration (OSHA) for such materials.[1][11][12]

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risk of exposure. The following PPE is mandatory for all work involving 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.

  • Rationale: To prevent contact with airborne particles and accidental splashes.

  • Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times in the laboratory where the chemical is handled.[4][13]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk solution preparation or transfer), a full-face shield must be worn in addition to safety goggles.[14] Standard safety glasses with side shields are insufficient.[15]

  • Rationale: To create a complete barrier against skin contact and absorption.

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.[15] The inner glove should be tucked under the cuff of the lab coat, and the outer glove placed over the cuff. Gloves must be changed every 30-60 minutes or immediately upon known contamination.[15] Nitrile is preferred for its chemical resistance compared to latex.[16]

  • Laboratory Coat: A dedicated, solid-front lab coat with long sleeves and tight-fitting knit cuffs is mandatory.[15] This coat should be made of a low-permeability material, such as coated polypropylene, and should not be worn outside of the designated work area.[15]

  • Additional Protection: For tasks with a high risk of contamination, such as cleaning up spills or handling large quantities, a disposable, chemical-resistant apron or gown should be worn over the lab coat.[16] Two pairs of shoe covers are also required when handling hazardous drugs and should be removed upon exiting the designated area.[15]

  • Rationale: To prevent inhalation of the powdered compound, especially during weighing and transfer operations.

  • Engineering Controls First: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or a powder containment hood (ventilated enclosure).[17]

  • Required Respirator: When engineering controls are not sufficient or during spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for handling powders.[15] For higher-risk scenarios, a half-mask or full-face elastomeric respirator with P100 (or equivalent) particulate filters should be used.[6][18] All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing, as mandated by OSHA.[14] A standard surgical mask provides no protection against chemical dusts and is not acceptable.[15]

Operational Plan: Step-by-Step PPE Protocols

Procedural discipline is as critical as the equipment itself. Follow these steps to minimize exposure and prevent cross-contamination.

Sequence is critical to prevent contamination.

  • Shoe Covers: Don the first pair of shoe covers, followed by the second pair before entering the designated compounding area.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Lab Coat: Don the lab coat or gown, ensuring complete coverage.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Don safety goggles and a face shield if necessary.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

This process is designed to contain contamination.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat & Shoe Covers: Remove the gown and the outer pair of shoe covers. Roll the gown inward and dispose of it immediately.

  • Eye/Face Protection: Remove the face shield (if used) and goggles from the back to the front.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Logistical Plan: Spill Management and Waste Disposal
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Secure: Cordon off the area and post warning signs.

  • Protect: Don the appropriate PPE, including a respirator, before re-entering the area.

  • Contain: For solid spills, gently cover with absorbent pads. For liquid spills, surround the spill with absorbent material. Do not create dust.[5]

  • Clean: Carefully collect all contaminated material using scoops and place it into a labeled, sealed hazardous waste container. Decontaminate the area with an appropriate solvent (e.g., alcohol), followed by soap and water.[8]

  • Dispose: All cleanup materials are to be disposed of as hazardous waste.

All materials that come into contact with 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile are considered hazardous waste.

  • Solid Waste: This includes unused compound, contaminated gloves, gowns, wipes, and shoe covers.[17] Collect in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste: Collect all contaminated solvents and solutions in a labeled, sealed, and chemical-resistant hazardous waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[6]

Data Presentation

Table 1: PPE Requirements by Laboratory Task

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Storage & Transport (Sealed Container) Safety GogglesLab Coat, Single Pair Nitrile GlovesNot Required
Weighing/Handling Solid Safety GogglesLab Coat, Double Nitrile GlovesRequired: N95 minimum within a fume hood
Solution Preparation Safety Goggles & Face ShieldLab Coat, Double Nitrile GlovesRecommended if not in a fume hood
Conducting Experiment (Closed System) Safety GogglesLab Coat, Double Nitrile GlovesNot Required
Waste Disposal / Spill Cleanup Safety Goggles & Face ShieldChemical Gown, Double Nitrile Gloves, Double Shoe CoversRequired: Elastomeric Respirator with P100 filters
Mandatory Visualization

Diagram 1: PPE Selection Workflow

PPE_Workflow PPE Selection Workflow for Handling Hazardous Compounds A Start: Task Assessment B Is the container sealed and unopened? A->B C Minimum PPE: - Safety Goggles - Lab Coat - Single Nitrile Gloves B->C Yes D Will solid powder be handled/weighed? B->D No K End: Proceed with Task C->K E Full PPE in Fume Hood: - Safety Goggles - Lab Coat - Double Nitrile Gloves - N95 Respirator D->E Yes F Is there a splash hazard (liquids)? D->F No E->K G Enhanced PPE: - Goggles + Face Shield - Lab Coat - Double Nitrile Gloves F->G Yes H Is this a spill cleanup operation? F->H No G->K I Spill Response PPE: - Goggles + Face Shield - Chemical Gown - Double Nitrile Gloves - Elastomeric Respirator (P100) H->I Yes J Standard Experimental Use: - Safety Goggles - Lab Coat - Double Nitrile Gloves H->J No I->K J->K

A flowchart for determining the appropriate level of PPE based on the specific laboratory task.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193-1204. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. [Link]

  • School Chemistry Laboratory Safety Guide. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • HEALTH CARE FACILITIES. Oregon Occupational Safety and Health Administration (Oregon OSHA). [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Introduction. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH pocket guide to chemical hazards. Johns Hopkins Lab Safety. [Link]

  • NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Bergeson & Campbell, P.C.[Link]

  • Laboratory Safety and Chemical Hygiene Plan. University of Chicago. [Link]

  • USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Ali Express. [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona Research, Innovation & Impact. [Link]

  • Acid Handling Standard Operating Procedure. University of Utah. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 2
2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
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